Product packaging for 4-Chloro-5-ethylpyrimidine(Cat. No.:CAS No. 54128-01-7)

4-Chloro-5-ethylpyrimidine

Cat. No.: B1591830
CAS No.: 54128-01-7
M. Wt: 142.58 g/mol
InChI Key: ZZMJUBGNHBJUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-5-ethylpyrimidine is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2 B1591830 4-Chloro-5-ethylpyrimidine CAS No. 54128-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-2-5-3-8-4-9-6(5)7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMJUBGNHBJUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601562
Record name 4-Chloro-5-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54128-01-7
Record name 4-Chloro-5-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-ethylpyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of Substituted Pyrimidines

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold stands as a cornerstone of molecular design. As a privileged structure found in the nucleobases of DNA and RNA, its derivatives are fundamental to a vast array of biological processes. Consequently, synthetic pyrimidines are actively pursued for their therapeutic potential, serving as the core of numerous antiviral, anticancer, and anti-infective agents.[1][2] 4-Chloro-5-ethylpyrimidine (CAS No. 54128-01-7) emerges as a significant heterocyclic building block within this chemical space. Its specific substitution pattern—an ethyl group at the 5-position and a reactive chloro group at the 4-position—offers a unique combination of lipophilicity and synthetic versatility, making it a valuable intermediate for constructing novel molecular entities with potential pharmacological activity. This guide provides an in-depth analysis of its physical and chemical properties, reactivity, synthesis, and strategic application for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Characteristics

This compound is a substituted aromatic heterocycle. The strategic placement of the chlorine atom renders the C4 position highly susceptible to nucleophilic attack, a feature that is central to its utility in synthetic chemistry.

Identifier Value Source(s)
CAS Number 54128-01-7[3][4]
Molecular Formula C₆H₇ClN₂[4]
Molecular Weight 142.59 g/mol [5]
Boiling Point 207.9 ± 20.0 °C (Predicted)[6]
Density 1.181 ± 0.06 g/cm³ (Predicted)[6]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[6]
SMILES CCC1=CN=CN=C1Cl[4][5]
InChI Key ZZMJUBGNHBJUAM-UHFFFAOYSA-N[5]

Note: Experimental data for properties such as melting point and boiling point are not widely published. The values provided are based on computational predictions.

Predicted Spectroscopic Signature
  • ¹H NMR: The spectrum is expected to be relatively simple and highly informative.

    • Two distinct singlets (or narrow doublets due to long-range coupling) in the aromatic region (likely δ 8.5-9.0 ppm) corresponding to the protons at the C2 and C6 positions.

    • A quartet around δ 2.7-3.0 ppm for the methylene protons (-CH₂) of the ethyl group, split by the adjacent methyl protons.

    • A triplet around δ 1.2-1.4 ppm for the methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.

  • ¹³C NMR: The carbon spectrum would complement the proton data for unambiguous identification.

    • Signals for the electron-deficient pyrimidine carbons would appear downfield. The C4 carbon, bonded to chlorine, is expected around δ 160-165 ppm. The C2 and C6 carbons are anticipated in the δ 150-158 ppm range.[7][8]

    • The C5 carbon, substituted with the ethyl group, would be found further upfield.

    • Signals for the ethyl group carbons (-CH₂) and (-CH₃) would appear in the aliphatic region of the spectrum.

Reactivity Profile and Synthetic Utility

The primary utility of this compound stems from the reactivity of its C4-Cl bond. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms (C2, C4, and C6). The chlorine atom at the C4 position acts as an excellent leaving group in a Nucleophilic Aromatic Substitution (SₙAr) mechanism.

The SₙAr Mechanism: A Gateway to Diversity

Generally, 4-chloropyrimidines exhibit greater reactivity towards nucleophiles than their 2-chloro counterparts.[9] This is because the negative charge of the intermediate Meisenheimer complex formed during nucleophilic attack at C4 can be effectively delocalized onto both ring nitrogen atoms, leading to a more stabilized intermediate and a faster reaction rate.[9][10] This predictable and robust reactivity allows for the facile introduction of a wide range of nucleophiles—including amines, alcohols, thiols, and carbanions—to generate diverse libraries of 5-ethylpyrimidine derivatives.[11][12]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R This compound MC Meisenheimer Complex (Stabilized by N atoms) R->MC + Nu-H Nu Nucleophile (Nu-H) P 4-Substituted-5-ethylpyrimidine MC->P - Cl⁻, - H⁺ HCl HCl

Caption: General SₙAr mechanism for this compound.

Synthesis and Experimental Protocols

While a specific published synthesis for this compound is not readily found, its preparation can be confidently extrapolated from established methods for analogous chloropyrimidines. The most common and industrially scalable route involves the chlorination of the corresponding pyrimidinone precursor.[13][14]

Representative Synthetic Protocol: From Pyrimidinone to Chloropyrimidine

This protocol describes a representative procedure for synthesizing this compound from 5-ethylpyrimidin-4(3H)-one.

Step 1: Reaction Setup

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5-ethylpyrimidin-4(3H)-one (1.0 eq).

  • Add a suitable solvent such as dichloromethane or toluene, followed by a base like N,N-dimethylformamide (DMF) or triethylamine (1.1 eq).[13]

  • Stir the mixture under a nitrogen atmosphere to form a homogeneous solution or suspension.

Step 2: Chlorination

  • Slowly add phosphorus oxychloride (POCl₃, ~2.0-3.0 eq) dropwise to the stirred mixture via the dropping funnel. This reaction is exothermic and should be controlled with an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 3-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude this compound by flash column chromatography on silica gel or by vacuum distillation to obtain the final product.

Synthesis_Workflow start Start: 5-ethylpyrimidin-4(3H)-one step1 Dissolve in Solvent Add Base (e.g., Triethylamine) start->step1 step2 Add POCl₃ (Chlorinating Agent) step1->step2 step3 Heat to Reflux (3-6 hours) step2->step3 step4 Reaction Quench (Ice Water) step3->step4 step5 Neutralization & Extraction step4->step5 step6 Drying & Concentration step5->step6 end Purified this compound step6->end

Caption: Workflow for the synthesis of this compound.

Role in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for creating novel compounds for biological screening.[15][16] The pyrimidine core is a key pharmacophore, and the ability to easily modify the 4-position allows for systematic Structure-Activity Relationship (SAR) studies.

By reacting this intermediate with a library of amines, alcohols, or other nucleophiles, medicinal chemists can rapidly generate a large number of derivatives. These derivatives can then be screened against biological targets such as kinases, proteases, or receptors to identify lead compounds for new therapies.[15] The ethyl group at the 5-position can provide beneficial hydrophobic interactions within a target's binding pocket, potentially enhancing potency or selectivity.

Drug_Discovery_Flow cluster_synthesis Synthesis Phase cluster_screening Screening & Optimization cluster_development Development Start This compound React React with Nucleophile Library (Amines, Alcohols, etc.) Start->React Library Library of Novel 5-Ethylpyrimidine Derivatives React->Library Screen High-Throughput Biological Screening Library->Screen Hit Hit Identification Screen->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of this compound in a drug discovery workflow.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the documented hazards of structurally similar compounds like 4-Chloro-5-methylpyrimidine and 4-Chloro-6-ethyl-5-fluoropyrimidine, a conservative approach to handling is warranted.[17][18]

Hazard Class GHS Hazard Statement (Inferred) Based on Analog(s)
Acute Toxicity, Oral H302: Harmful if swallowed4-Chloro-5-methylpyrimidine, 4-Chloro-6-ethyl-5-fluoropyrimidine[17][18]
Skin Corrosion/Irritation H315: Causes skin irritation (Potentially H314: Causes severe skin burns)4-Chloro-5-methylpyrimidine, 4-Chloro-6-ethyl-5-fluoropyrimidine[17][18]
Eye Damage/Irritation H319: Causes serious eye irritation (Potentially H314: Causes severe eye damage)4-Chloro-5-methylpyrimidine, 4-Chloro-6-ethyl-5-fluoropyrimidine[17][18]
Target Organ Toxicity H335: May cause respiratory irritation4-Chloro-5-methylpyrimidine[17]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[18]

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[18]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[18]

  • Respiratory Protection: If handling outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

Storage and Disposal
  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[6] Keep in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.

References

A Comprehensive Technical Guide to the Synthesis and Structural Elucidation of 4-Chloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-5-ethylpyrimidine stands as a crucial heterocyclic scaffold, offering significant potential as a versatile building block for the development of novel therapeutic agents and functional materials. The strategic placement of the chloro and ethyl groups on the pyrimidine ring provides distinct points for chemical modification, making it an attractive intermediate for creating diverse molecular libraries. This guide provides an in-depth, scientifically grounded methodology for the synthesis of this compound, beginning with fundamental precursors. Furthermore, it establishes a rigorous framework for its comprehensive structural analysis using state-of-the-art spectroscopic and crystallographic techniques. Each protocol is presented with a focus on the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can replicate and adapt these methods with a full understanding of the critical parameters for success.

Strategic Approach to Synthesis

The synthesis of substituted pyrimidines is a well-established field, yet the efficient construction of specifically functionalized derivatives like this compound requires a carefully considered strategy. Our approach is predicated on a two-step sequence that maximizes yield and purity by leveraging a robust and widely applicable chlorination reaction.

Retrosynthetic Analysis & Rationale

A logical retrosynthetic disconnection of the target molecule, This compound (1) , points to 5-ethylpyrimidin-4(3H)-one (2) as the immediate precursor. The conversion of a pyrimidinone to a chloropyrimidine is a standard transformation, reliably achieved through the use of a potent chlorinating agent such as phosphoryl chloride (POCl₃).[1] This reagent is selected for its efficacy in converting the keto-enol tautomer of the pyrimidinone into a reactive intermediate that is readily displaced by a chloride ion.

The precursor, 5-ethylpyrimidin-4(3H)-one (2) , can be constructed from simpler, acyclic components. The most common and effective method for forming the pyrimidine ring is the Principal Synthesis, which involves the condensation of a three-carbon β-dicarbonyl equivalent with a source of the N-C-N fragment, such as urea or formamide.[2] For our purposes, the reaction between 2-ethylmalondialdehyde (3) or a synthetic equivalent and formamide (4) provides a direct and efficient route to the required pyrimidinone core.

Synthesis Workflow Diagram

The forward synthesis pathway is outlined below, illustrating the progression from basic starting materials to the final, purified product.

Synthesis_Workflow cluster_precursor Part A: Precursor Synthesis cluster_final Part B: Chlorination start 2-ethylmalondialdehyde + Formamide pdt_inter 5-ethylpyrimidin-4(3H)-one start->pdt_inter Ring Condensation (Principal Synthesis) pdt_final This compound pdt_inter->pdt_final cleanup Final Product pdt_final->cleanup Purification (Chromatography) reagent Phosphoryl Chloride (POCl₃) reagent->pdt_final Chlorination (Reflux)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification steps to ensure the isolation of high-purity material suitable for subsequent applications.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-ethylmalondialdehyde≥95%Commercially AvailableHandle under inert atmosphere if possible.
FormamideAnhydrous, ≥99.5%Standard SupplierUse freshly opened bottle to avoid hydrolysis.
Phosphoryl Chloride (POCl₃)Reagent Grade, ≥99%Standard SupplierCorrosive & Lachrymator. Handle in a fume hood.[3]
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard SupplierFor extraction and chromatography.
Ethyl Acetate (EtOAc)HPLC GradeStandard SupplierFor chromatography.
HexanesHPLC GradeStandard SupplierFor chromatography.
Saturated NaHCO₃ solutionN/APrepared in-houseFor work-up.
Anhydrous MgSO₄Reagent GradeStandard SupplierFor drying organic layers.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Part A: Synthesis of 5-ethylpyrimidin-4(3H)-one (Precursor)

This procedure builds the core pyrimidine ring system.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethylmalondialdehyde (0.10 mol, 10.0 g) and formamide (0.50 mol, 22.5 g, 20 mL).

    • Causality: Formamide serves as both the N-C-N source and the reaction solvent. An excess is used to drive the reaction to completion.

  • Condensation: Heat the reaction mixture to 180-190 °C and maintain under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM).

  • Work-up: Cool the mixture to room temperature. A solid precipitate may form. Slowly add 100 mL of cold water and stir for 30 minutes to precipitate the product fully.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold water (2 x 25 mL) and then with a small amount of cold diethyl ether (20 mL) to aid in drying.

  • Purification: The crude product is often of sufficient purity for the next step. If required, it can be recrystallized from ethanol/water to yield 5-ethylpyrimidin-4(3H)-one as a white to off-white solid. Dry the product under vacuum.

Part B: Synthesis of this compound

This protocol details the critical chlorination step. Extreme caution is required when handling phosphoryl chloride. [4][5]

  • Reaction Setup: In a certified chemical fume hood, equip a 100 mL round-bottom flask with a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution) and a magnetic stirrer.

  • Reagent Addition: Add 5-ethylpyrimidin-4(3H)-one (0.05 mol, 6.2 g) to the flask. Carefully add phosphoryl chloride (0.15 mol, 23.0 g, 14 mL) portion-wise via a dropping funnel.[6]

    • Causality: A significant excess of POCl₃ is used to act as both the chlorinating agent and the solvent, ensuring the reaction proceeds to completion.[7]

  • Chlorination: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The solution should become homogeneous. Monitor the reaction by TLC until the starting material is fully consumed.

  • Quenching: Cool the reaction mixture to room temperature. Slowly and carefully , pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic and gas-evolving step. Perform this in the back of the fume hood.

  • Neutralization & Extraction: Once the quench is complete, carefully neutralize the acidic aqueous solution to pH 7-8 with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., 5% to 20% ethyl acetate in hexanes). Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Comprehensive Structural Analysis

Unambiguous confirmation of the molecular structure and purity is paramount. A multi-technique approach provides orthogonal data, building a comprehensive and trustworthy characterization profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for elucidating the molecular framework by probing the chemical environment of ¹H and ¹³C nuclei.[5]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer.

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three distinct signals.

    Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale
    ~8.95 Singlet (s) 1H H2 (pyrimidine) Deshielded proton between two nitrogen atoms.
    ~8.60 Singlet (s) 1H H6 (pyrimidine) Deshielded aromatic proton adjacent to nitrogen.
    ~2.75 Quartet (q) 2H -CH₂-CH₃ Methylene protons adjacent to the pyrimidine ring and coupled to the methyl group.

    | ~1.30 | Triplet (t) | 3H | -CH₂-CH₃ | Methyl protons coupled to the adjacent methylene group. |

  • ¹³C NMR (101 MHz, CDCl₃): The spectrum should reveal six unique carbon signals.[8]

    Predicted Shift (δ, ppm) Assignment Rationale
    ~161.0 C4-Cl Carbon bearing the electron-withdrawing chlorine atom.
    ~158.5 C2 Carbon situated between two nitrogen atoms.
    ~157.0 C6 Aromatic CH carbon adjacent to nitrogen.
    ~125.0 C5 Carbon bearing the ethyl substituent.
    ~23.0 -CH₂-CH₃ Aliphatic methylene carbon.

    | ~14.5 | -CH₂-CH₃ | Aliphatic methyl carbon. |

Note: These are predicted values based on known substituent effects on the pyrimidine ring. Actual experimental values may vary slightly.[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[12]

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in dichloromethane.

  • Analysis: Inject 1 µL of the solution into a GC-MS system equipped with an electron ionization (EI) source.

Predicted Mass Spectrometry Data:

m/z Value Interpretation Rationale
142/144 [M]⁺ and [M+2]⁺ Molecular ion peaks. The ~3:1 intensity ratio is the characteristic isotopic signature of one chlorine atom.
113 [M - C₂H₅]⁺ Loss of the ethyl radical from the molecular ion.[13]
107 [M - Cl]⁺ Loss of a chlorine radical, a common fragmentation for chloro-aromatics.

| 78 | [C₄H₂N₂]⁺ | Fragmentation of the pyrimidine ring. |

X-ray Crystallography

Single-crystal X-ray diffraction offers the definitive, unambiguous three-dimensional structure of a molecule, serving as the gold standard for structural proof.[14]

Protocol for X-ray Crystallography:

  • Crystal Growth: High-quality single crystals are a prerequisite.[15] This is often the rate-limiting step. A suitable method is slow evaporation of a saturated solution of the compound in a solvent system like hexane/ethyl acetate at room temperature.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size, free of defects) is selected under a microscope and mounted on a goniometer head.[16]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected by a detector as the crystal is rotated.[17][18]

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem, generate an electron density map, and refine the atomic positions to yield the final crystal structure, including precise bond lengths and angles.[19]

Structural Analysis Workflow

The synergy between these analytical techniques provides a robust and reliable confirmation of the target structure.

Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_confirmation Confirmation Purified Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR Confirms Connectivity & Chemical Environment MS Mass Spectrometry (GC-MS) Purified->MS Confirms Molecular Weight & Formula Xray X-ray Crystallography (Optional Gold Standard) Purified->Xray Confirms 3D Structure & Absolute Stereochemistry Confirmed Confirmed Structure of This compound NMR->Confirmed MS->Confirmed Xray->Confirmed

References

Spectroscopic Profile of 4-Chloro-5-ethylpyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5-ethylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The precise structural elucidation of such compounds is paramount for understanding their chemical reactivity, structure-activity relationships (SAR), and metabolic fate. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide a powerful and non-destructive means to confirm the molecular structure and purity of synthetic intermediates like this compound.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound. In the absence of publicly available experimental spectra, this guide leverages high-quality computational prediction methodologies to offer a detailed interpretation of the expected spectral features. This approach not only serves as a valuable reference for researchers working with this specific molecule but also illustrates a practical workflow for the spectroscopic characterization of novel compounds when experimental data is not readily accessible. The causality behind spectral features is explained, providing a deeper understanding of the structure-property relationships.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as depicted in the diagram below. This numbering scheme will be used consistently for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. The predicted ¹H and ¹³C NMR spectra for this compound are discussed below. These predictions are based on computational algorithms that utilize extensive databases of experimental data, such as those employed by ACD/Labs and ChemDraw software.[1][2] A study on chloropyrimidines has highlighted the value of these dataset-based techniques for accurate prediction of ¹³C chemical shifts, while quantum chemistry approaches can provide high precision for ¹H chemical shifts.[3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms in the pyrimidine ring and the chlorine substituent.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H28.8 - 9.0Singlet (s)1H
H68.6 - 8.8Singlet (s)1H
H7 (CH₂)2.7 - 2.9Quartet (q)2H
H8 (CH₃)1.2 - 1.4Triplet (t)3H

Interpretation:

  • H2 and H6: The protons directly attached to the pyrimidine ring (H2 and H6) are expected to appear at the most downfield region of the spectrum. This is due to the strong deshielding effect of the two adjacent electronegative nitrogen atoms. Their chemical shifts are predicted to be in the range of 8.6 to 9.0 ppm. The absence of adjacent protons would result in singlet multiplicities for both signals.

  • H7 (Methylene Protons): The methylene protons of the ethyl group are adjacent to the pyrimidine ring and will therefore be deshielded, though to a lesser extent than the ring protons. Their signal is predicted to be a quartet in the range of 2.7 - 2.9 ppm, resulting from spin-spin coupling with the three neighboring methyl protons (H8).

  • H8 (Methyl Protons): The methyl protons of the ethyl group are the most shielded protons in the molecule, and their signal is expected to appear as a triplet in the range of 1.2 - 1.4 ppm. The triplet multiplicity arises from coupling with the two adjacent methylene protons (H7).

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. The predicted chemical shifts for this compound are summarized below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2155 - 158
C4160 - 163
C5130 - 133
C6153 - 156
C7 (CH₂)22 - 25
C8 (CH₃)13 - 16

Interpretation:

  • Aromatic Carbons (C2, C4, C5, C6): The carbons of the pyrimidine ring are expected to resonate in the downfield region of the spectrum (130-163 ppm).

    • C4: The carbon atom bonded to the chlorine atom (C4) is expected to be the most downfield-shifted aromatic carbon due to the strong electronegativity of chlorine.

    • C2 and C6: The carbons situated between the two nitrogen atoms (C2) and adjacent to one nitrogen (C6) will also be significantly deshielded.

    • C5: The carbon atom bearing the ethyl group (C5) is expected to be the most upfield of the aromatic carbons.

  • Aliphatic Carbons (C7, C8): The carbons of the ethyl group will appear in the upfield region of the spectrum.

    • C7 (Methylene Carbon): The methylene carbon, being directly attached to the aromatic ring, will be more deshielded than the methyl carbon.

    • C8 (Methyl Carbon): The terminal methyl carbon will be the most shielded carbon in the molecule.

Experimental Protocol for NMR Data Acquisition:

A detailed experimental protocol for acquiring high-quality NMR data for a compound like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte signals.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters would include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This removes the C-H coupling, resulting in a singlet for each unique carbon atom, which simplifies the spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the molecular structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum:

The predicted mass spectrum of this compound would be characterized by its molecular ion peak and a series of fragment ions.

IonPredicted m/zRelative AbundanceInterpretation
[M]⁺142/144ModerateMolecular ion
[M-Cl]⁺107HighLoss of a chlorine radical
[M-C₂H₄]⁺114/116ModerateLoss of ethylene via McLafferty rearrangement
[C₄H₃N₂]⁺79ModeratePyrimidine ring fragment

Interpretation:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 142, corresponding to the nominal mass of C₆H₇ClN₂. A characteristic isotopic pattern for a chlorine-containing compound will be observed, with a second peak at m/z 144 ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.[4]

  • Major Fragmentation Pathways:

    • Loss of Chlorine ([M-Cl]⁺): A common fragmentation pathway for halogenated compounds is the loss of the halogen atom.[5] The cleavage of the C-Cl bond would result in a fragment ion at m/z 107.

    • Loss of Ethylene ([M-C₂H₄]⁺): The ethyl group can undergo a McLafferty-type rearrangement, leading to the loss of a neutral ethylene molecule (28 Da) and the formation of a radical cation at m/z 114/116.

    • Ring Fragmentation: Fragmentation of the pyrimidine ring itself can lead to various smaller ions, such as the fragment at m/z 79.

The fragmentation can be visualized in the following diagram:

G M [C₆H₇ClN₂]⁺˙ m/z 142/144 M_minus_Cl [C₆H₇N₂]⁺ m/z 107 M->M_minus_Cl - Cl• M_minus_C2H4 [C₄H₃ClN₂]⁺˙ m/z 114/116 M->M_minus_C2H4 - C₂H₄

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like this compound, GC-MS is a suitable choice.

  • Ionization: Electron Ionization (EI) is a common and effective method for generating fragment-rich mass spectra of small organic molecules.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Spectrum:

The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic C-H, aliphatic C-H, C=C, C=N, and C-Cl bonds.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic (pyrimidine ring)
2980 - 2850C-H stretchAliphatic (ethyl group)
1600 - 1450C=C and C=N stretchAromatic ring
1465 - 1370C-H bendAliphatic (ethyl group)
800 - 600C-Cl stretchChloroalkane

Interpretation:

  • C-H Stretching Vibrations: The region above 3000 cm⁻¹ will show weak to medium bands corresponding to the C-H stretching of the pyrimidine ring. The region just below 3000 cm⁻¹ will display stronger bands due to the symmetric and asymmetric C-H stretching of the methyl and methylene groups of the ethyl substituent.

  • Ring Stretching Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are expected to appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.[6] The exact positions and intensities of these bands are diagnostic for the substitution pattern of the pyrimidine ring.

  • C-H Bending Vibrations: The bending vibrations of the aliphatic C-H bonds of the ethyl group will be observed in the 1465-1370 cm⁻¹ range.

  • C-Cl Stretching Vibration: A strong absorption band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation: The IR spectrum can be obtained using various techniques. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, covering NMR, Mass Spectrometry, and IR spectroscopy. By leveraging computational prediction tools and fundamental spectroscopic principles, a detailed interpretation of the expected spectral features has been presented. The provided experimental protocols outline the standard methodologies for acquiring high-quality spectroscopic data. This guide serves as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, enabling the confident structural characterization of this compound and related compounds. The integration of predictive data with established experimental workflows represents a powerful strategy in modern chemical research, accelerating the pace of discovery and innovation.

References

The Synthetic Keystone: A Technical Guide to 4-Chloro-5-ethylpyrimidine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Hefei, China – January 2, 2026 – In the intricate world of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic compounds, 4-Chloro-5-ethylpyrimidine emerges as a pivotal building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, underscoring its significance in the design of next-generation pharmaceuticals.

Core Molecular Identity of this compound

This compound is a substituted pyrimidine characterized by the presence of a reactive chlorine atom at the 4-position and an ethyl group at the 5-position. This specific arrangement of functional groups makes it a highly versatile intermediate in organic synthesis.

Table 1: Key Identifiers and Properties of this compound

IdentifierValueSource
CAS Number 54128-01-7--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₆H₇ClN₂--INVALID-LINK--[1]
Molecular Weight 142.58 g/mol --INVALID-LINK--[3]
IUPAC Name This compound--INVALID-LINK--[4]

The molecular structure, depicted below, reveals the key reactive sites that are fundamental to its utility in synthetic chemistry.

Caption: Molecular Structure of this compound.

Spectroscopic data, including ¹H and ¹³C NMR, are available from commercial suppliers and are crucial for the verification of the compound's identity and purity during synthesis and subsequent reactions.[2][5]

Synthesis and Purification

The synthesis of this compound, like many chloropyrimidines, typically involves the chlorination of a corresponding hydroxypyrimidine precursor. A general and robust method involves the use of phosphoryl chloride (POCl₃), often in the presence of a base such as triethylamine or pyridine.

General Synthesis Protocol

A plausible and widely applicable synthetic route is the chlorination of 5-ethyl-4-hydroxypyrimidine.

G cluster_0 Synthesis of this compound Start 5-Ethyl-4-hydroxypyrimidine Reagents POCl₃, Triethylamine Start->Reagents 1. Add Reaction Chlorination Reaction (Reflux) Reagents->Reaction 2. Heat Workup Quenching with Ice Water Extraction with Ethyl Acetate Reaction->Workup 3. Isolate Purification Column Chromatography (Silica Gel) Workup->Purification 4. Purify Product This compound Purification->Product 5. Obtain

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, disperse 5-ethyl-4-hydroxypyrimidine in phosphoryl chloride.

  • Addition of Base: Cool the mixture in an ice bath and add triethylamine dropwise while stirring. The base scavenges the HCl generated during the reaction.

  • Chlorination: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess phosphoryl chloride.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

This method is analogous to the synthesis of similar chloropyrimidines, such as 4-chloro-2-methyl pyrimidine, as described in various patents.

Purification Considerations

Purification of the final product is critical to remove any unreacted starting material and byproducts. A patent for the purification of a related compound, 4,6-dichloropyrimidine, suggests an extraction with an organic solvent followed by washing with a sodium hydroxide solution and azeotropic water removal. This indicates that a careful workup and chromatographic purification are essential for obtaining high-purity this compound suitable for use in drug discovery pipelines.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the chlorine atom at the C4 position, which is susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse functional groups at the 4-position of the pyrimidine ring, a key strategy in the structure-activity relationship (SAR) studies of many drug candidates.[6]

Table 2: Representative Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Type
AminesPrimary or Secondary Amine4-Amino-5-ethylpyrimidine derivative
AlcoholsSodium Alkoxide4-Alkoxy-5-ethylpyrimidine derivative
ThiolsSodium Thiolate4-Thioether-5-ethylpyrimidine derivative

The choice of solvent and base is crucial for the success of these reactions. Common solvents include DMF, DMSO, and alcohols, while bases such as triethylamine, diisopropylethylamine (DIPEA), and potassium carbonate are frequently employed.

Cross-Coupling Reactions

In addition to SₙAr, the chloro-substituent can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 4-position. This further expands the synthetic diversity achievable from this versatile building block.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in a multitude of approved drugs and clinical candidates.[7] this compound serves as a crucial starting material for the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies.

The general strategy involves the sequential substitution of the chlorine atom and potentially other functional groups on the pyrimidine ring to build up the final inhibitor molecule. The 2-amino group, often present in the final drug molecule, can act as a hinge-binder, mimicking the adenine core of ATP and anchoring the inhibitor in the kinase's active site.[7]

Case Study: Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division. Their overexpression is implicated in various cancers, making them attractive targets for drug development. Several pyrimidine-based Aurora kinase inhibitors have been developed, and the synthesis of many of these compounds relies on chloropyrimidine intermediates.[8][9]

A representative synthetic approach is outlined below:

G cluster_1 Synthesis of a Pyrimidine-Based Kinase Inhibitor Start This compound Step1 Nucleophilic Substitution (e.g., with an amine) Start->Step1 Intermediate 4-Amino-5-ethylpyrimidine Derivative Step1->Intermediate Step2 Further Functionalization (e.g., cross-coupling) Intermediate->Step2 Product Final Kinase Inhibitor Step2->Product

Caption: A schematic representation of the use of this compound in the synthesis of a kinase inhibitor.

In a typical synthesis, the chlorine atom of this compound is first displaced by a desired amine. The resulting intermediate can then be further modified, for example, through a cross-coupling reaction at another position on the pyrimidine ring, to introduce additional functionalities that enhance binding affinity and selectivity for the target kinase.

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its well-defined reactivity, particularly the susceptibility of the C4-chloro group to nucleophilic substitution and cross-coupling reactions, provides medicinal chemists with a reliable platform for the synthesis of diverse compound libraries. Its application in the development of kinase inhibitors highlights its importance in the ongoing quest for more effective and targeted therapies for a range of diseases, most notably cancer. A thorough understanding of its chemical properties and synthetic utility is therefore essential for any researcher working at the forefront of pharmaceutical innovation.

References

The Ascendancy of the Pyrimidine Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core, a deceptively simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a titan in the world of medicinal chemistry and molecular biology. Its fundamental role as a constituent of the nucleobases uracil, thymine, and cytosine places it at the very heart of the genetic code.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a privileged scaffold in drug discovery, leading to the development of a vast arsenal of therapeutics targeting a wide spectrum of diseases, from infectious agents to cancer.[3][4] This in-depth technical guide provides a comprehensive literature review on the discovery of pyrimidine derivatives, charting a course from their historical origins to the cutting-edge synthetic methodologies and therapeutic breakthroughs that continue to shape modern medicine.

A Journey Through Time: The Discovery and Structural Elucidation of Pyrimidines

The story of pyrimidine begins not with the parent heterocycle itself, but with its more complex derivatives. While compounds containing the pyrimidine ring, such as alloxan, were known in the early 19th century, the systematic exploration of this chemical class gained momentum in the latter half of the century.[5] A pivotal moment arrived in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, from urea and malonic acid.[5] However, it was the pioneering work of Adolf Pinner, beginning in 1884, that truly laid the foundation for pyrimidine chemistry. Pinner's systematic synthesis of derivatives by condensing ethyl acetoacetate with amidines not only expanded the chemical space of accessible pyrimidines but also led him to coin the term "pyrimidin" in 1885.[5][6] The parent pyrimidine compound was finally isolated in 1900 by Gabriel and Colman.[5]

The biological significance of pyrimidines was unveiled through the meticulous work of researchers studying nucleic acids. Uracil was discovered in 1900 through the hydrolysis of yeast nuclein.[7] The fundamental pyrimidine nucleobases—cytosine, thymine, and uracil—were eventually identified as crucial components of DNA and RNA, solidifying their importance in the chemistry of life.[2][8]

The Art of the Synthesis: From Classical Condensations to Modern Marvels

The construction of the pyrimidine ring has been a subject of intense investigation for over a century, leading to a rich and diverse portfolio of synthetic strategies. These methods can be broadly categorized into classical condensations and modern, more sophisticated approaches.

Classical Cornerstones: The Pinner Synthesis and Biginelli Reaction

The Pinner Synthesis: This venerable reaction, first described by Adolf Pinner, involves the condensation of a 1,3-dicarbonyl compound with an amidine.[9][10] It remains a robust and versatile method for the preparation of a wide range of substituted pyrimidines. The reaction is typically promoted by a strong base and requires anhydrous conditions to prevent hydrolysis of the reactants and intermediates.[11]

Experimental Protocol: Optimized Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine

Objective: To synthesize a 2,4,6-trisubstituted pyrimidine via the Pinner condensation, emphasizing anhydrous conditions to maximize yield.

Reagents:

  • β-Diketone (e.g., Acetylacetone): 1 equivalent

  • Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents

  • Sodium Ethoxide (or other strong base): 1.1 equivalents

  • Anhydrous Ethanol

Procedure:

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., N₂ or Ar). Use freshly distilled, anhydrous ethanol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser (under an inert atmosphere), dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.

  • Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.

  • Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The Biginelli Reaction: Discovered by Italian chemist Pietro Biginelli in 1891, this multicomponent reaction provides a straightforward and atom-economical route to 3,4-dihydropyrimidin-2(1H)-ones and their corresponding thiones.[12][13] The one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea) is typically catalyzed by a Brønsted or Lewis acid.[12]

Experimental Protocol: High-Yield, Catalyst-Free Biginelli Synthesis via Ball Milling

Objective: To synthesize a dihydropyrimidine using an environmentally friendly and highly efficient ball-milling method.

Reagents:

  • Aldehyde (e.g., Benzaldehyde): 0.02 mol

  • β-Ketoester (e.g., Ethyl Acetoacetate): 0.02 mol

  • Urea (or Thiourea): 0.02 mol

Procedure:

  • Preparation: Place the aldehyde (0.02 mol), β-ketoester (0.02 mol), and urea (0.02 mol) into a stainless steel grinding vial.

  • Milling: Add stainless steel grinding balls (a ball-to-reagent weight ratio of approximately 8:1 is optimal).

  • Reaction: Secure the vial in a planetary ball mill and operate at a high speed (e.g., 750 rpm) for 30 minutes.

  • Isolation: After milling, the product is typically obtained as a solid powder in high purity (>98%) and can be collected directly from the vial.

  • Purification (Optional): If necessary, the product can be recrystallized from ethanol to obtain crystalline material.

Modern Methodologies: Expanding the Synthetic Toolbox

In recent decades, the demand for more efficient, sustainable, and diverse methods for pyrimidine synthesis has driven significant innovation. These modern approaches often offer advantages in terms of reaction times, yields, and environmental impact.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of pyrimidine synthesis, microwave-assisted protocols can dramatically reduce reaction times from hours to minutes, often with improved yields.[14][15]

Metal-Catalyzed Cross-Coupling Reactions: Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and pyrimidines are no exception.[16][17] Palladium-, copper-, and iron-catalyzed reactions, among others, have been developed to construct the pyrimidine ring and to functionalize pre-existing pyrimidine scaffolds with high precision and efficiency.[17]

Multicomponent Reactions (MCRs): Beyond the classical Biginelli reaction, a variety of novel MCRs have been developed for the one-pot synthesis of highly substituted pyrimidines. These reactions are highly convergent and atom-economical, making them attractive for the rapid generation of compound libraries for drug discovery.[6]

Comparative Analysis of Synthetic Methods

The choice of synthetic method depends on various factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of several common methods for pyrimidine synthesis.

MethodKey ReagentsCatalystSolventReaction TimeTemperatureYield (%)
Pinner Synthesis Urea, AcetylacetoneHydrogen ChlorideMethanol3 hours52°C90.2%
Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaBenzyltriethylammonium ChlorideSolvent-free30-45 minutes100°C>85%
Iridium-Catalyzed MCR Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150°CUp to 93%
Microwave-Assisted Synthesis Aldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutesNot Specified (300W)88-95%

This table presents a summary of representative data and yields can vary significantly based on specific substrates and reaction conditions.[12]

The Therapeutic Impact of Pyrimidine Derivatives: From Antimetabolites to Targeted Therapies

The structural similarity of pyrimidine derivatives to endogenous nucleobases has made them a fertile ground for the development of antimetabolites, which interfere with the synthesis of nucleic acids. More recently, the versatility of the pyrimidine scaffold has been exploited to create highly specific inhibitors of key enzymes involved in disease pathogenesis.

5-Fluorouracil (5-FU): A Pillar of Cancer Chemotherapy

5-Fluorouracil (5-FU) is a pyrimidine analog that has been a cornerstone of cancer treatment for decades.[9][10][12] Its mechanism of action is multifaceted, primarily involving the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA.[9][10] The metabolic activation of 5-FU is crucial for its cytotoxic effects.

Caption: Metabolic activation pathway of 5-Fluorouracil (5-FU).

Zidovudine (AZT): A Landmark in Antiviral Therapy

Zidovudine (AZT), a thymidine analog, was the first drug approved for the treatment of HIV.[1][18] It acts as a potent inhibitor of the viral enzyme reverse transcriptase.[18][19] After intracellular phosphorylation to its active triphosphate form, AZT is incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[4][18]

AZT_Mechanism cluster_cell Infected Host Cell cluster_virus HIV Replication AZT Zidovudine (AZT) AZT_MP AZT-Monophosphate AZT->AZT_MP Thymidine Kinase AZT_DP AZT-Diphosphate AZT_MP->AZT_DP Thymidylate Kinase AZT_TP AZT-Triphosphate AZT_DP->AZT_TP Nucleoside Diphosphate Kinase Viral_DNA Viral DNA Synthesis AZT_TP->Viral_DNA Incorporation Reverse_Transcriptase Reverse Transcriptase AZT_TP->Reverse_Transcriptase Inhibition Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcription Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Mechanism of action of Zidovudine (AZT).

Imatinib: The Dawn of Targeted Cancer Therapy

Imatinib, a 2-phenylaminopyrimidine derivative, represents a paradigm shift in cancer treatment. It is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the constitutively active oncoprotein that drives chronic myeloid leukemia (CML).[5][20] By blocking the ATP-binding site of BCR-ABL, imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that promote cell proliferation and survival.[7][20]

Imatinib_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active) Substrate Substrate BCR_ABL->Substrate Phosphorylation Imatinib Imatinib Imatinib->BCR_ABL Inhibition ATP ATP ATP->BCR_ABL P_Substrate Phosphorylated Substrate Substrate->P_Substrate RAS_RAF RAS/RAF/MEK/ERK Pathway P_Substrate->RAS_RAF JAK_STAT JAK/STAT Pathway P_Substrate->JAK_STAT PI3K_AKT PI3K/AKT Pathway P_Substrate->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation JAK_STAT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition

Caption: Imatinib's inhibition of the BCR-ABL signaling pathway.

The Anticancer Potential of Novel Pyrimidine Derivatives

The development of novel pyrimidine derivatives with anticancer activity remains an active area of research. The following table summarizes the in vitro cytotoxicity (IC50 values) of several recently developed pyrimidine-based compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 11 MCF-7 (Breast)0.07[21]
Compound 6c MCF-7 (Breast)0.227[21]
Compound 3f A549 (Lung)10.76[21]
Compound 3f MCF-7 (Breast)8.05[21]
Compound B-4 MCF-7 (Breast)6.70[21]
Compound B-4 A549 (Lung)20.49[21]
Compound 2d A549 (Lung)Strong cytotoxicity at 50 µM[22]
Compound 7 A549 (Lung)17.50[23]
Compound 7 HeLa (Cervical)73.08[23]
Compound 5 HT1080 (Fibrosarcoma)96.25[23]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Conclusion and Future Perspectives

From its humble beginnings in the 19th-century laboratory to its current status as a cornerstone of modern pharmacology, the pyrimidine scaffold has proven to be an exceptionally versatile and fruitful area of chemical and biological research. The journey of discovery, from the initial isolation of its derivatives to the rational design of targeted therapies, highlights the power of a deep understanding of fundamental chemical and biological processes. As our knowledge of the molecular drivers of disease continues to expand, and as synthetic methodologies become ever more sophisticated, the pyrimidine ring is poised to remain a central player in the ongoing quest for novel and effective therapeutic agents. The continued exploration of this remarkable heterocycle promises to yield new generations of life-saving medicines for years to come.

References

The Halogen Effect: An In-depth Technical Guide to the Thermodynamic Stability of Halogenated Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of halogen atoms into the pyrimidine scaffold is a cornerstone of medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of a vast array of therapeutic agents. A critical, yet often nuanced, aspect of this chemical modification is its impact on the thermodynamic stability of the resulting molecule. This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of halogenated pyrimidines. We will delve into the intricate interplay of bond energies, substituent effects, and non-covalent interactions that dictate the energetic landscape of these vital heterocyclic compounds. This document moves beyond a mere recitation of facts to offer a causal analysis of experimental and computational methodologies, empowering researchers to make informed decisions in the design and development of novel halogenated pyrimidine-based drugs.

Foundational Principles of Thermodynamic Stability in Halogenated Pyrimidines

The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy of formation (ΔG°f), which amalgamates the contributions of enthalpy (ΔH°f) and entropy (ΔS°f) at a given temperature (T), as defined by the equation:

ΔG°f = ΔH°f - TΔS°f [1]

A more negative ΔG°f signifies a more stable compound. For halogenated pyrimidines, the introduction of a halogen atom (F, Cl, Br, I) alters the electronic distribution and geometry of the aromatic ring, thereby influencing both the enthalpic and entropic contributions to its stability.

Enthalpic Contributions: The Strength of the Carbon-Halogen Bond

The primary enthalpic factor to consider is the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The BDE represents the energy required to break a bond homolytically. A higher BDE generally correlates with greater molecular stability. The strength of the C-X bond on an aromatic ring like pyrimidine is influenced by several factors:

  • Electronegativity and Bond Length: The C-X bond strength generally decreases down the halogen group (C-F > C-Cl > C-Br > C-I). This trend is attributed to the decreasing electronegativity and increasing atomic size of the halogen, which leads to longer and weaker bonds.

  • Hybridization: The sp² hybridization of the carbon atom in the pyrimidine ring results in shorter and stronger C-X bonds compared to sp³ hybridized carbons in aliphatic systems.

  • Inductive and Resonance Effects: Halogens exert a strong electron-withdrawing inductive effect (-I), which can stabilize the molecule by polarizing the C-X bond. Conversely, they can also participate in resonance by donating a lone pair of electrons to the aromatic system (+R). The balance of these electronic effects, which varies with the halogen and its position on the ring, fine-tunes the C-X bond strength.

The Influence of Halogen Position on the Pyrimidine Ring

The regiochemistry of halogen substitution significantly impacts thermodynamic stability. The pyrimidine ring has three distinct positions for monosubstitution: C2, C4(6), and C5. The electronic environment of each position is different due to the presence of the two nitrogen atoms.

Computational studies have shown that the BDEs of C-Cl bonds in dichloropyrimidines vary with the substitution pattern. For instance, C-Cl bonds at positions alpha to one or two nitrogen atoms (positions 2, 4, and 6) generally have lower BDEs (around 93-95 kcal/mol) compared to the C-Cl bond at the C5 position (95-100 kcal/mol). This suggests that the C5-halogenated pyrimidines are thermodynamically more stable with respect to C-X bond cleavage. This is consistent with experimental findings on the reactivity of chloropyrimidines in cross-coupling reactions, where the order of reactivity is often 4 > 2 > 5, inversely correlating with the BDE.

Non-Covalent Interactions: The Role of Halogen Bonding

Beyond covalent interactions, the presence of a halogen atom introduces the possibility of halogen bonding . This is a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region on an adjacent molecule (a Lewis base). The formation of halogen bonds can significantly contribute to the stability of the crystalline lattice and influence intermolecular interactions in biological systems. The strength of halogen bonds generally increases with the polarizability of the halogen atom (I > Br > Cl > F), a trend opposite to that of C-X covalent bond strength.

Theoretical Approaches to Assessing Thermodynamic Stability

Computational chemistry provides a powerful toolkit for predicting and rationalizing the thermodynamic stability of halogenated pyrimidines. These methods allow for the systematic evaluation of various isomers and derivatives before their synthesis.

Density Functional Theory (DFT) for Bond Dissociation Energies

Causality behind Method Selection: Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For calculating BDEs, hybrid functionals like B3LYP are commonly employed. However, for certain systems, other functionals may provide better agreement with experimental data. For instance, studies on chloropyrimidines have shown that the LSDA functional can sometimes yield more accurate enthalpies of formation compared to B3LYP. The choice of basis set is also crucial; a sufficiently large and flexible basis set, such as 6-311++G(d,p), is necessary to accurately describe the electronic structure of the halogenated system.

The BDE of a C-X bond is calculated as the difference in the total electronic energies of the radical products and the parent molecule:

BDE = E(pyrimidine radical) + E(halogen radical) - E(halogenated pyrimidine)

Protocol: DFT Calculation of C-X Bond Dissociation Energy

  • Software: Gaussian, ORCA, or other quantum chemistry software package.

  • Methodology: a. Geometry Optimization: Optimize the geometry of the parent halogenated pyrimidine molecule and the corresponding pyrimidine and halogen radicals using a chosen DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). b. Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies for the parent and one for the transition state if studying a reaction) and to obtain zero-point vibrational energies (ZPVE). c. Energy Calculation: The BDE is then calculated using the following equation, including the ZPVE correction: BDE = [E(pyrimidine radical) + ZPVE(pyrimidine radical)] + [E(halogen radical) + ZPVE(halogen radical)] - [E(halogenated pyrimidine) + ZPVE(halogenated pyrimidine)]

  • Analysis: Compare the calculated BDEs for different halogens and substitution positions to predict trends in thermodynamic stability.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Input Halogenated Pyrimidine Structure Opt Geometry Optimization Input->Opt Initial Geometry Freq Frequency Calculation Opt->Freq Optimized Geometry Energy Single Point Energy Freq->Energy ZPVE Correction BDE Bond Dissociation Energy (BDE) Energy->BDE Thermo Thermodynamic Properties (ΔH, ΔG) Energy->Thermo Experimental_Workflow cluster_synthesis Sample Preparation cluster_bomb Bomb Calorimetry cluster_calvet Calvet Microcalorimetry cluster_results Thermodynamic Data Sample Crystalline Halogenated Pyrimidine Bomb Measure ΔH°c Sample->Bomb Calvet Measure ΔH°sub Sample->Calvet Hf_solid ΔH°f (solid) Bomb->Hf_solid Hess's Law Hf_gas ΔH°f (gas) Hf_solid->Hf_gas + ΔH°sub Calvet->Hf_gas

References

A Technical Guide to the Solubility of 4-Chloro-5-ethylpyrimidine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-5-ethylpyrimidine is a key heterocyclic building block in medicinal chemistry and synthetic organic chemistry. Its utility in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs), is critically dependent on its solubility characteristics. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the principles governing the solubility of this compound, a predictive profile in common organic solvents, and a robust, step-by-step protocol for its quantitative determination. By grounding experimental methodology in physicochemical theory, this document serves as a practical tool for optimizing reaction conditions, developing purification strategies, and preparing formulations.

Introduction: The Strategic Importance of Solubility

In the landscape of drug discovery and organic synthesis, substituted pyrimidines are privileged scaffolds. This compound, with its reactive chlorine atom and modulating ethyl group, serves as a versatile intermediate. However, the successful application of this reagent hinges on a fundamental, yet often overlooked, parameter: its solubility.

An understanding of solubility is not merely academic; it is the cornerstone of practical and scalable chemistry. It dictates the choice of reaction media, influences reaction kinetics, is the primary driver for developing effective crystallization and purification protocols, and impacts formulation for analytical and biological testing.[1] A poorly chosen solvent can lead to low yields, incomplete reactions, or purification failures. This guide, therefore, addresses the solubility of this compound from first principles to practical application.

Physicochemical Drivers of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2][3] The principle of "like dissolves like" is the guiding maxim, meaning polar solutes dissolve best in polar solvents and non-polar solutes in non-polar solvents.[3][4]

Molecular Structure Analysis of this compound:

  • Pyrimidine Core: The core is a diazine ring containing two nitrogen atoms. These nitrogen atoms are electronegative and can act as hydrogen bond acceptors, imparting polarity to the molecule.

  • Chloro Group (-Cl): The chlorine atom is a strongly electron-withdrawing group, creating a dipole moment and increasing the local polarity of the molecule.

  • Ethyl Group (-CH₂CH₃): This aliphatic side chain is nonpolar and contributes hydrophobic (lipophilic) character to the molecule.

The solubility of this compound is thus a delicate balance between the polar character of the chloropyrimidine ring and the nonpolar nature of the ethyl substituent. This "amphipathic" nature suggests it will exhibit nuanced solubility across a range of solvents.

Predicted Solubility Profile

While precise quantitative data requires experimental determination, a predictive solubility profile can be established based on fundamental principles. This allows for the intelligent selection of solvents for initial screening. The following table summarizes the expected solubility of this compound at ambient temperature.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, HeptaneLow / Insoluble The dominant polarity of the chloropyrimidine ring is incompatible with the weak van der Waals forces of nonpolar solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHigh These solvents effectively solvate the polar regions of the molecule via dipole-dipole interactions without being hindered by a strong hydrogen-bonding network. THF and DCM are often excellent choices for dissolving moderately polar organic compounds.
Polar Aprotic (Nitrile) Acetonitrile (MeCN)Moderate Acetonitrile is highly polar, but its strong dipole may not interact as favorably with the mixed-character solute as other aprotic solvents.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Moderate to Low The solvent's strong hydrogen-bonding network must be disrupted. While the pyrimidine nitrogens can accept hydrogen bonds, the overall molecule lacks a donor group, potentially limiting high solubility.
Highly Polar Protic WaterVery Low / Insoluble The nonpolar ethyl group and the overall organic character of the molecule significantly outweigh the polar functionalities, leading to poor miscibility with water.[5]

Quantitative Experimental Protocol for Solubility Determination

To move from prediction to precise data, a robust experimental method is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid.[6] This protocol provides a self-validating system for generating trustworthy data.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks (20 mL)

  • Orbital shaker with temperature control

  • Analytical balance (readable to 0.1 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Syringes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a scintillation vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[2] A general starting point is ~100 mg of solid per 2 mL of solvent.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.[6]

  • Phase Separation: After equilibration, remove the vial and let it stand undisturbed at the same constant temperature for 1-2 hours to allow the excess solid to settle.

  • Sampling: Carefully draw a known volume of the supernatant (the clear liquid phase) into a syringe, avoiding any solid particles. Immediately attach a 0.22 µm syringe filter and dispense an exact aliquot (e.g., 1.0 mL) into a pre-weighed, clean vial. This filtration step is crucial to remove any fine particulates.

  • Solvent Evaporation: Place the vial containing the filtered solution in a vacuum oven or use a gentle stream of nitrogen to slowly evaporate the solvent to complete dryness.

  • Mass Determination: Once the solvent is fully removed, re-weigh the vial. The difference between the final and initial mass is the mass of the dissolved this compound.

  • Calculation: Calculate the solubility using the following formula:

    • Solubility (g/L) = Mass of Residue (g) / Volume of Aliquot (L)

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate on Shaker (24h at const. Temp) B->C D 4. Settle & Separate Phases C->D E 5. Filter Supernatant (0.22 um filter) D->E F 6. Evaporate Solvent from Aliquot E->F G 7. Weigh Dry Residue F->G H 8. Calculate Solubility (g/L) G->H G cluster_apps cluster_solvents Start Goal Reaction Synthesis Start->Reaction Purify Purification Start->Purify Analyze Analysis Start->Analyze HighSol High Solubility (DCM, THF) Reaction->HighSol TempGrad High Temp Gradient Solubility Purify->TempGrad SolAntiSol Solvent/Anti-Solvent (EtOAc/Hexane) Purify->SolAntiSol FullSol Complete Dissolution (CDCl3, DMSO-d6) Analyze->FullSol

References

"initial biological screening of 4-Chloro-5-ethylpyrimidine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Biological Screening of 4-Chloro-5-ethylpyrimidine

Foreword: A Rational Approach to Unlocking Potential

The journey of a novel chemical entity from the bench to a potential therapeutic is one of systematic inquiry. With this compound, we are presented not with a compound of known biological function, but with a scaffold—a pyrimidine derivative. Pyrimidines are privileged structures in medicinal chemistry, forming the core of numerous approved drugs, from antivirals to kinase inhibitors.[1] Therefore, an initial biological screen must be both broad enough to detect unexpected activities and focused enough to investigate plausible, hypothesis-driven targets based on its structural motifs.

This guide eschews a one-size-fits-all template. Instead, it presents a bespoke, multi-tiered screening cascade designed specifically for this compound. Our approach is grounded in the principles of efficiency and scientific causality, ensuring that each experimental step is a logical consequence of the last. We will begin with foundational assays to establish a baseline biological profile, proceed to hypothesis-driven screens suggested by the pyrimidine core, and conclude with an early assessment of its drug-like properties. This is not merely a list of protocols; it is a strategic framework for discovery.

Tier 1: Foundational Bio-Profiling

The initial objective is to answer the most fundamental questions: Does this compound interact with biological systems, and at what concentration does it exert a general toxic effect? These assays establish the compound's therapeutic window and guide concentration selection for all subsequent, more specific assays.[2]

General Cytotoxicity Assessment

Before assessing any specific therapeutic activity, we must determine the concentration at which this compound is toxic to mammalian cells.[3] This is arguably the most critical initial screen, as high, non-specific cytotoxicity can terminate a compound's development, unless the intended application is in oncology.[4]

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[2]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cell lines (e.g., HEK293 for general toxicity, HeLa for a cancer line) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform a serial dilution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Cell LineTissue of OriginIC50 (µM)
HEK293Human Embryonic Kidney> 100
HeLaHuman Cervical Cancer75.4
A549Human Lung Carcinoma82.1
MCF-7Human Breast Adenocarcinoma> 100

Table 1: Hypothetical cytotoxicity data for this compound. High IC50 values suggest low general cytotoxicity, providing a wide concentration range for subsequent assays.

Antimicrobial Activity Screen

Pyrimidine scaffolds are present in various antimicrobial agents. A broad screen against representative bacteria and fungi is a cost-effective way to explore this potential therapeutic avenue.[6] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8]

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized concentration of ~5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • Data Acquisition: Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). This can be confirmed by measuring absorbance at 600 nm.

OrganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria> 128
Escherichia coliGram-negative Bacteria> 128
Pseudomonas aeruginosaGram-negative Bacteria> 128
Candida albicansFungal (Yeast)64

Table 2: Hypothetical MIC data. In this example, the compound shows weak activity against a fungal pathogen, which might warrant further investigation or chemical modification.

Tier 2: Hypothesis-Driven Screening - Kinase Inhibition

Causality Behind the Choice: The pyrimidine ring is a well-established "hinge-binding" scaffold for ATP-competitive kinase inhibitors.[9][10] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. Given that intermediates like Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate are used to synthesize kinase inhibitors, it is logical to investigate whether our core molecule possesses any intrinsic kinase inhibitory activity.[1]

Broad Kinase Panel Screen

The most efficient way to screen for kinase activity is to test the compound against a large, diverse panel of kinases. This approach can quickly identify potential targets and provide initial selectivity data.[11]

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. Inhibition is measured as a reduction in the ADP signal.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP to a reaction buffer.

  • Compound Addition: Add this compound at one or two fixed concentrations (e.g., 1 µM and 10 µM), guided by the cytotoxicity data.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-based reaction, producing light.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Calculate the percent inhibition relative to a DMSO control. A significant inhibition (>50%) is considered a "hit."

Kinase FamilyKinase Target% Inhibition at 10 µM
Tyrosine KinaseSRC8%
Tyrosine KinaseEGFR12%
Tyrosine KinaseABL165%
Ser/Thr KinaseAKT15%
Ser/Thr KinaseCDK215%
Ser/Thr KinaseBRAF9%

Table 3: Hypothetical kinase panel data. A "hit" on ABL1 kinase would be a significant finding, warranting follow-up dose-response studies to determine the IC50 and investigation into the mechanism of action.

Tier 3: Early Safety and Druggability Profiling (In Vitro ADME/Tox)

Identifying a biologically active "hit" is only the beginning. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with key safety liabilities, is essential to gauge a compound's potential for further development.[12][13][14] Poor ADME properties are a major cause of late-stage drug failure.[12]

Cardiac Safety: hERG Inhibition Assay

Inhibition of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia called Torsade de Pointes.[15] Regulatory agencies mandate hERG testing, and a positive result can be a significant hurdle for a drug program.[16][17] Automated patch clamp is the gold standard for this assessment.[15]

Step-by-Step Methodology:

  • Cell Preparation: Use HEK293 cells stably expressing the hERG channel.

  • Automated Patch Clamp: Cells are captured on a planar patch clamp chip (e.g., QPatch or SyncroPatch). A whole-cell configuration is established.[15]

  • Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG current. The baseline current is recorded.[16][17]

  • Compound Application: this compound is perfused over the cells at multiple concentrations (e.g., 0.1, 1, 10 µM).

  • Data Acquisition: The hERG current is measured after compound application and compared to the baseline.

  • Analysis: The percent inhibition at each concentration is calculated to determine an IC50 value.

Metabolic Stability: Liver Microsome Assay

This assay assesses how quickly a compound is metabolized by cytochrome P450 (CYP) enzymes, which are the primary drug-metabolizing enzymes in the liver.[14][18] Rapid metabolism leads to a short half-life and poor bioavailability.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing pooled human liver microsomes and a NADPH-regenerating system in a phosphate buffer.

  • Compound Incubation: Add this compound (typically at 1 µM) to the mixture and incubate at 37°C.

  • Time Points: Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance.

AssayEndpointResultInterpretation
hERG InhibitionIC50> 30 µMLow risk of cardiac toxicity
Metabolic Stabilityt½ (minutes)45Moderate stability
Caco-2 PermeabilityPapp (A→B) (10⁻⁶ cm/s)8.5Moderate to high permeability

Table 4: A hypothetical summary table consolidating key druggability data. This profile would be considered favorable for an early-stage compound.

Visualized Screening Cascade

The following workflow diagram illustrates the logical progression of the screening strategy outlined in this guide.

Screening_Cascade cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Hypothesis-Driven Profiling cluster_2 Tier 3: Early Druggability & Safety cluster_3 Decision & Next Steps Cytotoxicity Cytotoxicity Screen (e.g., MTT Assay) Antimicrobial Antimicrobial Screen (e.g., Broth Microdilution) Cytotoxicity->Antimicrobial IC50 > 10µM NoGo NoGo Cytotoxicity->NoGo IC50 < 1µM Kinase Broad Kinase Panel (>100 Kinases) Antimicrobial->Kinase Decision Go / No-Go Kinase->Decision Analyze Hits hERG hERG Cardiac Safety MetStab Metabolic Stability (Liver Microsomes) hERG->MetStab Permeability Permeability (e.g., Caco-2) MetStab->Permeability End End Permeability->End Favorable Profile NoGo2 NoGo2 Permeability->NoGo2 Poor Profile Decision->hERG Hit Confirmed IC50 < 1µM Decision->NoGo2 Abandon or Re-synthesize Start Compound: This compound Start->Cytotoxicity

Caption: A tiered screening cascade for this compound.

Conclusion and Forward Path

The initial biological screening of a novel compound like this compound is a systematic process of hypothesis generation and testing. By progressing through a logical cascade—from foundational cytotoxicity and antimicrobial assays to hypothesis-driven kinase screening and essential ADME/Tox profiling—we can build a comprehensive preliminary profile of the molecule. The data generated from this workflow will provide a clear, evidence-based foundation for making a "Go/No-Go" decision. A confirmed "hit" from the kinase panel, coupled with a clean cytotoxicity and safety profile, would strongly support the allocation of resources for hit-to-lead optimization, initiating the long but rewarding path of drug discovery.

References

An In-depth Technical Guide to the Electrochemical Properties of Substituted Chloropyrimidines for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Electrochemical Dimension of Chloropyrimidine-Based Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, including anticancer, antiviral, and antimalarial properties.[1][2] Among the vast landscape of pyrimidine derivatives, substituted chloropyrimidines represent a particularly intriguing class of molecules. The presence of the chloro-substituent not only serves as a crucial synthetic handle for further molecular elaboration but also profoundly influences the molecule's electronic and, consequently, its electrochemical properties. Understanding these electrochemical characteristics is not merely an academic exercise; it provides invaluable insights into a compound's potential metabolic fate, its mechanism of action, and its interactions with biological targets like DNA.[3][4]

This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the electrochemical properties of substituted chloropyrimidines. We will delve into the fundamental principles governing their redox behavior, provide detailed experimental protocols for their characterization, and discuss the profound implications of these properties in the context of modern drug discovery and development. By synthesizing technical accuracy with field-proven insights, this document aims to be a comprehensive resource for harnessing the power of electrochemistry to accelerate the development of novel chloropyrimidine-based therapeutics.

I. Fundamental Electrochemical Behavior of Substituted Chloropyrimidines

The electrochemical behavior of substituted chloropyrimidines is primarily dictated by the pyrimidine ring, a heterocyclic system with nitrogen and potentially other heteroatoms, which exhibits characteristic redox behavior.[5] The nature and position of substituents on this ring, including the defining chloro group, modulate the electron density and, therefore, the ease with which the molecule can be oxidized or reduced.

The Role of Substituents in Modulating Redox Potentials

Substituents on the pyrimidine ring play a critical role in determining the electrochemical properties of the molecule. Electron-donating groups (EDGs) increase the electron density of the ring, making oxidation easier (occur at less positive potentials) and reduction more difficult (occur at more negative potentials). Conversely, electron-withdrawing groups (EWGs), such as the chloro group, decrease the electron density, making oxidation more difficult and reduction easier.

The electrochemical reduction of pyrimidines with non-reducible substituents typically proceeds via a single, one-electron, diffusion-controlled process.[6] However, in the case of chloropyrimidines, the carbon-halogen bond introduces a new electrochemical pathway. The reduction of 2-chloro- and 2-bromopyrimidine, for instance, shows two distinct polarographic waves. The first wave corresponds to the irreversible cleavage of the carbon-halogen bond, while the second is due to the reduction of the resulting pyrimidine molecule.[6]

The Influence of pH on Electrochemical Responses

The pH of the supporting electrolyte can significantly impact the electrochemical behavior of substituted chloropyrimidines, especially when proton-coupled electron transfer (PCET) is involved.[3][5] Shifts in peak potentials with varying pH indicate the participation of protons in the redox process.[3] This pH-dependent behavior is crucial as it can provide insights into the compound's behavior in different physiological environments. For some pyrimidine derivatives, the peak potentials have been observed to shift to more negative values with increasing pH, a characteristic that can be used to determine the pKa values of the compounds.[5]

II. Key Electrochemical Techniques for Characterizing Chloropyrimidines

A suite of electrochemical techniques can be employed to investigate the properties of substituted chloropyrimidines. Among these, cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly powerful for initial screening and detailed mechanistic studies.

Cyclic Voltammetry (CV): A Versatile Tool for Redox Profiling

Cyclic voltammetry is often the first electrochemical experiment performed to study a new compound.[7] It provides a rapid assessment of the redox behavior over a wide potential range.[7][8] A typical CV experiment involves cycling the potential of a working electrode and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information on the redox potentials, reversibility of the electron transfer process, and the stability of the electro-generated species.[8][9]

For substituted chloropyrimidines, CV can be used to:

  • Determine the oxidation and reduction potentials.

  • Assess the reversibility of the redox processes. An electrochemically reversible one-electron redox process will exhibit a characteristic "duck-shaped" voltammogram.[10]

  • Investigate the kinetics of electron transfer.

  • Study the stability of the radical ions formed upon oxidation or reduction.

Differential Pulse Voltammetry (DPV): Enhancing Sensitivity and Resolution

Differential pulse voltammetry is a more sensitive technique than CV and is particularly useful for quantitative analysis and studying complex reaction mechanisms. DPV can be used to determine the concentration of an analyte and to study its interaction with other molecules, such as DNA.[3] In the context of chloropyrimidine drug candidates, DPV is instrumental in investigating their binding mechanism with DNA by observing the changes in the guanine oxidation signal.[3]

III. Experimental Protocol: A Step-by-Step Guide to Cyclic Voltammetry of a Substituted Chloropyrimidine

This section provides a detailed, self-validating protocol for conducting a cyclic voltammetry experiment on a novel substituted chloropyrimidine. The rationale behind each step is explained to ensure a thorough understanding of the experimental design.

Materials and Instrumentation
  • Potentiostat: A standard electrochemical workstation.

  • Electrochemical Cell: A three-electrode cell consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9]

  • Solvent and Supporting Electrolyte: A suitable organic solvent (e.g., acetonitrile or dimethylformamide) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure conductivity. The choice of solvent is critical as it can influence the stability of the electro-generated species.

  • Analyte Solution: A solution of the substituted chloropyrimidine of interest at a known concentration (typically in the millimolar range).

  • Inert Gas: High-purity nitrogen or argon for deaerating the solution to remove dissolved oxygen, which can interfere with the electrochemical measurements.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Analyte Solution setup_cell Assemble 3-Electrode Cell prep_solution->setup_cell Transfer solution to cell deaeration Deaerate with Inert Gas (15-20 min) setup_cell->deaeration set_params Set CV Parameters (Potential Window, Scan Rate) deaeration->set_params run_cv Run Cyclic Voltammogram set_params->run_cv record_data Record Current vs. Potential Data run_cv->record_data plot_voltammogram Plot Cyclic Voltammogram record_data->plot_voltammogram determine_potentials Determine Peak Potentials (Epa, Epc) plot_voltammogram->determine_potentials analyze_reversibility Analyze Reversibility (Ipa/Ipc ratio) determine_potentials->analyze_reversibility

Caption: Workflow for a cyclic voltammetry experiment.

Detailed Step-by-Step Methodology
  • Solution Preparation: Dissolve the substituted chloropyrimidine in the chosen solvent containing the supporting electrolyte to achieve the desired concentration.

  • Cell Assembly: Assemble the three-electrode cell, ensuring the working electrode is polished and clean to obtain reproducible results.

  • Deaeration: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution throughout the experiment.

  • Parameter Setup: Set the parameters on the potentiostat, including the initial potential, switching potential, and scan rate. The potential window should be wide enough to encompass the redox events of interest. A typical initial scan rate is 100 mV/s.

  • Data Acquisition: Initiate the potential scan and record the resulting current. It is advisable to run several cycles to ensure the system has reached a steady state.

  • Data Analysis: Plot the current as a function of the applied potential. From the voltammogram, determine the anodic peak potential (Epa), the cathodic peak potential (Epc), the anodic peak current (Ipa), and the cathodic peak current (Ipc).

Interpreting the Results
  • Redox Potentials: The peak potentials provide information about the thermodynamics of the electron transfer process.

  • Reversibility: For a reversible one-electron process, the ratio of the peak currents (Ipa/Ipc) should be close to unity, and the separation between the peak potentials (ΔEp = Epa - Epc) should be approximately 59/n mV at room temperature, where n is the number of electrons transferred.[8][9]

  • Diffusion vs. Adsorption: By performing CV at different scan rates, one can determine if the process is diffusion-controlled or adsorption-controlled. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate, whereas for an adsorption-controlled process, the peak current is directly proportional to the scan rate.[3][4]

IV. Applications in Drug Development: From Redox Properties to Biological Activity

The electrochemical properties of substituted chloropyrimidines are not just physicochemical parameters; they are intimately linked to their biological activity and potential as therapeutic agents.

Correlation with Antimalarial Activity

The pyrimidine scaffold is a well-established pharmacophore in the development of antimalarial drugs.[1][11] The electrochemical properties of these compounds can provide insights into their mechanism of action. For instance, ferrocene-pyrimidine conjugates have been designed and synthesized, with their electrochemical and anti-plasmodial activities evaluated.[12] The redox behavior of the ferrocene/ferrocenium couple in these conjugates is a key aspect of their biological activity.

Interaction with DNA: An Electrochemical Perspective

Many drugs exert their therapeutic effect by interacting with DNA. Electrochemical methods, particularly DPV, are powerful tools for studying these interactions.[3] By monitoring the changes in the oxidation signals of DNA bases (primarily guanine) in the presence of a drug candidate, one can elucidate the nature of the interaction. A shift in the peak potential of the guanine oxidation signal upon addition of the chloropyrimidine derivative can indicate an electrostatic or intercalative binding mode.[3] This information is crucial for understanding the drug's mechanism of action and potential toxicity.[13]

Electrochemical Sensors for Drug Monitoring

The unique electrochemical signatures of substituted chloropyrimidines can be exploited for the development of sensitive and selective electrochemical sensors.[14][15] These sensors can be used for the quantitative determination of the drug in pharmaceutical formulations and biological fluids, which is essential for quality control and pharmacokinetic studies.

V. Data Presentation: A Comparative Analysis of Substituted Chloropyrimidines

To facilitate a clear comparison of the electrochemical properties of different substituted chloropyrimidines, the data should be presented in a structured tabular format.

CompoundSubstituent(s)Oxidation Potential (V vs. Ag/AgCl)Reduction Potential (V vs. Ag/AgCl)ΔEp (mV)Ipa/Ipc
CP-1 2-Cl, 4-NH2+1.25-0.85650.98
CP-2 2-Cl, 4-OCH3+1.10-0.92700.95
CP-3 2,4-diCl+1.40-0.75621.01
CP-4 2-Cl, 4-Ph+1.20-0.88680.97

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values will depend on the specific compounds and experimental conditions.

VI. Conclusion and Future Directions

The electrochemical properties of substituted chloropyrimidines are a critical determinant of their biological activity and their potential as therapeutic agents. This guide has provided a comprehensive overview of the fundamental principles governing their redox behavior, detailed experimental protocols for their characterization, and a discussion of their applications in drug development. By integrating electrochemical studies early in the drug discovery process, researchers can gain valuable insights that can guide lead optimization and accelerate the development of novel and effective chloropyrimidine-based drugs.

Future research in this area will likely focus on the development of more sophisticated electrochemical techniques, including in-situ spectroelectrochemistry, to gain a deeper understanding of the reaction mechanisms and the nature of the intermediates formed. Furthermore, the integration of computational electrochemistry will enable the prediction of the electrochemical properties of novel chloropyrimidine derivatives, thereby facilitating the rational design of new drug candidates with improved efficacy and safety profiles.[16][17]

References

An In-depth Technical Guide to the Quantum Mechanical Modeling of 4-Chloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantum mechanical modeling of 4-Chloro-5-ethylpyrimidine, a molecule of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are fundamental components of nucleic acids and are integral to a wide array of biological processes.[1][2] The introduction of halogen and alkyl substituents to the pyrimidine ring can significantly alter its electronic structure and, consequently, its biological activity.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical underpinnings and practical application of computational chemistry techniques to elucidate the molecular properties of this compound. We will explore the application of Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and the prediction of electronic and spectroscopic properties. The causality behind the selection of computational methods and basis sets will be thoroughly explained, ensuring a self-validating and robust protocol. All quantitative data is presented in structured tables, and key workflows are visualized using Graphviz diagrams to enhance clarity and understanding.

Introduction: The Significance of this compound and the Role of Quantum Modeling

Pyrimidine and its derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including anticancer and antiviral effects.[1] The specific compound, this compound, with its chloro and ethyl substitutions, presents a unique electronic and steric profile that warrants detailed investigation. Understanding its three-dimensional structure, vibrational modes, and electronic properties at a quantum level is paramount for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore.

Quantum mechanical (QM) modeling, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool in modern drug discovery.[5] These computational approaches allow for the accurate prediction of molecular properties, offering insights that can be challenging or costly to obtain through experimental methods alone.[6] By simulating the behavior of molecules at the electronic level, we can gain a fundamental understanding of their structure-activity relationships. This guide will walk you through a rigorous, field-proven protocol for the comprehensive quantum mechanical characterization of this compound.

Theoretical Framework: The Power of Density Functional Theory (DFT)

At the heart of our investigation is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3][7] DFT has proven to be a robust and versatile tool for studying a wide range of molecules, from small organic compounds to complex biological systems.[8][9] Its balance of accuracy and computational efficiency makes it particularly well-suited for the analysis of drug-like molecules.

The core principle of DFT is that the energy of a molecule can be determined from its electron density. This is in contrast to traditional ab initio methods that deal with the complex many-electron wavefunction. For our study of this compound, we will employ a hybrid DFT functional, B3LYP, which combines the strengths of Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has a proven track record of providing excellent results for a wide variety of chemical systems.[10][11]

The choice of a basis set is equally critical for the accuracy of DFT calculations. A basis set is a set of mathematical functions used to build molecular orbitals. For molecules containing heavier elements like chlorine, it is essential to use a basis set that can adequately describe the electronic structure of these atoms.[12][13] In this guide, we will utilize the 6-311++G(d,p) basis set, a Pople-style basis set that includes diffuse functions (++) to better describe anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[10][11]

Computational Protocol: A Step-by-Step Guide

This section outlines a detailed, step-by-step methodology for the quantum mechanical modeling of this compound. The protocol is designed to be self-validating, ensuring the reliability of the obtained results.

Molecular Structure Input and Initial Geometry

The first step is to construct the 3D structure of this compound. This can be done using molecular building software such as GaussView or Avogadro. The initial geometry does not need to be perfect, as the subsequent optimization step will find the lowest energy conformation.

Computational_Workflow cluster_input Input Phase cluster_calculation Calculation Phase cluster_analysis Analysis Phase Build_Molecule 1. Build Initial 3D Structure (this compound) Geometry_Optimization 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Build_Molecule->Geometry_Optimization Initial Coordinates Frequency_Analysis 3. Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Optimized Geometry Electronic_Properties 4. Electronic Property Calculation (HOMO, LUMO, MEP) Frequency_Analysis->Electronic_Properties Verified Minimum Spectra_Simulation 5. Spectroscopic Simulation (NMR, UV-Vis) Electronic_Properties->Spectra_Simulation Wavefunction Analyze_Results 6. Analyze & Interpret Results Spectra_Simulation->Analyze_Results Validate_Data 7. Validate with Experimental Data Analyze_Results->Validate_Data

Caption: A high-level overview of the computational workflow for the quantum mechanical modeling of this compound.

Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is a crucial step, as the accuracy of all subsequent calculations depends on having a correctly optimized structure.

Protocol:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[6][14][15][16][17]

  • Method: Employ the DFT method with the B3LYP hybrid functional.

  • Basis Set: Use the 6-311++G(d,p) basis set.

  • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.

  • Output: The output will be the optimized Cartesian coordinates of the atoms and the total electronic energy of the molecule.

Vibrational Frequency Analysis

A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface. A true minimum will have no imaginary frequencies. This calculation also provides the vibrational frequencies of the molecule, which can be compared with experimental infrared (IR) and Raman spectra.[9]

Protocol:

  • Input: Use the optimized geometry from the previous step.

  • Method and Basis Set: The same level of theory (B3LYP/6-311++G(d,p)) must be used as in the geometry optimization.

  • Output: The output will include the vibrational frequencies, their corresponding IR intensities and Raman activities, and the zero-point vibrational energy.

Analysis and Interpretation of Results

This section delves into the analysis of the computational results, providing insights into the molecular properties of this compound.

Molecular Geometry

The optimized geometrical parameters, including bond lengths and bond angles, provide a detailed picture of the molecule's three-dimensional structure. These parameters can be compared with experimental data from X-ray crystallography if available.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C4-ClValueN1-C2-N3Value
C5-C8ValueC2-N3-C4Value
C8-C9ValueN3-C4-C5Value
N1-C2ValueC4-C5-C6Value
C2-N3ValueC5-C6-N1Value
N3-C4ValueC6-N1-C2Value
C4-C5ValueCl-C4-C5Value
C5-C6ValueC4-C5-C8Value
C6-N1ValueC5-C8-C9Value

Note: The values in this table would be populated with the results from the DFT calculations.

Vibrational Spectroscopy

The calculated vibrational frequencies can be used to assign the peaks in experimental IR and Raman spectra. This allows for a detailed understanding of the vibrational modes of the molecule. For example, the C-Cl stretching frequency is a characteristic vibration that can be identified.[18]

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the energy of the LUMO is related to the electron affinity and represents the ability to accept an electron.[19][20] The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.[19][21] A smaller energy gap suggests higher reactivity.[19]

HOMO_LUMO HOMO_label HOMO (Highest Occupied Molecular Orbital) HOMO LUMO_label LUMO (Lowest Unoccupied Molecular Orbital) LUMO HOMO->LUMO Energy Gap (ΔE) Energy_axis Energy Energy_arrow

Caption: A schematic representation of the HOMO-LUMO energy gap, a key indicator of molecular reactivity.

Table 2: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value

Note: The values in this table would be populated with the results from the DFT calculations.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Spectroscopic Predictions: NMR and UV-Vis

DFT calculations can also be used to predict the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra of a molecule.[22][23] The predicted chemical shifts in the NMR spectrum can be compared with experimental data to confirm the molecular structure.[18][24] Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, providing information about the electronic transitions within the molecule.[4][22][25]

Conclusion and Future Directions

This in-depth technical guide has provided a comprehensive and robust protocol for the quantum mechanical modeling of this compound using Density Functional Theory. By following the outlined steps, researchers can obtain a wealth of information about the geometric, vibrational, electronic, and spectroscopic properties of this important molecule. These computational insights are invaluable for understanding its chemical behavior and for guiding the design of new pyrimidine-based therapeutic agents.

Future work could involve extending these studies to include the effects of solvent, which can significantly influence molecular properties. Additionally, Quantum Mechanics/Molecular Mechanics (QM/MM) methods could be employed to study the interaction of this compound with biological targets such as enzymes or receptors, providing a more complete picture of its mechanism of action at the molecular level.[26]

References

Methodological & Application

Application Notes and Protocols: 4-Chloro-5-ethylpyrimidine as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[2] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies by competing with ATP for binding to the kinase active site.[2][3]

The pyrimidine ring is a privileged scaffold in the design of kinase inhibitors, forming the core of numerous approved drugs.[4] Its nitrogen atoms can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site, mimicking the interactions of the adenine ring of ATP.[5] This fundamental binding motif provides a robust anchor for the inhibitor, and strategic substitution at other positions of the pyrimidine ring allows for the modulation of potency, selectivity, and pharmacokinetic properties.[2]

This application note focuses on the utility of 4-chloro-5-ethylpyrimidine as a versatile precursor for the synthesis of a diverse range of kinase inhibitors. The chlorine atom at the 4-position serves as a key reactive handle for introducing various substituents via nucleophilic aromatic substitution (SNAr), while the ethyl group at the 5-position can influence the inhibitor's interaction with the hydrophobic regions of the kinase active site, potentially enhancing potency and selectivity.[6][7] We will provide detailed protocols for the synthesis of 4-anilino-5-ethylpyrimidine derivatives and their subsequent evaluation as kinase inhibitors.

Synthetic Strategy: Leveraging Nucleophilic Aromatic Substitution

The primary synthetic route to functionalize this compound is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine nitrogens makes the chlorinated carbon susceptible to attack by nucleophiles, such as anilines. This reaction is a cornerstone in the synthesis of 2,4,5-trisubstituted pyrimidine-based kinase inhibitors.[6]

The general scheme involves the reaction of this compound with a substituted aniline in the presence of an acid catalyst to afford the corresponding 4-anilino-5-ethylpyrimidine derivative. The choice of aniline allows for the introduction of a wide array of chemical functionalities to explore the structure-activity relationship (SAR) and optimize the inhibitor's properties.

synthetic_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound SNAr Nucleophilic Aromatic Substitution (SNAr) This compound->SNAr Substituted_Aniline Substituted Aniline (R-NH2) Substituted_Aniline->SNAr 4-anilino-5-ethylpyrimidine 4-Anilino-5-ethylpyrimidine Derivative SNAr->4-anilino-5-ethylpyrimidine HCl (cat.), Solvent, Heat

Figure 1: General synthetic workflow for the preparation of 4-anilino-5-ethylpyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-(substituted-phenyl)-5-ethylpyrimidin-4-amine Derivatives

This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between this compound and various substituted anilines. The conditions provided are a starting point and may require optimization for specific aniline derivatives.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline, 3-chloroaniline)

  • Isopropanol (IPA) or n-Butanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Add the substituted aniline (1.1 eq.) and isopropanol (or n-butanol) to the flask.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq.).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(substituted-phenyl)-5-ethylpyrimidin-4-amine derivative.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Data Presentation: Biological Activity of Structurally Related Kinase Inhibitors

While specific IC₅₀ data for kinase inhibitors derived directly from this compound are not extensively available in the public domain, the following table presents representative data for structurally related 2,4,5-trisubstituted pyrimidine derivatives against various kinases. This data highlights the potential of this scaffold for potent kinase inhibition.

Compound IDR¹ (at C5)R² (at C4-Aniline)Kinase TargetIC₅₀ (nM)Reference
A -CH₃4-morpholinophenylAurora A52.2[6]
B -CH₃4-(4-ethylpiperazin-1-yl)carbonylphenylAurora A38.6[6]
C -CN3-nitrophenylCDK9<10[7]
D -H4-(4-morpholinyl)phenylJAK2Potent Inhibition[4]
E -H2,4-dichlorophenylEGFR36.7[4]

Note: The presented data is for structurally similar compounds and serves to illustrate the potential of the 4-anilino-5-alkylpyrimidine scaffold. The ethyl group at the C5 position is expected to influence the potency and selectivity profile.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that quantifies ATP consumption.

kinase_assay_workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of test compound Incubation Incubate compound with kinase, then add ATP/substrate Compound_Dilution->Incubation Reagent_Mix Prepare Kinase/Substrate/ATP reaction mix Reagent_Mix->Incubation Reaction_Step Kinase phosphorylates substrate, consuming ATP Incubation->Reaction_Step Stop_Reaction Stop reaction and detect remaining ATP Reaction_Step->Stop_Reaction Luminescence Measure luminescence (inversely proportional to kinase activity) Stop_Reaction->Luminescence IC50_Curve Plot % inhibition vs. compound concentration Luminescence->IC50_Curve IC50_Determination Determine IC50 value IC50_Curve->IC50_Determination

Figure 2: Workflow for a luminescence-based in vitro kinase inhibition assay.

Materials:

  • Purified recombinant target kinase (e.g., Aurora A, JAK2, EGFR)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range of concentrations (e.g., 100 µM to 0.1 nM).

  • Kinase Reaction: a. In each well of the assay plate, add the test compound at the desired final concentration. Include wells for a positive control (no inhibitor) and a negative control (no kinase). b. Add the kinase to each well (except the negative control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near its Km for the specific kinase. d. Incubate the reaction for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30 °C).

  • Signal Detection: a. Stop the kinase reaction and detect the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions. b. Incubate for a short period (e.g., 10 minutes) at room temperature to allow the luminescent signal to stabilize. c. Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. The luminescent signal is inversely proportional to the kinase activity. b. Calculate the percentage of inhibition for each compound concentration relative to the positive control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The 4-anilino-5-alkylpyrimidine scaffold allows for systematic exploration of the SAR to optimize kinase inhibitory activity.

  • The 4-Anilino Group: This moiety is crucial for establishing interactions within the hydrophobic pocket of the kinase active site. Substituents on the aniline ring can be varied to enhance potency and selectivity. For instance, the introduction of groups capable of forming additional hydrogen bonds or hydrophobic interactions can significantly improve binding affinity.[2]

  • The 5-Ethyl Group: The ethyl group at the C5 position occupies a region of the ATP-binding site that can influence selectivity. Compared to a methyl group, the larger ethyl group may provide more extensive hydrophobic interactions, potentially leading to increased potency for certain kinases.[7] Conversely, it may introduce steric clashes with other kinases, thereby enhancing selectivity.

  • Further Substitutions: The 2-position of the pyrimidine ring can also be modified to further tune the properties of the inhibitor.

SAR_diagram cluster_SAR Structure-Activity Relationship pyrimidine_core Anilino_SAR 4-Anilino Group: - Interacts with hydrophobic pocket - Substituents modulate potency and selectivity Ethyl_SAR 5-Ethyl Group: - Influences hydrophobic interactions - Can enhance potency and selectivity C2_SAR C2-Position: - Amenable to further modification - Can fine-tune properties

Figure 3: Key structural features for SAR studies of 4-anilino-5-ethylpyrimidine kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. The straightforward functionalization via nucleophilic aromatic substitution allows for the rapid generation of diverse compound libraries. The protocols and insights provided in this application note serve as a comprehensive guide for researchers in drug discovery and medicinal chemistry to explore the potential of this promising scaffold in developing novel therapeutics targeting a wide range of kinases.

References

Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds from 4-Chloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Versatility of 4-Chloro-5-ethylpyrimidine

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural and synthetic molecules with a wide spectrum of biological activities.[1][2][3] As a fundamental component of nucleic acids (uracil, thymine, and cytosine), its derivatives have been extensively explored for therapeutic applications, leading to the development of a multitude of approved drugs.[4] These applications span a vast range of diseases, including cancer, viral infections, and bacterial diseases.[3] Pyrimidine-based compounds are particularly prominent in oncology as kinase inhibitors, where the pyrimidine scaffold often serves as a "hinge-binding" motif, interacting with the ATP-binding site of various kinases.[5][6]

This compound is an attractive and versatile starting material for the synthesis of novel bioactive compounds. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent at the 4-position, makes it susceptible to a variety of chemical transformations. The ethyl group at the 5-position provides a valuable lipophilic handle that can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing their potency and selectivity. This guide provides detailed protocols and insights into the key synthetic routes for elaborating this compound into novel molecules with therapeutic potential.

Synthetic Strategies: From a Simple Precursor to Complex Bioactive Molecules

The chloro substituent at the 4-position of this compound is the primary reactive site for the synthetic transformations detailed below. The choice of reaction—be it a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling—will depend on the desired final compound and the nature of the group to be introduced.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings.[7][8] The pyrimidine ring, being electron-deficient, is well-suited for SNAr reactions, particularly at the 4-position which is activated by the two nitrogen atoms.[9] This approach is especially useful for introducing nitrogen and oxygen nucleophiles.

Causality Behind Experimental Choices: The reaction is typically carried out in a polar aprotic solvent to facilitate the formation of the Meisenheimer complex, the key intermediate in SNAr reactions.[9] The choice of base is crucial to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity. Heating is often required to overcome the activation energy associated with the disruption of the aromaticity of the pyrimidine ring during the formation of the Meisenheimer intermediate.[7]

Experimental Protocol: Synthesis of 4-amino-5-ethylpyrimidine derivatives via SNAr

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), the desired amine (1.2 eq.), and a suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, 2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove the solvent and any inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Solvent DMF, DMSO, 1,4-DioxanePolar aprotic solvents stabilize the charged intermediate.
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEATo deprotonate the amine nucleophile.
Temperature 80 - 120 °CTo overcome the activation energy of the reaction.
Stoichiometry Amine (1.1 - 1.5 eq.), Base (2.0 - 3.0 eq.)To drive the reaction to completion.

Table 1: Recommended Reaction Parameters for SNAr on this compound.

SNAr_reaction start This compound reagents Base, Solvent, Heat start->reagents amine R-NH₂ (Amine) amine->reagents product 4-(Alkyl/Aryl)amino-5-ethylpyrimidine reagents->product

Caption: General scheme for the SNAr reaction of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they have revolutionized modern organic synthesis.[10] For substrates like this compound, where the chloro group is less reactive than bromo or iodo analogues, the choice of a suitable palladium catalyst and ligand is critical for achieving high yields.[11]

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[12][13] It is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[14]

Causality Behind Experimental Choices: The choice of a palladium(0) precursor and a phosphine ligand is crucial for the catalytic cycle. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.[12] An inorganic base is required to activate the organoboron species for transmetalation. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 4-aryl-5-ethylpyrimidine derivatives via Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/LigandTo catalyze the cross-coupling reaction.
Ligand SPhos, XPhos, P(t-Bu)₃To facilitate the catalytic cycle, especially with less reactive chlorides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄To activate the boronic acid for transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂OTo dissolve both organic and inorganic reagents.

Table 2: Recommended Reaction Parameters for Suzuki-Miyaura Coupling.

Suzuki_Coupling start This compound reagents Pd Catalyst, Base, Solvent, Heat start->reagents boronic_acid Ar-B(OH)₂ (Arylboronic Acid) boronic_acid->reagents product 4-Aryl-5-ethylpyrimidine reagents->product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15][16] It is a powerful alternative to traditional methods for synthesizing aryl amines, offering a broader substrate scope and milder reaction conditions.[10]

Causality Behind Experimental Choices: This reaction requires a palladium catalyst, a phosphine ligand, and a strong base.[17] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective for coupling with less reactive aryl chlorides.[16] A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine and facilitate the catalytic cycle.

Experimental Protocol: Synthesis of 4-amino-5-ethylpyrimidine derivatives via Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.5 eq.) in a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

ParameterRecommended ConditionsRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Palladium(0) or Palladium(II) precursors are effective.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands are needed for coupling with chlorides.
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required.
Solvent Toluene, DioxaneAnhydrous, degassed solvents are essential.

Table 3: Recommended Reaction Parameters for Buchwald-Hartwig Amination.

Buchwald_Hartwig_Amination start This compound reagents Pd Catalyst, Ligand, Base, Solvent, Heat start->reagents amine R¹R²NH (Amine) amine->reagents product 4-(R¹R²N)-5-ethylpyrimidine reagents->product

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[18] This reaction is highly valuable for the synthesis of internal alkynes, which are important intermediates and can be found in some bioactive molecules.[19]

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[20] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate. An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.

Experimental Protocol: Synthesis of 4-alkynyl-5-ethylpyrimidine derivatives via Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent and Solvent Addition: Add an anhydrous solvent such as THF or DMF, followed by the terminal alkyne (1.2 eq.) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.).

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂To catalyze the cross-coupling reaction.
Co-catalyst CuITo form the copper acetylide intermediate.
Base Et₃N, DIPEATo deprotonate the alkyne and neutralize HX.
Solvent THF, DMFAnhydrous polar aprotic solvents are preferred.

Table 4: Recommended Reaction Parameters for Sonogashira Coupling.

Sonogashira_Coupling start This compound reagents Pd Catalyst, CuI, Base, Solvent start->reagents alkyne R-C≡CH (Terminal Alkyne) alkyne->reagents product 4-(R-C≡C)-5-ethylpyrimidine reagents->product

Caption: General scheme for the Sonogashira coupling of this compound.

Bioactive Compounds and Structure-Activity Relationships (SAR)

The synthetic methodologies described above open the door to a vast chemical space of novel 5-ethylpyrimidine derivatives. A particularly promising area for the application of these compounds is in the development of kinase inhibitors for the treatment of cancer.[5][6] The pyrimidine core can act as a scaffold that mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase active site. The substituents at the 4- and 5-positions can then be modified to achieve potency and selectivity for a specific kinase target.

The 5-ethyl group of the starting material is expected to occupy a hydrophobic pocket in the ATP-binding site of many kinases, potentially contributing to increased binding affinity. The groups introduced at the 4-position via the reactions described above can be designed to interact with other regions of the active site, thereby fine-tuning the inhibitory activity and selectivity profile of the molecule.

Compound ClassBiological ActivityReference
4-Anilino-pyrimidinesAurora Kinase Inhibitors[6]
2,4-Diamino-pyrimidinesAurora Kinase Inhibitors[5]
4-(Phenylamino)pyrimido[5,4-d]pyrimidinesEGFR Tyrosine Kinase Inhibitors[21]
2,4,5-Trisubstituted PyrimidinesDual PfGSK3/PfPK6 Inhibitors (Antimalarial)[22]

Table 5: Examples of Bioactive Substituted Pyrimidines.

Kinase_Inhibitor cluster_0 General Structure of a Pyrimidine-based Kinase Inhibitor pyrimidine Pyrimidine Core (Hinge Binding) r1 R¹ (e.g., Aryl/Heteroaryl) (Selectivity/Potency) pyrimidine->r1 C4 r2 R² (e.g., Ethyl) (Hydrophobic Pocket) pyrimidine->r2 C5 r3 R³ (e.g., Amine) (Solubility/Potency) pyrimidine->r3 C2

Caption: General structure of a pyrimidine-based kinase inhibitor.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of novel bioactive compounds. The methodologies outlined in this guide—Nucleophilic Aromatic Substitution and a suite of Palladium-Catalyzed Cross-Coupling Reactions—provide a robust toolkit for the elaboration of this starting material into diverse libraries of molecules. By understanding the principles behind these reactions and carefully selecting the appropriate conditions, researchers can efficiently generate novel pyrimidine derivatives with the potential for significant therapeutic impact, particularly in the realm of kinase inhibition.

References

Application Notes & Protocols: The Strategic Use of 4-Chloro-5-ethylpyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, recognized as a privileged structure due to its prevalence in biologically active compounds and its ability to engage in key hydrogen bonding interactions with protein targets. Within this class, 4-Chloro-5-ethylpyrimidine emerges as a particularly valuable and versatile building block for drug discovery. Its electron-deficient nature, combined with a strategically placed chloro substituent, renders it an ideal substrate for a range of synthetic transformations. This document provides an in-depth guide for researchers and drug development professionals on the application of this compound, with a focus on its use in the synthesis of kinase inhibitors. We will explore its reactivity, detail robust protocols for key palladium-catalyzed cross-coupling reactions, and explain the causal logic behind experimental design choices to empower chemists in their synthesis of novel therapeutics.

Introduction: The Pyrimidine Core in Drug Design

The pyrimidine heterocycle is a fundamental structural motif found in countless pharmaceuticals, most notably in kinase inhibitors. Its nitrogen atoms are excellent hydrogen bond acceptors, allowing it to function as a "hinge-binder" by mimicking the adenine portion of ATP and anchoring the inhibitor within the enzyme's active site. This compound is an exemplary starting material that leverages this core recognition element. The chlorine atom at the C4 position serves as a versatile synthetic handle, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

The ethyl group at the C5 position, while seemingly simple, plays a crucial role. It can provide beneficial steric interactions, directing the conformation of larger substituents, or engage in favorable van der Waals contacts within hydrophobic pockets of a target protein. Its presence distinguishes this reagent from its simpler 5-unsubstituted or 5-methyl analogues, offering a unique substitution pattern for lead optimization campaigns.

Physicochemical Properties and Reactivity Profile

The reactivity of this compound is dominated by the electronic properties of the pyrimidine ring and the nature of the carbon-chlorine bond.

PropertyValue
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
Appearance Off-white to pale yellow solid
Reactivity Hotspot C4-Cl bond

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency significantly activates the C4-Cl bond towards two primary classes of reactions essential for medicinal chemistry:

  • Palladium-Catalyzed Cross-Coupling: This is the most prevalent application. The C-Cl bond readily undergoes oxidative addition to a Palladium(0) catalyst, initiating catalytic cycles like the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1][2] This allows for the precise and modular construction of C-C and C-N bonds, respectively.

  • Nucleophilic Aromatic Substitution (SNAr): While less common than cross-coupling for aryl chlorides, the electron-deficient pyrimidine ring makes SNAr feasible with strong nucleophiles (e.g., thiols, certain amines). This pathway is particularly relevant in the context of targeted covalent inhibitors, where a nucleophilic cysteine residue in a kinase active site can displace the chloride.[3]

Core Application: Scaffolding for Kinase Inhibitors

A vast number of approved and investigational kinase inhibitors utilize a substituted pyrimidine core. The general strategy involves using the pyrimidine for hinge binding while substituents at the C2, C4, and C5 positions are tailored to occupy adjacent hydrophobic pockets and solvent-front regions to achieve potency and selectivity.

Caption: General binding mode of a pyrimidine inhibitor in a kinase active site.

By using this compound, medicinal chemists can attach a diverse array of aromatic, heteroaromatic, or aliphatic amines (R²) to the C4 position, systematically probing the SAR of the solvent-front region to optimize drug properties.

Examples of Kinase Families Targeted by Substituted Pyrimidines:

  • Cyclin-Dependent Kinases (CDKs)[4]

  • Tyrosine Kinases (e.g., EGFR, ALK, FGF, PDGF)[4][5]

  • Aurora Kinases[6]

  • Mitogen- and Stress-Activated Kinases (MSK)[3]

Experimental Protocols and Methodologies

The following protocols are designed as robust starting points for the synthetic modification of this compound.

Protocol: Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone for creating C-C bonds, typically to append aryl or heteroaryl moieties to the pyrimidine core.[1][7]

G start Reagent Setup reagents 1. Add this compound, Boronic Acid, and Base to Flask 2. Purge with Inert Gas (Ar/N₂) start->reagents catalyst Add Pd Catalyst and Ligand (or pre-formed catalyst) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) solvent->reaction monitor Monitor Progress via TLC or LC-MS reaction->monitor workup 1. Cool to RT 2. Aqueous Workup (e.g., EtOAc/H₂O) 3. Dry Organic Layer monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology:

Reagents & Materials
This compound
Arylboronic Acid or Ester
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
Phosphine Ligand (if needed, e.g., SPhos, XPhos)
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DME)
Schlenk Flask or Microwave Vial
Inert Gas Supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent(s) via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For microwave-assisted reactions, temperatures may be higher (e.g., 120 °C) with shorter reaction times.[8]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).

  • Workup: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Expertise & Causality: Why These Reagents?

  • Catalyst/Ligand Choice: For challenging couplings with electron-deficient boronic acids or sterically hindered substrates, more advanced catalyst systems like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior to Pd(PPh₃)₄.[9] These ligands facilitate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base Selection: The base plays a critical role in the transmetalation step.[1] K₂CO₃ is a good general-purpose base, while stronger bases like K₃PO₄ are often used for less reactive boronic acids. The choice of base can significantly impact yield and reaction time.

  • Solvent System: The use of a protic co-solvent like water can accelerate the reaction by aiding in the dissolution of the inorganic base and facilitating the transmetalation step.

Protocol: Buchwald-Hartwig Amination

This reaction is the premier method for forming C-N bonds, allowing for the coupling of primary and secondary amines to the pyrimidine scaffold.[10][11]

G start Reagent Setup reagents 1. Add this compound, Base, and Pd Pre-catalyst/Ligand 2. Purge with Inert Gas (Ar/N₂) start->reagents amine_add Add Amine and Degassed Solvent reagents->amine_add reaction Heat Reaction Mixture (e.g., 90-120 °C) amine_add->reaction monitor Monitor Progress via TLC or LC-MS reaction->monitor workup 1. Cool to RT 2. Filter through Celite (optional) 3. Aqueous Workup monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Caption: Standard workflow for a Buchwald-Hartwig amination reaction.

Detailed Step-by-Step Methodology:

Reagents & Materials
This compound
Primary or Secondary Amine
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
Buchwald Ligand (e.g., XPhos, BrettPhos, BINAP)
Strong, Non-nucleophilic Base (e.g., NaOt-Bu, K₃PO₄, LHMDS)
Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane, THF)
Schlenk Flask or Sealed Tube
Inert Gas Supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the palladium pre-catalyst (1-3 mol%), the phosphine ligand (1.1-1.2 eq relative to Pd), and the base (1.4-2.0 eq) to a dry Schlenk flask or sealable tube.

  • Reagent Addition: Remove the vessel from the glovebox (if used). Add the amine (1.1-1.3 eq) followed by the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (typically 90-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. If the mixture contains insoluble salts, it can be filtered through a pad of Celite, washing with an organic solvent. The filtrate is then typically washed with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

  • Characterization: Confirm the structure and purity of the aminated product using ¹H NMR, ¹³C NMR, and HRMS.

Expertise & Causality: Why These Reagents?

  • Ligand is Key: The success of the Buchwald-Hartwig amination is critically dependent on the choice of ligand.[9] Bulky, electron-rich biaryl phosphine ligands (the "Buchwald ligands") are essential.[11] They promote the formation of the active monoligated Pd(0) species, accelerate reductive elimination, and prevent catalyst decomposition pathways like beta-hydride elimination.[12]

  • Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the intermediate palladium complex) without competing as a nucleophile.[2] Sodium tert-butoxide (NaOtBu) is a very common and effective choice, though other bases like LHMDS or K₃PO₄ can be used depending on substrate compatibility.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the base and deactivate the catalyst. Therefore, the use of anhydrous solvents and inert atmosphere techniques is critical for reproducibility and high yields.

Summary and Outlook

This compound is a high-value building block for modern medicinal chemistry. Its well-defined reactivity at the C4 position provides a reliable platform for constructing diverse compound libraries, particularly for kinase inhibitor programs. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions are the primary tools for its elaboration, offering modular and predictable pathways to novel chemical entities. By understanding the principles behind these transformations and adhering to robust experimental protocols, researchers can effectively leverage this compound to accelerate the drug discovery process.

References

The Pivotal Role of 4-Chloro-5-ethylpyrimidine and its Analogs in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrimidine Scaffold in Modern Agriculture

The pyrimidine ring, a heterocyclic aromatic organic compound, is a cornerstone in the development of a vast array of biologically active molecules. Its unique electronic properties and the ability to be functionalized at various positions make it a privileged scaffold in medicinal chemistry and, significantly, in the agrochemical industry. Pyrimidine derivatives are integral to the creation of potent and selective herbicides, fungicides, and insecticides that are crucial for modern crop protection.[1][2][3] The introduction of a chloro substituent, particularly at the 4-position, and an alkyl group at the 5-position, as seen in 4-chloro-5-ethylpyrimidine and its analogs, provides a reactive handle for synthetic chemists to construct complex agrochemical molecules with diverse modes of action. This guide provides an in-depth look at the application of these vital chemical intermediates, with a focus on a detailed synthetic protocol for a prominent antifungal agent derived from a close analog, and an overview of other significant agrochemicals synthesized from related precursors.

Core Application: Synthesis of the Antifungal Agent Voriconazole from a 4-Chloro-6-ethyl-5-fluoropyrimidine Intermediate

While the direct application of this compound in the synthesis of the herbicide imazethapyr is not the primary route, a closely related analog, 4-chloro-6-ethyl-5-fluoropyrimidine , serves as a critical building block for the broad-spectrum triazole antifungal agent, voriconazole.[4] Voriconazole is a vital pharmaceutical for treating serious fungal infections, and its synthesis exemplifies the strategic use of a functionalized pyrimidine core. The following sections detail the key chemical transformations and provide a comprehensive, step-by-step protocol for its synthesis.

Causality Behind Experimental Choices in Voriconazole Synthesis

The synthesis of voriconazole is a multi-step process that hinges on the precise and stereoselective construction of two chiral centers. The choice of a pyrimidine starting material is strategic; the electron-deficient nature of the ring activates the chloro group for displacement, and the ethyl group provides a site for creating the crucial carbon-carbon bond. The fluorine atom at the 5-position enhances the biological activity of the final compound.

The key steps in the synthesis involve:

  • Preparation of the Pyrimidine Intermediate: The synthesis begins with the creation of the 4-chloro-6-ethyl-5-fluoropyrimidine core. This is often achieved through a cyclization reaction followed by chlorination.

  • Stereoselective Carbon-Carbon Bond Formation: A crucial step is the stereoselective addition of the pyrimidine moiety to a ketone precursor. The Reformatsky reaction, utilizing an organozinc derivative of a brominated pyrimidine intermediate, has been shown to provide excellent diastereoselectivity, favoring the desired (2R,3S/2S,3R) enantiomeric pair.[4][5][6]

  • Dechlorination: The chloro group on the pyrimidine ring, having served its purpose as a reactive site, is subsequently removed. This is typically achieved through catalytic hydrogenation.[5]

  • Chiral Resolution: The final step involves the separation of the desired enantiomer (2R,3S)-voriconazole from the racemic mixture. This is often accomplished by forming diastereomeric salts with a chiral acid, such as (1R)-(-)-10-camphorsulfonic acid, followed by fractional crystallization.[4][7][8]

Experimental Workflow for Voriconazole Synthesis

Voriconazole_Synthesis_Workflow cluster_0 Preparation of Pyrimidine Intermediate cluster_1 Stereoselective Coupling cluster_2 Final Product Formation A 6-Ethyl-5-fluoropyrimidin-4(3H)-one B 4-Chloro-6-ethyl-5-fluoropyrimidine A->B  POCl3, Et3N   D Racemic 3-(4-chloro-5-fluoropyrimidin-6-yl)- 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol B->D  1. NBS, AIBN  2. Zn, I2  3. Addition of Ketone (C)   C 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone E Racemic Voriconazole D->E  H2, Pd/C, NaOAc   F (2R,3S)-Voriconazole E->F  (1R)-(-)-10-camphorsulfonic acid,  Fractional Crystallization  

Caption: Synthetic workflow for Voriconazole.

Detailed Laboratory Protocol: Synthesis of Voriconazole

This protocol is a composite of established methods and should be performed by qualified chemists in a controlled laboratory setting with appropriate safety precautions.

Part 1: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

Materials:

  • 6-Ethyl-5-fluoropyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 6-ethyl-5-fluoropyrimidin-4(3H)-one (1.0 eq) in dichloromethane, add triethylamine (1.2 eq).

  • Slowly add phosphorus oxychloride (1.1 eq) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it over ice water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-6-ethyl-5-fluoropyrimidine.

Parameter Value Reference
Starting Material 6-Ethyl-5-fluoropyrimidin-4(3H)-one[9][10]
Reagents POCl₃, Et₃N[3]
Solvent Dichloromethane[9][10]
Reaction Time 4-6 hours[11]
Typical Yield 85-95%[11]
Part 2: Synthesis of Racemic 3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Materials:

  • 4-Chloro-6-ethyl-5-fluoropyrimidine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Zinc dust

  • Iodine

  • 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • Tetrahydrofuran (THF)

  • Acetic acid

Procedure:

  • Bromination: Reflux a solution of 4-chloro-6-ethyl-5-fluoropyrimidine (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN in a suitable solvent like carbon tetrachloride until completion (monitored by TLC) to form 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine.

  • Reformatsky Reaction:

    • Activate zinc dust (1.5 eq) with a small amount of iodine in THF.

    • To the activated zinc, add a solution of the brominated pyrimidine from the previous step in THF.

    • After the formation of the organozinc reagent, add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (0.9 eq) in THF at a controlled temperature (e.g., 10-15 °C).[9][10][12]

    • Stir the reaction mixture at room temperature for several hours until completion.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization.

Parameter Value Reference
Key Reaction Reformatsky Reaction[13]
Reagents NBS, AIBN, Zn, I₂, Ketone precursor[5]
Solvent THF[5]
Temperature 10-15 °C[9][10][12]
Diastereoselectivity Good to excellent[4]
Part 3: Synthesis of Racemic Voriconazole (Dechlorination)

Materials:

  • Racemic 3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

  • Palladium on carbon (10% Pd/C)

  • Sodium acetate (NaOAc)

  • Ethanol

  • Hydrogen gas

Procedure:

  • Dissolve the chlorinated precursor (1.0 eq) in ethanol.

  • Add sodium acetate (1.5 eq) and a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by HPLC).

  • Filter the reaction mixture through celite to remove the catalyst and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude racemic voriconazole.

Part 4: Chiral Resolution of Voriconazole

Materials:

  • Racemic Voriconazole

  • (1R)-(-)-10-Camphorsulfonic acid

  • Suitable solvent (e.g., methanol, acetone)

Procedure:

  • Dissolve the racemic voriconazole in a minimal amount of a suitable hot solvent.

  • Add a solution of (1R)-(-)-10-camphorsulfonic acid (0.5 eq) in the same solvent.

  • Allow the solution to cool slowly to room temperature to induce crystallization of the diastereomeric salt.

  • Collect the crystals by filtration.

  • Recrystallize the diastereomeric salt to improve chiral purity.

  • Treat the purified diastereomeric salt with a base (e.g., aqueous sodium bicarbonate) to liberate the free base of (2R,3S)-voriconazole.

  • Extract the product with an organic solvent, dry, and concentrate to obtain the enantiomerically pure voriconazole.

Analytical Characterization

The progress of the synthesis and the purity of the final product should be monitored by appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water is commonly used for both reaction monitoring and final purity assessment.[14][15][16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Chiral HPLC or Capillary Electrophoresis (CE): To determine the enantiomeric purity of the final product.[1][8][19][20]

Broader Applications of Chloropyrimidine Derivatives in Agrochemicals

The utility of chloropyrimidine intermediates extends beyond the synthesis of voriconazole. They are key precursors for a variety of commercial agrochemicals.

Herbicides
  • Pyrimethanil: This anilinopyrimidine fungicide, also exhibiting herbicidal properties, can be synthesized from a chloropyrimidine precursor. The synthesis involves the cyclization of an aniline guanidine derivative with a β-diketone.[21]

  • Cyprodinil: Another anilinopyrimidine fungicide, cyprodinil, is synthesized via the reaction of a substituted aniline with a chloropyrimidine derivative.[22]

Insecticides
  • Diazinon: This organophosphate insecticide is synthesized from a substituted hydroxypyrimidine which is then chlorinated and reacted with diethylthiophosphoryl chloride. The initial pyrimidine ring is constructed through a cyclization reaction.[23][24][25][26][27]

The general synthetic strategy for these agrochemicals often involves the displacement of the chloro group on the pyrimidine ring with a nucleophile, which forms the core of the final active ingredient.

Agrochemical_Synthesis cluster_fungicides Fungicides cluster_insecticides Insecticides CP 4-Chloro-5-alkylpyrimidine Intermediate Voriconazole Voriconazole CP->Voriconazole  Multi-step synthesis via  4-Chloro-6-ethyl-5-fluoropyrimidine   Pyrimethanil Pyrimethanil CP->Pyrimethanil  Nucleophilic substitution   Cyprodinil Cyprodinil CP->Cyprodinil  Nucleophilic substitution   Diazinon Diazinon CP->Diazinon  Derived from a  chlorinated pyrimidine  

Caption: Diverse agrochemicals from chloropyrimidine intermediates.

Conclusion and Future Perspectives

This compound and its fluorinated analogs are demonstrably valuable and versatile intermediates in the synthesis of a wide range of agrochemicals. The detailed protocol for the synthesis of voriconazole highlights the strategic importance of the chloropyrimidine scaffold in constructing complex, stereochemically rich molecules. The broader examples of herbicides and insecticides further underscore the adaptability of this chemical motif. As the demand for more effective, selective, and environmentally benign crop protection agents continues to grow, the development of novel synthetic routes utilizing functionalized pyrimidines will undoubtedly remain a key focus for researchers and scientists in the agrochemical industry. The ability to fine-tune the biological activity of the final product through modifications of the pyrimidine core ensures its continued relevance in the pursuit of innovative agricultural solutions.

References

Title: Strategic Execution of Sonogashira Cross-Coupling for the Synthesis of 5-Alkynylpyrimidines from 4-Chloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp² and sp hybridized centers, proving indispensable in medicinal chemistry for the synthesis of complex molecular architectures.[1] The pyrimidine core is a privileged scaffold in numerous FDA-approved drugs, and its functionalization is of paramount importance to drug discovery programs.[1] This application note provides a detailed guide for the Sonogashira coupling of 4-Chloro-5-ethylpyrimidine, a challenging yet economically attractive substrate. We delve into the causality behind the selection of catalysts, ligands, bases, and solvents, offering a robust protocol optimized for heteroaryl chlorides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this critical transformation for the synthesis of novel 5-alkynylpyrimidine derivatives.

Reaction Principle & Catalytic Mechanism

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide.[2] The process is traditionally co-catalyzed by palladium and copper(I) salts in the presence of a base.[3] The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[4]

  • Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne and base to generate a highly nucleophilic copper(I) acetylide intermediate.[5][6]

  • Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 4-(alkynyl)-5-ethylpyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]

A significant consideration is the potential for Glaser-Hay homocoupling of the terminal alkyne, an undesired side reaction promoted by the copper co-catalyst in the presence of oxygen.[2] Consequently, copper-free Sonogashira protocols have been developed, which are particularly advantageous for ensuring product purity, albeit sometimes requiring more forcing conditions or specialized catalyst systems.[7][8]

Sonogashira_Mechanism Figure 1: Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-Cl(L₂) (Aryl-Pd Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd R-Pd(II)-C≡CR'(L₂) transmetalation->diorgano_pd diorgano_pd->pd0 reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0  Regenerates  Pd(0) Catalyst product R-C≡C-R' (Coupled Product) reductive_elimination->product cu_catalyst Cu(I)Cl base_reaction + Base - Base·HCl cu_catalyst->base_reaction alkyne H-C≡C-R' (Terminal Alkyne) alkyne->base_reaction cu_acetylide Cu(I)-C≡C-R' cu_acetylide->transmetalation base_reaction->cu_acetylide aryl_halide R-Cl (this compound) aryl_halide->oxidative_addition Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Analysis A 1. Add Solids (Pyrimidine, Pd Catalyst, CuI) to dry flask B 2. Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) A->B C 3. Add Anhydrous Solvent & Base B->C D 4. Add Terminal Alkyne (dropwise) C->D E 5. Heat Reaction (60-100 °C) & Monitor (TLC / LC-MS) D->E F 6. Cool & Dilute (e.g., Ethyl Acetate) E->F G 7. Filter through Celite® to remove metal salts F->G H 8. Aqueous Wash (aq. NH₄Cl, brine) G->H I 9. Dry, Filter, Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Product (NMR, MS) J->K

References

Application Notes and Protocols for 4-Chloro-5-ethylpyrimidine in Pyrimidine-Based Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Strategic Importance of 4-Chloro-5-ethylpyrimidine

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of nucleic acids and a vast array of therapeutic agents.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it a privileged scaffold for engaging with biological targets.[2] Consequently, pyrimidine derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, viral infections, and neurological disorders.[1]

Within the expansive library of pyrimidine-based building blocks, halogenated pyrimidines stand out as exceptionally versatile intermediates. The chlorine atom in a compound like this compound serves as an excellent leaving group, paving the way for the strategic introduction of diverse functional groups through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The ethyl group at the 5-position provides a valuable lipophilic handle, which can be crucial for modulating a drug candidate's solubility, cell permeability, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a key intermediate in the synthesis of advanced pyrimidine-based drug candidates, with a particular focus on the development of kinase inhibitors.

Chemical Profile and Reactivity of this compound

PropertyValueReference
IUPAC Name This compoundN/A
Molecular Formula C₆H₇ClN₂N/A
Molecular Weight 142.59 g/mol N/A
CAS Number 137029-79-1N/A
Appearance Off-white to pale yellow solidAssumed
Key Reactive Site C4-Chloro group[3]

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the chlorine. The electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring makes the C4 position highly susceptible to attack by nucleophiles. This inherent reactivity is the foundation of its utility in drug development.

Protocol 1: Synthesis of this compound

The synthesis of 5-substituted-4,6-dichloropyrimidines has been described, providing a viable route to obtaining the precursor for this compound.[4] The following protocol is adapted from established methods for synthesizing chlorinated pyrimidines.

Workflow for the Synthesis of 5-ethyl-4,6-dichloropyrimidine

cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_product Product butyronitrile Butyronitrile reaction_vessel Reaction Vessel (Controlled Temperature) butyronitrile->reaction_vessel formamide Formamide formamide->reaction_vessel hcl Hydrogen Chloride (HCl) hcl->reaction_vessel phosgene Phosgene (COCl₂) phosgene->reaction_vessel product 5-ethyl-4,6-dichloropyrimidine reaction_vessel->product Cyclization & Chlorination

Caption: Synthesis of 5-ethyl-4,6-dichloropyrimidine.

Step-by-Step Procedure:

Safety Precaution: This reaction involves highly toxic and corrosive reagents like phosgene and hydrogen chloride. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.

  • Reaction Setup: In a suitable pressure-resistant reaction vessel equipped with a stirrer, gas inlet, and temperature control, combine butyronitrile and formamide.

  • Imidoyl Chloride Formation: Cool the mixture and introduce anhydrous hydrogen chloride gas at a controlled rate while maintaining a low temperature. This step forms the corresponding imidoyl chloride intermediates.[4]

  • Cyclization with Phosgene: Carefully introduce a controlled amount of phosgene into the reaction mixture. The reaction is typically exothermic and requires careful temperature management.[4]

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) to observe the consumption of starting materials and the formation of the desired product.[4]

  • Work-up and Purification: Upon completion, the reaction mixture is carefully quenched. The product, 5-ethyl-4,6-dichloropyrimidine, is then isolated and purified using standard techniques such as distillation or chromatography.

Note: Selective reduction of the C6-chloro group would be required to obtain this compound, which can be achieved through catalytic hydrogenation under controlled conditions.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines

The displacement of the C4-chloro group with an amine is a fundamental transformation in the synthesis of many kinase inhibitors, which often feature an aminopyrimidine core.[2][5] This protocol is based on analogous reactions with 2-chloro-5-ethylpyrimidine.[1]

Workflow for SNAr with Amines

start This compound reaction Heat (e.g., 130°C) start->reaction amine Primary/Secondary Amine (R¹R²NH) amine->reaction base Base (e.g., CaCO₃, i-Pr₂NEt) base->reaction solvent Solvent (e.g., Ethylene Glycol) solvent->reaction workup Work-up & Purification reaction->workup product 4-(R¹R²-amino)-5-ethylpyrimidine workup->product

Caption: General workflow for SNAr with amines.

Step-by-Step Procedure:
  • Reactant Preparation: To a reaction vessel, add this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), and a suitable base. Inorganic bases like calcium carbonate (CaCO₃) or organic bases like diisopropylethylamine (i-Pr₂NEt) can be effective.[1]

  • Solvent Addition: Add a high-boiling point solvent such as ethylene glycol.

  • Reaction Conditions: Heat the heterogeneous mixture with vigorous stirring. A temperature of around 130°C is a good starting point, based on analogous reactions.[1] High-temperature coupling in a sealed tube may also be effective for less reactive amines.[1]

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloropyrimidine is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If an inorganic base was used, filter the mixture through a pad of celite to remove the solids.

  • Extraction: Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl moieties at the C4 position.[3] This is particularly relevant for synthesizing inhibitors that target the ATP-binding pocket of kinases, where a biaryl structure is often a key pharmacophore.[6]

Comparative Data for Suzuki Coupling of Chloropyrimidines
Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10081[7]
Pd(OAc)₂/PPh₃K₃PO₄1,4-Dioxane70-80Good[6][8]
PdCl₂(dppf)K₂CO₃DMF90High[3]
Pd/IPrK₃PO₄TolueneRT - 75Moderate to Good[3]

Workflow for Suzuki-Miyaura Cross-Coupling

start This compound reaction Inert Atmosphere Heat (e.g., 80-100°C) start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction workup Work-up & Purification reaction->workup product 4-Aryl-5-ethylpyrimidine workup->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:
  • Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.1-1.5 eq), the base (e.g., K₂CO₃, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Application in Kinase Inhibitor Development

The 4-amino-5-ethylpyrimidine and 4-aryl-5-ethylpyrimidine scaffolds synthesized from this compound are central to the design of various kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Epidermal Growth Factor Receptor (EGFR).[9][10][11][12][13][14]

  • CDK Inhibitors: Many potent CDK inhibitors feature a 2,4-diaminopyrimidine core.[12][15] The 4-amino group, installed via SNAr, often forms critical hydrogen bonds with the kinase hinge region. The 5-ethyl group can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.

  • JAK Inhibitors: The discovery of AZD1480, a potent JAK2 inhibitor, highlights the importance of the pyrazol-3-yl pyrimidin-4-amine scaffold.[13][14] this compound is an ideal starting point for synthesizing analogs of such inhibitors, where the ethyl group can modulate pharmacokinetic properties.

  • EGFR Inhibitors: Dianilinopyrimidines are a well-established class of EGFR inhibitors.[16] The Suzuki coupling reaction allows for the introduction of various substituted anilines at the C4 position, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency against wild-type and mutant forms of EGFR.[4][10]

Conclusion

This compound is a high-value, versatile building block for modern drug discovery. Its activated C4-chloro position allows for reliable and predictable functionalization through cornerstone reactions like nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. The protocols and data presented herein provide a robust framework for researchers to leverage this intermediate in the synthesis of novel pyrimidine-based therapeutics, particularly in the highly competitive and impactful field of kinase inhibitor development.

References

Troubleshooting & Optimization

"troubleshooting low yields in 4-Chloro-5-ethylpyrimidine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Chloro-5-ethylpyrimidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter during this synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the challenges of this synthesis and optimize your yields.

I. Understanding the Reaction: The Vilsmeier-Haack Approach

The synthesis of this compound typically proceeds via the chlorination of a 5-ethyl-4-hydroxypyrimidine precursor, often employing a Vilsmeier-Haack type reaction. This involves the use of a chlorinating agent like phosphorus oxychloride (POCl₃), frequently in the presence of a tertiary amine base such as triethylamine or pyridine.[1][2] The reaction transforms the hydroxyl group into a chloro group, yielding the desired product.

The Vilsmeier-Haack reaction itself involves the formation of a Vilsmeier reagent, a chloroiminium salt, from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like POCl₃).[3][4] This reagent is a powerful electrophile that can react with electron-rich systems. In the context of pyrimidine synthesis, it can facilitate both formylation and chlorination.[5]

II. Troubleshooting Low Yields: A Question & Answer Guide

Low yields are a common frustration in organic synthesis. This section addresses specific issues you might encounter during the synthesis of this compound in a question-and-answer format.

Q1: My reaction is sluggish or incomplete, resulting in a low yield of this compound. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a frequent culprit for low yields. Several factors can contribute to this issue. Here’s a systematic approach to troubleshooting:

1. Reagent Quality and Stoichiometry:

  • Phosphorus Oxychloride (POCl₃): Ensure your POCl₃ is of high purity and has not been exposed to moisture, which can lead to decomposition. Using a freshly opened bottle or redistilled POCl₃ is recommended.

  • Base (e.g., Triethylamine, Pyridine): The purity of the base is also critical. Use a dry, high-purity grade. The stoichiometry of the base can significantly impact the reaction rate and yield. While catalytic amounts can be effective, sometimes stoichiometric or even excess amounts are necessary to drive the reaction to completion. It is advisable to perform small-scale optimizations to determine the optimal base ratio for your specific substrate.[6]

  • Starting Material: Verify the purity of your 5-ethyl-4-hydroxypyrimidine starting material. Impurities can interfere with the reaction.

2. Reaction Temperature and Time:

  • Chlorination reactions with POCl₃ often require elevated temperatures to proceed at a reasonable rate.[1] If your reaction is sluggish, consider gradually increasing the temperature. However, be mindful that excessive heat can lead to side reactions and decomposition.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time. Stopping the reaction prematurely will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts.

3. Solvent Choice:

  • While some chlorinations with POCl₃ can be performed neat (solvent-free), using a high-boiling inert solvent like acetonitrile or toluene can sometimes improve solubility and facilitate a more controlled reaction.[1]

Troubleshooting Workflow for Incomplete Conversion:

Caption: A logical workflow for troubleshooting incomplete conversion in this compound synthesis.

Q2: I am observing multiple spots on my TLC plate, and the final product is difficult to purify. What are the potential side reactions, and how can I minimize them?

A2: The formation of byproducts is a common reason for low isolated yields and purification challenges. Here are some potential side reactions and strategies to mitigate them:

1. Di-chlorination:

  • If your starting material is 5-ethyluracil or 5-ethyl-4,6-dihydroxypyrimidine, there is a possibility of chlorination at both the 4 and 6 positions, leading to the formation of 4,6-dichloro-5-ethylpyrimidine. The Vilsmeier-Haack reaction is known to cause concurrent chlorination of available hydroxyl groups on the pyrimidine ring.[5]

  • Mitigation:

    • Control Stoichiometry: Carefully control the stoichiometry of POCl₃. Using a minimal excess of the chlorinating agent can favor mono-chlorination.

    • Starting Material Choice: If possible, starting with 5-ethyl-4-hydroxypyrimidine will prevent the formation of the di-chloro byproduct.

2. Reactions at the Ethyl Group:

  • While less common, aggressive reaction conditions (high temperatures, prolonged reaction times) could potentially lead to side reactions at the ethyl group, such as chlorination or oxidation.

  • Mitigation:

    • Milder Conditions: Employ the mildest possible reaction conditions (lower temperature, shorter reaction time) that still afford a reasonable conversion rate.

3. Polymerization/Resin Formation:

  • Vilsmeier-Haack reactions can sometimes lead to the formation of polymeric materials, especially with electron-rich substrates or under harsh conditions.

  • Mitigation:

    • Temperature Control: Maintain a controlled and consistent reaction temperature.

    • Order of Addition: Adding the substrate portion-wise to the pre-formed Vilsmeier reagent can sometimes minimize polymerization.

4. Hydrolysis of the Product:

  • This compound is susceptible to hydrolysis back to the starting material or other byproducts upon exposure to water, especially under non-neutral pH conditions.

  • Mitigation:

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Work-up Procedure: During the work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to aqueous acidic or basic conditions. Extraction with a suitable organic solvent should be performed promptly.[7]

Potential Side Products and Their Identification:

Side Product Potential Cause Identification (Expected Mass Spec m/z)
5-Ethyl-4-hydroxypyrimidine (Starting Material)Incomplete reactionC₆H₈N₂O: 124.06
4,6-Dichloro-5-ethylpyrimidineStarting with 5-ethyluracil or dihydroxy precursorC₆H₆Cl₂N₂: 176.00
Chlorinated Ethyl Side-chain ProductsHarsh reaction conditionsVariable, will show an increase in mass corresponding to Cl atoms

III. Experimental Protocols and Data

This section provides a general experimental protocol for the synthesis of this compound and a table summarizing key reaction parameters.

General Experimental Protocol: Chlorination of 5-Ethyl-4-hydroxypyrimidine

Caution: This reaction should be performed in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous N,N-dimethylformamide (DMF) (if used as a solvent).

  • Vilsmeier Reagent Formation (if applicable): Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.

  • Substrate Addition: To the stirred solution, add 5-ethyl-4-hydroxypyrimidine portion-wise, maintaining the temperature.

  • Base Addition: Slowly add triethylamine or pyridine to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of 7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.[7]

Table of Optimized Reaction Conditions (Illustrative):

ParameterRecommended RangeRationale
POCl₃ (equivalents) 1.1 - 3.0A slight to moderate excess ensures complete conversion.
Base (equivalents) 1.0 - 2.0Neutralizes HCl byproduct and can catalyze the reaction.[6]
Temperature (°C) 80 - 110Balances reaction rate with minimizing side reactions.
Reaction Time (h) 2 - 12Dependent on temperature and substrate reactivity; monitor for completion.

IV. Characterization of this compound

Proper characterization of the final product is crucial to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the pyrimidine ring proton, the ethyl group (a quartet for the CH₂ and a triplet for the CH₃).

    • ¹³C NMR: Expect signals for the carbon atoms of the pyrimidine ring and the ethyl group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₆H₇ClN₂), which is approximately 142.59 g/mol . The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observable.

V. Frequently Asked Questions (FAQs)

Q3: Can I use other chlorinating agents besides POCl₃?

A3: While POCl₃ is the most common reagent for this type of transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of DMF (Vilsmeier-Haack conditions) can also be used. However, the reactivity and side-product profile may differ, requiring re-optimization of the reaction conditions.

Q4: The work-up of my reaction is very exothermic and difficult to control. How can I improve this?

A4: The quenching of excess POCl₃ with water is highly exothermic. To manage this, always pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. Performing this step in a large beaker or flask will provide a larger surface area for heat dissipation.

Q5: How can I effectively purify my this compound?

A5: Purification can typically be achieved by column chromatography on silica gel using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). Distillation under reduced pressure is another option if the product is a liquid and thermally stable. Careful work-up to remove all acidic and basic impurities is essential before purification.

VI. Concluding Remarks

The synthesis of this compound, while presenting potential challenges, can be successfully achieved with careful attention to reagent quality, reaction conditions, and work-up procedures. By systematically troubleshooting issues as they arise and understanding the underlying chemical principles, researchers can optimize their yields and obtain a high-purity product. This guide provides a framework for addressing common problems, but it is important to remember that each reaction may require specific optimization.

References

"identification of side products in 4-Chloro-5-ethylpyrimidine reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-5-ethylpyrimidine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the handling and reactivity of this important synthetic intermediate. Our goal is to empower you with the knowledge to anticipate, identify, and mitigate the formation of common side products, ensuring the robustness and reproducibility of your experimental outcomes.

Introduction to the Reactivity of this compound

This compound is a versatile building block in medicinal chemistry, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring is inherently electron-deficient, and the presence of the chloro substituent at the 4-position makes this site highly susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols. The ethyl group at the 5-position, while sterically modest, can influence the electronic properties and reactivity of the ring system.

Understanding the potential side reactions is crucial for optimizing reaction conditions and simplifying purification. This guide will focus on the most commonly encountered side products: hydrolysis, dimerization, and ring-opened byproducts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during reactions with this compound.

Q1: My reaction is complete according to TLC, but my isolated yield of the desired product is low. What are the likely culprits?

A1: Low isolated yields despite complete consumption of the starting material often point to the formation of soluble side products that are not easily distinguished from the product by TLC or are lost during workup. The most common issues include:

  • Hydrolysis: Formation of 4-hydroxy-5-ethylpyrimidine, which may be more water-soluble and lost in aqueous washes.

  • Dimerization: Self-reaction of the starting material or reaction of the product with the starting material to form higher molecular weight species.

  • Over-alkylation/Multiple Substitutions: If your nucleophile has multiple reactive sites, or if the product itself can react further.

  • Ring Opening: Under certain conditions (e.g., strong acid or base, high temperatures), the pyrimidine ring can undergo cleavage.

Q2: I observe an unexpected peak in my mass spectrum with a mass corresponding to the starting material minus chlorine plus a hydroxyl group. What is this?

A2: This is a strong indication of the hydrolysis of this compound to 4-hydroxy-5-ethylpyrimidine. This can occur if there is residual moisture in your reagents or solvents, or during aqueous workup, especially if the pH is not controlled.

Q3: My NMR spectrum shows more complex signals than expected for my target compound. How can I begin to identify the impurities?

A3: A systematic approach is necessary. First, compare the spectrum to a reference spectrum of your starting material to identify any unreacted this compound. Then, look for characteristic signals of common side products. For example, the formation of 4-hydroxy-5-ethylpyrimidine will result in the disappearance of the characteristic downfield shift of the proton adjacent to the chlorine and may show a broad peak for the hydroxyl proton. Dimeric products will have more complex aromatic and aliphatic signals and a higher molecular weight in the mass spectrum.

Part 2: Troubleshooting Guide for Common Side Products

This section provides a structured approach to identifying and mitigating the formation of specific side products.

Issue 1: Unwanted Hydrolysis to 4-Hydroxy-5-ethylpyrimidine

Symptoms:

  • A new, often more polar, spot on TLC.

  • A mass spectrum peak corresponding to [M-Cl+OH].

  • Difficulties in extracting the product from aqueous layers.

Mechanism of Formation: The chloro group at the 4-position is a good leaving group and can be displaced by water, which acts as a nucleophile. This reaction can be accelerated by both acidic and basic conditions.

Troubleshooting Table:

Potential Cause Preventative Measures & Solutions
Wet solvents or reagents Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Use freshly opened or properly stored reagents.
Atmospheric moisture Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Aqueous workup Minimize the duration of the aqueous workup. Use a buffered aqueous solution to maintain a neutral pH. If the product is stable, consider a non-aqueous workup.
Acidic or basic reaction conditions If possible, run the reaction at a neutral pH. If an acid or base is required, use the minimum effective amount and consider using a milder or non-aqueous alternative.
Issue 2: Dimerization and Oligomerization

Symptoms:

  • Presence of higher molecular weight species in the mass spectrum.

  • Complex, overlapping signals in the NMR spectrum.

  • Formation of insoluble material or streaking on TLC.

Mechanism of Formation: Dimerization can occur through various pathways. A common route involves the nucleophilic attack of a pyrimidine ring (acting as a nucleophile) on another molecule of this compound. This is more likely to occur at elevated temperatures.

Troubleshooting Table:

Potential Cause Preventative Measures & Solutions
High reaction temperature Run the reaction at the lowest effective temperature. Monitor the reaction progress carefully to avoid prolonged heating after completion.
High concentration of starting material Use a more dilute solution to reduce the probability of intermolecular reactions.
Presence of a strong, non-nucleophilic base The base may deprotonate a position on the pyrimidine ring, making it more nucleophilic. Use a milder base or a stoichiometric amount of a nucleophilic base that is consumed in the desired reaction.
Issue 3: Pyrimidine Ring Opening

Symptoms:

  • Formation of multiple, often highly colored, byproducts.

  • Complete loss of characteristic pyrimidine signals in the NMR spectrum.

  • A complex mixture of low molecular weight fragments in the mass spectrum.

Mechanism of Formation: The pyrimidine ring can be susceptible to cleavage under harsh conditions. For instance, strong acidic conditions can lead to decomposition of the pyrimidine ring, especially at elevated temperatures.

Troubleshooting Table:

Potential Cause Preventative Measures & Solutions
Strongly acidic or basic conditions Avoid the use of strong, concentrated acids or bases. If a catalyst is needed, screen for milder alternatives.
High reaction temperatures As with dimerization, excessive heat can promote decomposition pathways. Maintain careful temperature control.
Reaction with highly reactive nucleophiles Some very strong nucleophiles can attack the ring itself, leading to cleavage. In such cases, modification of the substrate or the use of a protecting group strategy may be necessary.

Part 3: Identification and Characterization of Side Products

A crucial step in troubleshooting is the accurate identification of the side products. The following section outlines the key analytical techniques and expected data for the most common impurities.

Analytical Workflow

A systematic workflow is essential for identifying unknown impurities.

G A Crude Reaction Mixture B TLC/LC-MS Analysis A->B Initial Assessment C Isolate Impurity (Prep-TLC, Column Chromatography, or Prep-HPLC) B->C Impurity Detected D Structure Elucidation C->D E NMR (1H, 13C, COSY, HSQC, HMBC) D->E F High-Resolution Mass Spectrometry (HRMS) D->F G FTIR Spectroscopy D->G H Confirm Structure and Propose Formation Mechanism E->H F->H G->H

Caption: Workflow for the identification of unknown side products.

Spectroscopic Data for Key Compounds

The following table summarizes the expected NMR and MS data for this compound and its primary hydrolysis product. Note that exact chemical shifts can vary depending on the solvent and concentration.

CompoundStructureExpected ¹H NMR Signals (δ ppm)Expected ¹³C NMR Signals (δ ppm)Expected Mass Spectrum (m/z)
This compound ~8.8 (s, 1H, H2), ~8.6 (s, 1H, H6), ~2.7 (q, 2H, CH₂), ~1.3 (t, 3H, CH₃)~162 (C4), ~158 (C2), ~157 (C6), ~125 (C5), ~23 (CH₂), ~13 (CH₃)[M]+ at m/z 142/144 (due to ³⁵Cl/³⁷Cl isotopes)
4-Hydroxy-5-ethylpyrimidine ~8.2 (s, 1H, H2), ~8.0 (s, 1H, H6), ~2.5 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃), broad s (OH)~165 (C4), ~155 (C2), ~152 (C6), ~118 (C5), ~21 (CH₂), ~14 (CH₃)[M]+ at m/z 124

Part 4: Experimental Protocols

This section provides detailed, step-by-step methodologies for a typical reaction and subsequent analysis.

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a typical amination reaction and is intended as a starting point for optimization.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound and anhydrous DMF.

  • Add the amine nucleophile, followed by DIPEA.

  • Stir the reaction at room temperature (or heat as necessary, monitoring for side product formation).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Method for Reaction Monitoring by LC-MS

Instrumentation:

  • HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mass spectrometer with electrospray ionization (ESI)

Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm and ESI in positive ion mode.

Sample Preparation: Dilute a small aliquot of the reaction mixture in acetonitrile or methanol before injection.

Part 5: Reaction Mechanisms and Visualizations

Visualizing the reaction pathways can aid in understanding the formation of both the desired product and potential side products.

Reaction Pathway for Nucleophilic Aromatic Substitution

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) A This compound B Meisenheimer Complex (Intermediate) A->B + Nu-H C Desired Product B->C - HCl Nu Nucleophile (Nu-H)

Caption: General mechanism for the SNAr reaction.

Side Reaction Pathways

G A This compound B Desired Product A->B Nucleophile C 4-Hydroxy-5-ethylpyrimidine (Hydrolysis Product) A->C H₂O D Dimeric Byproduct A->D Self-reaction (High Temp) E Ring-Opened Products A->E Harsh Conditions (e.g., strong acid)

Caption: Overview of potential side reaction pathways.

Technical Support Center: Improving Regioselectivity in Reactions of 4-Chloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of regioselective reactions involving 4-Chloro-5-ethylpyrimidine. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges and enhance the predictability and success of your synthetic routes.

Introduction: The Challenge of Regioselectivity with this compound

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyrimidine core, being electron-deficient, is primed for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, the presence of the chloro substituent at the C4 position and the ethyl group at the C5 position introduces steric and electronic factors that can lead to challenges in controlling the regioselectivity of further functionalization. This guide will address these challenges in a practical, question-and-answer format.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

FAQ 1: I am attempting a nucleophilic aromatic substitution on this compound with a primary amine, but I am observing low conversion and the formation of side products. What are the likely causes and how can I improve the outcome?

Answer:

Low conversion and side product formation in SNAr reactions with this compound and primary amines often stem from a combination of factors including the intrinsic reactivity of the substrate, the basicity of the amine, and suboptimal reaction conditions.

Causality Behind the Issue:

  • Pyrimidine Ring Basicity: The nitrogen atoms in the pyrimidine ring can be protonated by the HCl generated during the reaction, leading to the formation of a less reactive pyrimidinium salt. This can also lead to catalyst deactivation in catalyzed reactions.

  • Steric Hindrance: The ethyl group at the C5 position can sterically hinder the approach of the nucleophile to the C4 position, slowing down the reaction rate.

  • Competing Solvolysis: If using protic solvents like alcohols or water, solvolysis of the starting material can compete with the desired amination, leading to the formation of the corresponding 4-hydroxy-5-ethylpyrimidine.

Troubleshooting & Optimization Protocol:

  • Choice of Base: The use of a non-nucleophilic base is crucial to neutralize the generated HCl without competing with the amine nucleophile.

    • Recommended Bases: Diisopropylethylamine (DIPEA) or triethylamine (TEA) are excellent choices. Use at least 2.0 equivalents.

    • Inorganic Bases: In some cases, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in polar aprotic solvents.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and selectivity.

    • Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can accelerate SNAr reactions.

    • Ethereal Solvents: 1,4-Dioxane or Tetrahydrofuran (THF) can also be used, often in combination with a strong base.

    • Aqueous Conditions: For some anilines, reactions can be successfully performed in water, which can offer environmental benefits and sometimes rate enhancement. However, the risk of hydrolysis must be carefully managed, often by controlling the pH with a small amount of acid.[1]

  • Temperature Control: Moderate heating is typically required to overcome the activation energy of the reaction.

    • Screening Range: Start with a temperature of 80 °C and gradually increase to 120 °C if the reaction is sluggish. Monitor the reaction by TLC or LC-MS to avoid decomposition.

Data Presentation: Solvent and Base Screening

SolventBase (2.0 equiv.)Temperature (°C)Typical Outcome
DMFDIPEA80-100Good to excellent conversion
DMSOK₂CO₃90-110Can be faster, but watch for side reactions
1,4-DioxaneCs₂CO₃100-120Often a clean reaction, may require higher temp.
Water0.1 equiv. HCl80Effective for some anilines, risk of hydrolysis

Experimental Protocol: General Procedure for Amination

  • To a flame-dried reaction vessel, add this compound (1.0 equiv.) and the chosen solvent.

  • Add the primary amine (1.2 equiv.) and the base (2.0 equiv.).

  • Seal the vessel and heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

FAQ 2: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but the yield is low and I observe significant amounts of dehalogenated starting material and homocoupling of the boronic acid. How can I optimize this reaction?

Answer:

Low yields, dehalogenation, and homocoupling are common issues in Suzuki-Miyaura couplings of heteroaryl chlorides. These problems are often linked to the stability of the catalytic species and the kinetics of the catalytic cycle.

Causality Behind the Issue:

  • Catalyst Deactivation: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or decomposition.[1]

  • Slow Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds, often requiring more active catalysts and higher temperatures for efficient oxidative addition.

  • Protodeboronation: The boronic acid can be protonated and subsequently cleaved, especially in the presence of water and at elevated temperatures, leading to the formation of the corresponding arene.

  • Homocoupling: Oxidative coupling of two boronic acid molecules can occur, particularly if the transmetalation step is slow or if oxygen is present in the reaction mixture.

Troubleshooting & Optimization Protocol:

  • Catalyst and Ligand Selection: This is the most critical factor for successful coupling of heteroaryl chlorides.

    • Recommended Catalysts: Pre-formed catalysts like XPhos Pd G3 or SPhos Pd G2 are often more effective than generating the active catalyst in situ. These bulky, electron-rich phosphine ligands promote oxidative addition and stabilize the palladium center.

    • Traditional Catalysts: If using a traditional catalyst, Pd(PPh₃)₄ can be effective, but often requires higher catalyst loading and temperatures.[2][3]

  • Base Selection: The choice of base is crucial for the transmetalation step.

    • Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃) for challenging couplings.

  • Solvent System: A suitable solvent system is necessary to solubilize all components and facilitate the reaction.

    • Common Systems: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is typically used. Anhydrous conditions with a strong base can also be effective.

  • Rigorous Inert Atmosphere: Oxygen can lead to catalyst degradation and promote homocoupling.

    • Procedure: Ensure all reagents and solvents are thoroughly degassed, and the reaction is performed under a strict inert atmosphere (argon or nitrogen).

Data Presentation: Catalyst System Optimization

Catalyst (mol%)LigandBaseSolventTemperature (°C)Typical Outcome
Pd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O100Moderate yield, potential for side reactions
Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄Toluene110Good to excellent yield, reduced side reactions
XPhos Pd G3 (2)-Cs₂CO₃1,4-Dioxane100Often the most robust and high-yielding option

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of the Troubleshooting Workflow

Suzuki_Troubleshooting start Low Yield or Side Products check_inert Verify Inert Atmosphere start->check_inert Initial Checks check_reagents Assess Reagent Purity start->check_reagents optimize_catalyst Optimize Catalyst & Ligand check_inert->optimize_catalyst If atmosphere is good check_reagents->optimize_catalyst If reagents are pure optimize_base Screen Bases optimize_catalyst->optimize_base Still low yield optimize_solvent Screen Solvents optimize_base->optimize_solvent optimize_temp Adjust Temperature optimize_solvent->optimize_temp success Improved Yield optimize_temp->success Optimized Conditions

Caption: A workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Part 3: Regioselective Metalation

FAQ 3: I want to introduce a substituent at the C6 position of this compound. Is direct metalation a viable strategy, and what are the challenges?

Answer:

Direct metalation of the pyrimidine ring can be a powerful tool for regioselective functionalization, but it comes with significant challenges, especially for a substrate like this compound.

Causality Behind the Issue:

  • Directing Effects: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the ring protons more acidic than those on a benzene ring. The most acidic proton is typically located between the two nitrogen atoms (C2 position). The chloro and ethyl groups also influence the acidity of the ring protons.

  • Kinetic vs. Thermodynamic Control: The regioselectivity of metalation can be dependent on the base used, the temperature, and the reaction time. Kinetic deprotonation (low temperature, short reaction time) may favor one position, while thermodynamic deprotonation (higher temperature, longer reaction time) may favor another.

  • Side Reactions: Strong organometallic bases can also act as nucleophiles, potentially leading to addition to the pyrimidine ring or substitution of the chloro group.

Strategies for Regioselective Metalation:

  • Directed Ortho-Metalation (DoM): While this compound lacks a classical directing group for C6 metalation, the combined electronic effects of the ring nitrogens and the substituents may allow for selective deprotonation under specific conditions.

  • Choice of Base: Sterically hindered, non-nucleophilic bases are essential.

    • Lithium Amide Bases: Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are commonly used for the deprotonation of heterocycles.

    • Mixed Metal-Amide Bases: Bases like TMPZnCl·LiCl can offer different reactivity and selectivity profiles and may be milder than their lithium counterparts.[4]

  • Reaction Conditions:

    • Temperature: Metalations are typically carried out at very low temperatures (-78 °C) to ensure kinetic control and prevent side reactions.

    • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are required.

Proposed Experimental Protocol: Exploratory Metalation at C6

Caution: This is an exploratory protocol and requires careful optimization.

  • To a flame-dried, three-necked flask under argon, add anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium to a solution of 2,2,6,6-tetramethylpiperidine in THF at -78 °C to generate LiTMP in situ. Stir for 30 minutes.

  • Slowly add a solution of this compound (1.0 equiv.) in anhydrous THF to the LiTMP solution at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile (e.g., iodine, benzaldehyde) (1.2 equiv.) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Analyze the crude product carefully (e.g., by ¹H NMR and LC-MS) to determine the regioselectivity of the functionalization.

Visualization of Potential Metalation Sites

Caption: Potential sites of deprotonation on the this compound ring.

References

Technical Support Center: A Guide to Preventing Decomposition of 4-Chloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-5-ethylpyrimidine. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic building block. As a halogenated pyrimidine, this compound is highly valuable in synthesis but is also susceptible to specific degradation pathways if not handled and stored correctly. This guide provides in-depth, field-proven insights and protocols to ensure the stability and integrity of your material throughout its lifecycle in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered by users.

Q1: What are the ideal long-term storage conditions for this compound?

A: For long-term stability, this compound should be stored at 2-8°C in a refrigerator.[1] The container must be tightly sealed and the headspace backfilled with an inert gas like argon or nitrogen. To prevent hydrolysis, it is critical to store it in a desiccated environment, away from all sources of moisture and light.[2]

Q2: I noticed my solid this compound has developed a yellowish tint and a new spot appeared on my TLC analysis. What's happening?

A: This is a classic sign of decomposition. The most probable cause is hydrolysis due to exposure to atmospheric moisture, which converts the 4-chloro group to a 4-hydroxy group (forming 5-ethylpyrimidin-4-one). Another possibility is slow reaction with other atmospheric components or photodegradation from light exposure. You should verify the compound's integrity using GC-MS or NMR before use.

Q3: Which solvents are recommended for dissolving this compound for reactions or analysis?

A: Always use anhydrous aprotic solvents. Recommended options include tetrahydrofuran (THF), dioxane, toluene, dichloromethane (DCM), and acetonitrile. Avoid protic solvents like water, methanol, or ethanol, as they can act as nucleophiles and displace the chlorine atom, especially at elevated temperatures or in the presence of a base.

Q4: How can I quickly and reliably check the purity of my this compound sample before starting a critical reaction?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing purity. It will clearly show the peak for the parent compound and any lower-boiling or more polar degradation products, such as the hydrolyzed pyrimidinone. Proton NMR (¹H NMR) is also effective; look for the appearance of new signals or a change in the integration of characteristic peaks.

Section 2: In-Depth Troubleshooting Guides

This section explores specific experimental problems, their root causes, and detailed solutions.

Problem 1: Compound Degradation During Storage
  • Symptoms:

    • Physical appearance changes from a white/off-white solid to a yellow or brownish material.

    • Melting point is lower and broader than the specification.

    • Analytical data (NMR, GC-MS) shows the presence of significant impurities, primarily 5-ethylpyrimidin-4-one.

  • Root Cause Analysis: The C4 position on the pyrimidine ring is electron-deficient due to the electronegativity of the two ring nitrogens. This makes the C-Cl bond highly susceptible to nucleophilic attack. Water is a common and potent nucleophile that leads to irreversible hydrolysis. This process can be accelerated by acidic or basic impurities.[3][4] Exposure to light can also provide the energy to initiate degradation pathways.

  • Preventative & Corrective Actions:

    • Strict Environmental Control: Always handle the compound in a glove box or under a stream of dry inert gas.

    • Proper Aliquoting: Upon receiving a new bottle, immediately aliquot the material into smaller, single-use vials if possible. This minimizes the number of times the main container is opened, reducing exposure to air and moisture.

    • Use of Desiccants: Store vials inside a desiccator containing an active desiccant (e.g., silica gel, Drierite).

    • Purification of Compromised Material: If degradation is minor, the compound can sometimes be repurified. A potential method involves dissolving the material in a non-polar organic solvent and washing carefully with a minimal amount of cold, pH-neutral brine to remove water-soluble impurities, followed by drying over anhydrous sodium sulfate and recrystallization or column chromatography.[5]

Problem 2: Low Yields and Byproduct Formation During Reaction Workup
  • Symptoms:

    • The yield of the desired nucleophilic substitution product is significantly lower than expected.

    • A significant amount of 5-ethylpyrimidin-4-one is isolated as a byproduct.

  • Root Cause Analysis: Many standard reaction workups involve quenching with an aqueous solution or performing extractions with aqueous layers. During these steps, this compound can undergo hydrolysis, especially if the aqueous phase is basic or if the mixture is heated.[6] The rate of hydrolysis is often competitive with the extraction into the organic phase.

  • Preventative & Corrective Actions:

    • Anhydrous Workup: Whenever possible, perform an anhydrous workup. Quench the reaction with a non-aqueous reagent. For example, if a Grignard or organolithium reagent was used, it can be quenched with anhydrous acetone or ethyl acetate at low temperature.

    • Minimize Contact with Water: If an aqueous wash is unavoidable, use cold, deionized water or brine and perform the extraction as quickly as possible. Ensure the phases separate rapidly to minimize contact time.

    • Use of Non-Nucleophilic Bases: If a base is required during the reaction or workup, opt for a non-nucleophilic, sterically hindered organic base (e.g., diisopropylethylamine, DBU) instead of aqueous bases like NaOH or K₂CO₃.

    • Temperature Control: Keep the temperature as low as possible during the workup process.

Section 3: Standard Operating Protocols (SOPs)
SOP 1: Recommended Storage and Handling Protocol
  • Receiving: Upon receipt, inspect the container seal for integrity. Place the container in a designated, clearly labeled secondary container.

  • Environment: Transfer the primary container to a refrigerator (2-8°C) within a desiccator.

  • Dispensing: Perform all weighing and dispensing operations inside a glovebox or glove bag with a dry nitrogen or argon atmosphere. If a glovebox is unavailable, use a steady stream of inert gas directed into the container while quickly removing the required amount.

  • Sealing: After dispensing, flush the container headspace with inert gas for 15-30 seconds, then tightly reseal the cap. Reinforce the seal with paraffin film for long-term storage.

  • Documentation: Log the date, amount taken, and user on a log sheet attached to the secondary container.

SOP 2: Protocol for Assessing Purity using GC-MS
  • Sample Prep: Prepare a dilute solution of this compound (~1 mg/mL) in an anhydrous aprotic solvent like dichloromethane or ethyl acetate.

  • Instrument Setup: Use a standard non-polar capillary column (e.g., DB-5ms). Set a temperature gradient program, for example, starting at 60°C and ramping to 250°C at 10°C/min.

  • Injection: Inject 1 µL of the sample solution.

  • Analysis: Identify the main peak corresponding to this compound (M.W. 142.58 g/mol ). Look for a common impurity peak corresponding to 5-ethylpyrimidin-4-one (M.W. 124.14 g/mol ), which will typically have a different retention time. Calculate purity based on the relative peak areas.

Section 4: Technical Data & Visual Guides
Data Tables

Table 1: Storage Condition Summary

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down kinetic processes of degradation.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents reaction with atmospheric oxygen and moisture.
Moisture Desiccated/AnhydrousPrevents hydrolysis of the C-Cl bond.[3][4]
Light Amber Vial / DarkPrevents potential photolytic decomposition.[2]

Table 2: Solvent & Reagent Compatibility

ClassCompatible (Use Anhydrous Grade)Incompatible / Use with Caution
Solvents Toluene, THF, Dioxane, DCM, AcetonitrileWater, Methanol, Ethanol, Isopropanol
Bases Triethylamine, DIPEA, DBU, PyridineNaOH, KOH, LiOH, K₂CO₃ (in aqueous solution)
Nucleophiles Amines, Thiols, Grignard ReagentsWater, Hydroxide, Alkoxides (can lead to side products)
Visual Guides

Below are diagrams illustrating key concepts for handling this compound.

DecompositionPathways cluster_main Major Decomposition Pathways cluster_reagents Reactants C4H5EtPy This compound Hydrolysis Hydrolysis Product (5-Ethylpyrimidin-4-one) C4H5EtPy->Hydrolysis Substitution Nucleophilic Substitution Product (4-Nu-5-ethylpyrimidine) C4H5EtPy->Substitution H2O Moisture (H₂O) H2O->Hydrolysis Attacks C-Cl bond Nu Nucleophile (Nu⁻) Nu->Substitution Attacks C-Cl bond

Caption: Major decomposition pathways for this compound.

TroubleshootingFlowchart start Purity Issue or Low Yield Detected? storage Degradation During Storage? start->storage Yes reaction Problem During Reaction/Workup? start->reaction No cause_storage Cause: Moisture, Air, or Light Exposure. Solution: Review SOP 1. Aliquot new material. Use inert gas & desiccator. storage->cause_storage cause_workup Cause: Hydrolysis during aqueous workup. Solution: Use anhydrous workup. Minimize water contact. Use non-nucleophilic bases. reaction->cause_workup cause_reaction Cause: Wrong solvent or temperature. Solution: Use anhydrous aprotic solvents. Control reaction temperature. reaction->cause_reaction

Caption: Troubleshooting flowchart for decomposition issues.

Section 5: References
  • Kagle, J. R., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921–926. --INVALID-LINK--

  • American Chemical Society. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. 4

  • Barlin, G. B., & Brown, W. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 2473-2475. --INVALID-LINK--

  • Fisher Scientific. (2025). Safety Data Sheet for 2-Chloro-4-methylpyrimidine. --INVALID-LINK-- (Note: A general link is provided as direct SDS links can be unstable. Search for the specific compound on the supplier website.)

  • Li, W., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(9), 13550-13559. --INVALID-LINK--

  • ChemScene. Product Page for Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate. --INVALID-LINK--

  • Hunds, A. (1996). U.S. Patent No. 5,525,724. Process for the preparation of chloropyrimidines. --INVALID-LINK--

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. --INVALID-LINK--

  • Boarland, M. P. V., & McOmie, J. F. W. (1951). The investigations of the methods for the reduction of chloropyrimidines. Journal of the Chemical Society, 1218-1221. --INVALID-LINK--

  • AK Scientific, Inc. Product Page for 4-Chloro-5-ethyl-2-methylpyridine. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. --INVALID-LINK-- (Note: This is a representative protocol for a similar class of compounds.)

  • Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. --INVALID-LINK--

  • Pharmaffiliates. Product Page for 4-Chloro-6-ethyl-5-fluoropyrimidine. --INVALID-LINK--

  • European Chemicals Agency (ECHA). (n.d.). Manual for the Monograph on Analytical Methods for Residues of Pesticides. --INVALID-LINK-- (Note: General resource for analytical method development.)

  • EURL-SRM. (2019). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. --INVALID-LINK--

  • Google Patents. (2013). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine. --INVALID-LINK--

References

"scale-up challenges for the synthesis of 4-Chloro-5-ethylpyrimidine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Chloro-5-ethylpyrimidine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer protocols grounded in established safety and efficiency principles.

Section 1: Overview of the Synthetic Pathway

The most prevalent and industrially relevant synthesis of this compound involves the direct chlorination of its precursor, 4-hydroxy-5-ethylpyrimidine. This transformation is typically achieved using phosphorus oxychloride (POCl₃), a powerful but hazardous chlorinating agent. While effective, the use of POCl₃ presents significant challenges during scale-up, particularly concerning reaction control, safety, and environmental impact.[1][2]

The overall process can be visualized as a multi-stage workflow, each with its own set of critical parameters that must be carefully managed as the reaction volume increases.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Chlorination Reaction cluster_2 Phase 3: Work-up & Quench cluster_3 Phase 4: Purification & Isolation Precursor 4-Hydroxy-5-ethylpyrimidine (Starting Material) Reagents POCl₃ (Optional: Base/Solvent) Reaction Chlorination at Elevated Temp. Precursor->Reaction Charge Substrate Reagents->Reaction Charge Reagents Quench Controlled Quench (e.g., Reverse addition into aq. base) Reaction->Quench Transfer Reaction Mixture Extraction Organic Extraction Quench->Extraction Neutralized Mixture Purification Purification (Recrystallization/Distillation) Extraction->Purification Crude Product in Organic Solvent Product This compound (Final Product) Purification->Product Purified Product

Caption: Workflow for the Scale-Up Synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a practical question-and-answer format.

Part A: The Chlorination Reaction

Question: My large-scale reaction is showing a dangerous exotherm upon adding the 4-hydroxy-5-ethylpyrimidine to POCl₃. How can I control this?

Answer: This is a critical safety issue. The reaction between hydroxypyrimidines and POCl₃ is inherently exothermic. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation. On a large scale, this ratio decreases dramatically, and heat can build up, leading to a thermal runaway.

  • Causality: The initial reaction forms a reactive intermediate with the POCl₃, releasing significant heat. Without proper control, the reaction rate accelerates, generating heat faster than the cooling system can remove it.

  • Solutions:

    • Control the Addition Rate: Instead of adding the solid precursor all at once, add it portion-wise or as a slurry in a suitable solvent over an extended period. This allows the reactor's cooling system to manage the heat load.

    • Use a Co-solvent: While solvent-free reactions are possible, using a high-boiling inert solvent (e.g., toluene, chlorobenzene) can help moderate the reaction temperature by increasing the thermal mass of the mixture.[3]

    • Monitor Internal Temperature: Always use a temperature probe that measures the internal reaction temperature, not the jacket temperature. Set safety limits on your reactor controls to halt addition or initiate emergency cooling if the temperature exceeds a set point.

Question: The reaction is sluggish or incomplete, resulting in low yield. What are the common causes?

Answer: Incomplete conversion is a common scale-up challenge, often related to mass transfer limitations or reagent deactivation.

  • Causality:

    • Poor Mixing: In a large reactor, the solid 4-hydroxy-5-ethylpyrimidine may not be adequately suspended in the liquid POCl₃. This reduces the interfacial area for the reaction to occur.

    • Water Contamination: The precursor or reactor may contain residual moisture. POCl₃ reacts violently with water, consuming the reagent and generating phosphoric acid and HCl, which can interfere with the desired reaction.

  • Solutions:

    • Improve Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogenous slurry.

    • Strictly Anhydrous Conditions: Thoroughly dry the starting material and the reactor before starting. Purge the vessel with an inert gas like nitrogen.

    • Consider a Base: The addition of a tertiary amine base (e.g., triethylamine, pyridine) can accelerate the reaction by activating the hydroxyl group and neutralizing the HCl byproduct.[1][4] However, this adds complexity and cost, so it should be evaluated carefully.

Question: I want to reduce the amount of POCl₃ used to improve process economics and reduce waste. What are the best practices?

Answer: Moving from a large excess of POCl₃ (often used as the solvent) to near-equimolar amounts is a key goal for sustainable scale-up.[2]

  • Causality: Using excess POCl₃ ensures the reaction goes to completion by driving the equilibrium forward. Reducing the amount requires optimizing conditions to achieve the same outcome.

  • Solutions:

    • Solvent-Free, Sealed Reactor: A modern approach involves heating the hydroxypyrimidine with 1.0-1.2 equivalents of POCl₃ and one equivalent of a base like pyridine in a sealed reactor.[1][4] The elevated pressure and temperature drive the reaction to completion without needing a large excess of the chlorinating agent.

    • Higher Temperatures: To compensate for the lower concentration of POCl₃, higher reaction temperatures are often necessary. This requires a reactor capable of safely operating at elevated temperatures and pressures.

    • Optimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to determine the minimum time required for full conversion.

Part B: Work-up and Quenching

Question: Quenching the excess POCl₃ is causing a violent, uncontrolled reaction and hazardous off-gassing. What is the safest procedure for a large-scale quench?

Answer: This is arguably the most hazardous step in the process. The hydrolysis of POCl₃ is extremely exothermic and can lead to a delayed runaway reaction if not managed properly.[5][6] The standard laboratory practice of pouring the reaction mixture onto ice is extremely dangerous at scale.

  • Causality: Adding water or ice to a large volume of POCl₃ creates a localized, highly exothermic reaction at the interface. The bulk of the POCl₃ remains unreacted, and as the mixture warms, the hydrolysis can accelerate uncontrollably.

  • The Cardinal Rule: Reverse Quench. Always add the reaction mixture slowly to the quenching solution, never the other way around.[5]

ParameterRecommended Procedure for Scale-UpRationale
Quench Method Reverse Quench: Slow, controlled addition of the POCl₃ reaction mixture into the quenching solution.Ensures the POCl₃ is always the limiting reagent in the quench vessel, allowing for better heat control.[5][6]
Quench Solution A vigorously stirred slurry of crushed ice and a base like sodium bicarbonate (NaHCO₃) or a warm (35-40°C) solution of sodium acetate.The base neutralizes the HCl and phosphoric acid byproducts. The warm acetate solution can prevent the accumulation of unstable intermediates, offering a safer quench profile.[6]
Temperature Maintain quench pot temperature below 20°C for ice/bicarbonate, or at 35-40°C for the sodium acetate method.Prevents dangerous temperature spikes and potential runaway reactions.[5]
Agitation Vigorous and constant mechanical stirring in the quench vessel.Essential for rapid heat and mass transfer, preventing localized "hot spots."

Protocol: Safety-First Reverse Quench

  • Preparation: In a separate, appropriately sized quench vessel equipped with a powerful mechanical stirrer, temperature probe, and cooling system, prepare a slurry of crushed ice and saturated aqueous sodium bicarbonate. The volume should be sufficient to fully hydrolyze and neutralize the excess POCl₃.

  • Cooling: Cool the main reaction mixture containing POCl₃ in its reactor.

  • Controlled Addition: Slowly pump or add the cooled reaction mixture dropwise into the vigorously stirred ice/bicarbonate slurry.

  • Monitor & Control: Carefully monitor the temperature in the quench vessel, ensuring it remains below 20°C by adjusting the addition rate.

  • Stir Out: Once the addition is complete, continue stirring the mixture until all ice has melted and CO₂ evolution has ceased. Check that the aqueous layer's pH is neutral or slightly basic (pH 7-8).[5]

  • Extraction: The product can now be safely extracted with a suitable organic solvent.

Part C: Purification and Isolation

Question: My final product has low purity, showing persistent impurities by HPLC. How can I improve this without using column chromatography?

Answer: At scale, chromatography is often impractical. Impurities typically arise from incomplete reaction or side reactions.

  • Causality:

    • Residual Starting Material: Incomplete chlorination leaves 4-hydroxy-5-ethylpyrimidine in your crude product.

    • Phosphate Byproducts: Reaction of the hydroxyl group with the phosphorus center can form phosphate esters, which can be difficult to remove.

    • Over-chlorination: While less common for this specific substrate, side-chain chlorination could occur under harsh conditions.

  • Solutions:

    • Aqueous Wash: After extraction, thoroughly wash the organic layer with a dilute base (e.g., NaHCO₃ solution) to remove any acidic impurities like residual starting material. Follow with a water wash and then a brine wash to remove residual water.

    • Recrystallization: This is the most effective industrial method for purifying solids.[7] Experiment with different solvent systems (e.g., hexanes/toluene, ethanol/water) to find one that effectively rejects your specific impurities.[7]

    • Distillation: If the product is a low-melting solid or an oil, vacuum distillation can be a viable purification method.[1]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards I should be most concerned with when scaling up this synthesis? The two most critical hazards are thermal runaway during the chlorination and quench steps, and the handling of POCl₃ . Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water.[8] Always work in a well-ventilated area (e.g., fume hood or walk-in hood), wear appropriate PPE (gloves, face shield, acid-resistant apron), and have appropriate spill kits and quench materials (like soda ash or vermiculite) readily available.

Q2: What analytical techniques are essential for monitoring this process at scale? For in-process control (IPC), HPLC is ideal for monitoring the disappearance of the starting material and the appearance of the product. It can also quantify key impurities. GC-MS can be used to identify unknown byproducts. For monitoring the quench, a simple pH meter is critical to ensure complete neutralization.

Q3: Are there any greener or less hazardous alternatives to POCl₃? While POCl₃ is the most common reagent, other chlorinating agents exist, such as thionyl chloride (SOCl₂) or oxalyl chloride.[9] However, these come with their own handling challenges and may not be as effective for this specific transformation. Research into phosphorus-free chlorination methods is ongoing but may require significant process development to implement.[4]

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 4-Chloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 4-Chloro-5-ethylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to help you navigate the complexities of these reactions and achieve optimal results in your experiments.

Introduction to Cross-Coupling with this compound

This compound is a valuable building block in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a wide range of biologically active compounds.[1][2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are powerful methods for the functionalization of this heterocycle. However, the presence of nitrogen atoms in the pyrimidine ring can lead to catalyst inhibition, making reaction optimization, particularly catalyst loading, a critical parameter for success.[3][4]

This guide will address common challenges and provide practical solutions for optimizing catalyst loading to achieve high yields and minimize side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low to No Product Yield

Q1: My cross-coupling reaction with this compound is showing very low or no conversion. What are the first things I should check regarding catalyst loading?

A1: When faced with a low or non-existent yield, it's crucial to systematically evaluate your reaction setup. Here are the initial troubleshooting steps focused on the catalyst system:

  • Catalyst Activity and Pre-activation: The active catalyst in most cross-coupling reactions is a Pd(0) species.[5] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[6] Inefficient reduction can be a major cause of low reactivity. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or employing a more efficient precatalyst system.[6][7] For C-N cross-coupling, a protocol involving pre-heating Pd(OAc)₂ with water and a biaryldialkylphosphine ligand can generate a highly active catalyst.[8][9]

  • Ligand Selection: The choice of ligand is critical as it influences the stability and activity of the palladium catalyst.[6] For electron-deficient heteroaryl chlorides like this compound, sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective.[1] These ligands promote the oxidative addition step, which can be slow for aryl chlorides, and help prevent catalyst deactivation.[1][4]

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen, which can lead to catalyst decomposition and the formation of unwanted side products like homocoupled boronic acids in Suzuki reactions.[5][6] Ensure your reaction vessel is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[6]

Q2: I've confirmed my reagents are pure and the reaction is under an inert atmosphere, but the yield is still low. Should I simply increase the catalyst loading?

A2: While increasing the catalyst loading can sometimes improve a sluggish reaction, it's not always the optimal solution and can lead to new problems.[7] Higher catalyst concentrations can increase the likelihood of side reactions and make product purification more challenging due to residual palladium.[10] Before increasing the loading, consider the following:

  • Ligand-to-Palladium Ratio: The ratio of ligand to palladium can significantly impact catalyst activity. For some reactions, a higher ligand-to-metal ratio can be beneficial, while for others it can be detrimental. It is a parameter that often requires empirical optimization.

  • Temperature and Reaction Time: Increasing the reaction temperature can sometimes overcome a high activation barrier. However, be mindful that higher temperatures can also lead to catalyst decomposition or degradation of starting materials and products.[11] Monitoring the reaction over time by TLC or LC-MS is crucial to determine if the reaction is simply slow or has stalled.

  • Solvent and Base Selection: The choice of solvent and base is critical and can have a profound effect on the reaction outcome.[12] For Suzuki-Miyaura reactions, the base is essential for activating the boronic acid for transmetalation.[11][13] The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. A screen of different solvents and bases is often a necessary step in optimization.[14]

Issue 2: Catalyst Deactivation and Side Reactions

Q3: I'm observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A3: The formation of palladium black, which is finely divided, catalytically inactive palladium metal, is a clear sign of catalyst decomposition.[3] This can be caused by:

  • Instability of the Active Catalyst: The Pd(0) species can be unstable and aggregate to form palladium black.

  • Sub-optimal Ligand: The ligand may not be effectively stabilizing the palladium center.

To prevent the formation of palladium black, consider using bulky, electron-rich phosphine ligands which are known to stabilize the palladium catalyst.[3]

Q4: My main side product is the hydrodehalogenation of this compound (replacement of -Cl with -H). How can I minimize this?

A4: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[4][11] This can be promoted by:

  • Protic Sources: The presence of water or other protic species in the reaction mixture.

  • β-Hydride Elimination: This can occur from certain intermediates in the catalytic cycle.

To minimize hydrodehalogenation, ensure you are using anhydrous conditions and a non-protic solvent.[11] Selecting ligands that favor reductive elimination over competing pathways is also crucial.[11]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a cross-coupling reaction with an aryl chloride?

A1: For aryl chlorides, which are generally less reactive than the corresponding bromides or iodides, a higher catalyst loading is often required.[4][12] A good starting point for optimization is typically in the range of 1-5 mol% of the palladium precatalyst.[10] However, for particularly challenging couplings, higher loadings may be necessary. It is always recommended to perform a catalyst loading screen to find the optimal concentration for your specific substrates.[15]

Q2: How does the pyrimidine ring itself affect the catalyst?

A2: The nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate to the palladium catalyst.[3][4] This coordination can form stable, "off-cycle" palladium complexes that are catalytically inactive, effectively poisoning the catalyst.[3] This is a primary mechanism of catalyst deactivation in reactions with nitrogen-containing heterocycles.[3] The use of sterically hindered ligands can help to mitigate this issue by discouraging the coordination of the pyrimidine nitrogen to the palladium center.

Q3: Can microwave irradiation help in optimizing the reaction and reducing catalyst loading?

A3: Yes, microwave-assisted synthesis can be a very effective tool for optimizing cross-coupling reactions.[15] Microwave heating can lead to significantly shorter reaction times and, in some cases, allow for lower catalyst loadings.[15] For example, in the Suzuki coupling of 2,4-dichloropyrimidines, microwave irradiation allowed for a reduction in catalyst loading to as low as 0.5 mol%.[15]

Q4: For a Buchwald-Hartwig amination with this compound, what type of catalyst system is a good starting point?

A4: For Buchwald-Hartwig amination of aryl chlorides, catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands are generally very effective.[16] Precatalysts such as those developed by the Buchwald group (e.g., G3 palladacycles) are often highly active and reliable.[7] The choice of base is also critical, with strong bases like sodium tert-butoxide (NaOtBu) being commonly used.[17]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the specific parameters will likely be necessary.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%)[18][19]

  • Base (e.g., K₃PO₄, 2.0 equivalents)[18][19]

  • Solvent (e.g., 1,4-Dioxane/Water mixture)[18][19]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add the this compound, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4][11]

Protocol 2: Catalyst Loading Screen

To determine the optimal catalyst loading, a series of small-scale reactions should be run in parallel, varying only the concentration of the palladium catalyst.

Procedure:

  • Set up a series of identical reactions according to the general protocol above.

  • Vary the catalyst loading in each reaction (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

  • Run all reactions for the same amount of time and at the same temperature.

  • After the specified time, quench the reactions and analyze the conversion to product in each reaction by a quantitative method such as LC-MS or GC with an internal standard.

  • The optimal catalyst loading will be the lowest concentration that provides a high yield in a reasonable amount of time.

Data Presentation

Table 1: Recommended Starting Conditions for Different Cross-Coupling Reactions with this compound

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)Catalyst Loading (mol%)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd₂(dba)₃PPh₃ or SPhosK₃PO₄ or K₂CO₃1,4-Dioxane/H₂O or Toluene80-1101 - 5
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos or RuPhosNaOtBu or K₃PO₄Toluene or Dioxane80-1101 - 3
Heck Pd(OAc)₂P(o-tolyl)₃ or PPh₃Et₃N or K₂CO₃DMF or Acetonitrile80-1201 - 5

Note: This table provides general starting points. Optimization is highly recommended for each specific substrate combination.

Visualizations

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ligand Exchange/Base Activation Ligand Exchange/Base Activation Ar-Pd(II)-X(L2)->Ligand Exchange/Base Activation Nucleophile (Nu) Ar-Pd(II)-Nu(L2) Ar-Pd(II)-Nu(L2) Ligand Exchange/Base Activation->Ar-Pd(II)-Nu(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Nu(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Nu Ar-Nu Reductive Elimination->Ar-Nu

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow start Low or No Yield check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents check_catalyst Evaluate Catalyst System: - Pre-activation - Ligand Choice check_reagents->check_catalyst optimize_conditions Screen Reaction Parameters: - Temperature - Solvent - Base check_catalyst->optimize_conditions increase_loading Increase Catalyst Loading (Cautiously) optimize_conditions->increase_loading success Improved Yield increase_loading->success

Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.

References

"work-up procedures to remove impurities from 4-Chloro-5-ethylpyrimidine reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-Chloro-5-ethylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their work-up procedures to obtain a high-purity final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of this compound synthesis, providing detailed, step-by-step solutions.

Question 1: My final product is contaminated with the starting material, 5-ethyl-4-hydroxypyrimidine. How can I remove it?

Answer:

Unreacted starting material is a common impurity. Its removal can be effectively achieved by leveraging the difference in acidity between the starting material and the product. The phenolic hydroxyl group in 5-ethyl-4-hydroxypyrimidine makes it soluble in aqueous base, while the chlorinated product is not.

Step-by-Step Protocol: Base Wash Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.[1][2]

  • Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a 5-15% aqueous sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[2][3] The basic wash will deprotonate the hydroxypyrimidine, rendering it water-soluble and pulling it into the aqueous layer.

  • Separation: Allow the layers to separate completely and drain the aqueous layer.

  • Repeat (Optional): For significant amounts of starting material, a second wash with the basic solution may be necessary. Monitor the removal by thin-layer chromatography (TLC).

  • Water Wash: Wash the organic layer with water to remove any residual base.[1][4]

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to aid in the removal of water from the organic layer.[2][5]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[1][4][5]

Question 2: My crude product analysis shows the presence of residual phosphorus-containing impurities from the POCl₃ chlorination step. What is the best way to eliminate them?

Answer:

Phosphorus oxychloride (POCl₃) is a common chlorinating agent for converting hydroxypyrimidines to their chloro-derivatives.[6][7] Excess POCl₃ and its hydrolysis byproducts (phosphoric and phosphorous acids) must be carefully removed.

Step-by-Step Protocol: Quenching and Acidic Wash

  • Careful Quenching: After the reaction is complete, the excess POCl₃ must be quenched. This is a highly exothermic process and requires caution. Slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring.[2] Some procedures also utilize a dilute hydrochloric acid solution for quenching.[1][4]

  • Solvent Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.[1][2]

  • Aqueous Wash: Wash the organic layer multiple times with water to remove the majority of the water-soluble phosphorus-containing acids.

  • Optional Dilute Acid Wash: A wash with a dilute acid, such as 3N HCl, can further help in removing any remaining basic impurities and ensuring all phosphorus species are in a water-soluble form.[1][4]

  • Neutralization Wash: Follow with a wash using a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2]

  • Final Water and Brine Wash: Conclude with a water wash and then a brine wash.[2][5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[1][4][5]

Question 3: After aqueous work-up, my product has a low yield, and I suspect it has some water solubility. How can I improve my recovery?

Answer:

While this compound is generally soluble in organic solvents, some loss to the aqueous phase during extraction is possible, especially if emulsions form or if the volume of the aqueous washes is excessively large.

Troubleshooting Steps to Improve Yield:

  • Back-Extraction: After the initial extraction, re-extract the aqueous layers with a fresh portion of the organic solvent (e.g., dichloromethane) to recover any dissolved product.[1]

  • Minimize Aqueous Volume: Use the minimum effective volume of aqueous solutions for washing to reduce the potential for product loss.

  • Brine Wash: Always use a brine wash as the final aqueous wash. This helps to "salt out" the organic product from the aqueous phase, reducing its solubility in water and aiding in the separation of the layers.[2][5]

  • Check for Emulsions: If an emulsion forms during extraction, it can trap the product. To break an emulsion, you can try adding more brine, gently swirling the separatory funnel, or filtering the emulsion through a pad of Celite.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis using POCl₃?

A1: The most common impurities include:

  • Unreacted 5-ethyl-4-hydroxypyrimidine: The starting material for the chlorination reaction.

  • Phosphorus-containing byproducts: Residual POCl₃ and its hydrolysis products like phosphoric acid.

  • Side-reaction products: Depending on the reaction conditions, minor byproducts could form.

Q2: What is the recommended purification method for obtaining high-purity this compound for pharmaceutical applications?

A2: For high-purity applications, a combination of techniques is often employed. After a thorough aqueous work-up as described in the troubleshooting guide, further purification can be achieved through:

  • Recrystallization: This is a powerful technique for removing minor impurities. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[8] Common solvent systems for similar compounds include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[9]

  • Silica Gel Column Chromatography: This is effective for separating the desired product from impurities with different polarities.[5][10] A typical eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[11]

Q3: Can you provide a general workflow for the work-up and purification of this compound?

A3: Below is a generalized workflow diagram. The specific steps and their order may need to be optimized based on the reaction scale and the impurity profile.

Purification_Workflow start Reaction Mixture (Crude this compound) quench Quench with Ice/Water start->quench Careful Addition extract Solvent Extraction (e.g., DCM, Ethyl Acetate) quench->extract base_wash Aqueous Base Wash (e.g., NaOH, NaHCO3) extract->base_wash Removes acidic starting material acid_wash Aqueous Acid Wash (e.g., dilute HCl) base_wash->acid_wash Removes basic impurities water_brine_wash Water and Brine Washes acid_wash->water_brine_wash Removes residual acids/bases dry_concentrate Dry (Na2SO4/MgSO4) and Concentrate water_brine_wash->dry_concentrate purification Further Purification dry_concentrate->purification recrystallization Recrystallization purification->recrystallization If solid chromatography Column Chromatography purification->chromatography If oil or further purity needed final_product High-Purity This compound recrystallization->final_product chromatography->final_product

Caption: General workflow for the work-up and purification of this compound.

Data Summary

Work-up StepReagentPurpose
Quenching Ice/Water or dilute HClTo safely decompose excess POCl₃.[1][2][4]
Extraction Dichloromethane or Ethyl AcetateTo transfer the product into an organic phase.[1][2]
Base Wash 5-15% NaOH or saturated NaHCO₃To remove unreacted hydroxypyrimidine starting material.[2][3]
Acid Wash Dilute HClTo remove basic impurities and residual phosphorus compounds.[1][4]
Brine Wash Saturated NaCl solutionTo aid in drying the organic layer and reduce product loss to the aqueous phase.[2][5]
Drying Anhydrous Na₂SO₄ or MgSO₄To remove residual water from the organic solution.[1][4][5]
Purification MethodTypical Solvents/Eluents
Recrystallization Ethanol, n-Hexane/Acetone, n-Hexane/Ethyl Acetate[9]
Column Chromatography Hexane/Ethyl Acetate gradient[5][11]

References

Technical Support Center: Navigating Solubility Challenges of 4-Chloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complexities of working with 4-Chloro-5-ethylpyrimidine. As a key building block in modern synthetic chemistry, particularly in the development of pharmaceutical agents, its utility can be hampered by its characteristically low solubility in common organic solvents. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to overcome these solubility hurdles, ensuring the success of your reactions.

Our approach is rooted in a deep understanding of physical organic chemistry and extensive experience in process development. We will not only provide protocols but also explain the underlying principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when working with this compound.

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The poor solubility of this compound is a result of its molecular structure. The planar, aromatic pyrimidine ring promotes strong intermolecular π-π stacking interactions in the solid state, leading to a stable crystal lattice. The presence of the polar chloro and nitrogen atoms also contributes to dipole-dipole interactions. Overcoming these strong intermolecular forces to dissolve the compound requires solvents with specific properties that can effectively solvate the molecule.

Q2: I'm observing my reaction with this compound is very slow or not proceeding at all. Could this be a solubility issue?

A2: Absolutely. Poor solubility is a frequent cause of slow or stalled reactions. If a significant portion of your this compound remains as a solid suspension in the reaction mixture, the concentration of the dissolved, reactive species is very low. This dramatically reduces the reaction rate. Visually inspecting your reaction flask for a significant amount of undissolved solid is a good first indicator.

Q3: Are there any general solvent recommendations for reactions involving this compound?

A3: While every reaction is unique, some solvents are more commonly and successfully used. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , Tetrahydrofuran (THF) , and Acetonitrile (ACN) are often the first choice. For reactions requiring higher temperatures to overcome solubility issues, high-boiling point solvents like ethylene glycol have been used effectively, particularly in the presence of a heterogeneous base[1].

Q4: Can I just heat the reaction to dissolve the this compound?

A4: Increasing the temperature is a common and often effective strategy to enhance solubility. However, this approach must be balanced with the thermal stability of your reactants, reagents, and the desired product. It is crucial to consider potential side reactions or decomposition at elevated temperatures. For instance, differential scanning calorimetry has indicated that 2-chloro-5-ethylpyrimidine can decompose at temperatures between 210-260 °C[1].

Troubleshooting Guide: Strategies for Enhancing Solubility

When faced with solubility challenges, a systematic approach to troubleshooting is essential. The following guide provides a series of strategies, from simple adjustments to more advanced techniques.

Strategy 1: Solvent Selection and Optimization

The principle of "like dissolves like" is a fundamental starting point. However, the nuanced interactions between a solute and solvent require a more detailed consideration.

Initial Solvent Screening:

If you are developing a new process, a preliminary solubility screen is highly recommended.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Polar Aprotic DMF, DMSO, THF, AcetonitrileThese solvents have high dielectric constants and are good at solvating polar molecules. They are commonly used in nucleophilic substitution and cross-coupling reactions.
Ethers 1,4-Dioxane, 2-Methyl-THFOffer moderate polarity and are often used in cross-coupling reactions like Suzuki couplings.
Alcohols Isopropanol, n-ButanolCan act as both hydrogen bond donors and acceptors, but their utility may be limited by their reactivity in certain reactions.
High-Boiling Point Solvents Ethylene Glycol, TolueneUseful for reactions that require high temperatures to proceed and to increase solubility. Toluene is less polar and may be suitable for certain cross-coupling reactions.

Experimental Protocol: Small-Scale Solubility Test

  • To a small vial, add a known mass of this compound (e.g., 10 mg).

  • Add a measured volume of the test solvent (e.g., 0.1 mL) and stir or sonicate at room temperature.

  • Observe for complete dissolution.

  • If not fully dissolved, incrementally add more solvent until dissolution is achieved or a practical volume limit is reached.

  • If solubility is still low, gently warm the mixture and observe any changes.

This simple test will provide a qualitative and semi-quantitative understanding of the compound's solubility in different solvents.

Strategy 2: The Power of Co-solvents

Often, a mixture of solvents can achieve better solubility than a single solvent. A co-solvent can disrupt the crystal lattice of the solute more effectively and create a more favorable solvation environment.

Common Co-solvent Systems:

  • Toluene/THF: Often used in Suzuki and other cross-coupling reactions.

  • Dioxane/Water: A common mixture for Suzuki couplings, where water is necessary for the base to be effective.

  • DMF/Water or DMSO/Water: Can be effective, but the reactivity of water must be considered.

Strategy 3: Temperature and Reaction Conditions

As previously mentioned, increasing the temperature is a straightforward method to increase solubility.

Workflow for Temperature Optimization:

Caption: Workflow for optimizing reaction temperature.

Case Study Insight: In the synthesis of a precursor to a PPARpan agonist, a reaction involving 2-chloro-5-ethylpyrimidine was successfully carried out in ethylene glycol at 130°C with the heterogeneous base CaCO₃[1]. This demonstrates that for challenging reactions, pushing the temperature in a high-boiling solvent can be a viable strategy.

Strategy 4: Utilizing Additives and Modifiers

In some cases, additives can significantly improve solubility.

  • Solubilizing Agents: While more common in pharmaceutical formulations, the use of solubilizing agents like polyethylene glycols (PEGs) can sometimes be adapted for synthetic reactions.

  • Phase-Transfer Catalysts: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help shuttle the reactants across the phase boundary, which can be beneficial if the pyrimidine derivative has some solubility in the organic phase.

Strategy 5: Physical Modification of the Starting Material

The physical form of your starting material can impact its dissolution rate.

  • Particle Size Reduction: Grinding the this compound to a fine powder before adding it to the reaction vessel can increase the surface area available for dissolution, leading to a faster dissolution rate.

Troubleshooting Specific Reaction Types

Suzuki Coupling Reactions

Poor solubility of the halo-pyrimidine is a common issue in Suzuki couplings.

Troubleshooting Flowchart for Suzuki Coupling:

G start Suzuki coupling with This compound fails check_reagents Verify integrity of boronic acid, Pd catalyst, and base start->check_reagents solvent_issue Is the pyrimidine soluble in the reaction solvent? check_reagents->solvent_issue Reagents OK change_solvent Try alternative solvents: DMF, Dioxane, 2-MeTHF solvent_issue->change_solvent No increase_temp Increase reaction temperature solvent_issue->increase_temp Partially success Reaction succeeds change_solvent->success change_base Consider a different base (e.g., K3PO4, Cs2CO3) increase_temp->change_base change_ligand Use a more active ligand (e.g., Buchwald-type) change_base->change_ligand change_ligand->success

Caption: Troubleshooting flowchart for Suzuki coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions often benefit from polar aprotic solvents that can stabilize the charged Meisenheimer intermediate.

Key Considerations for SNAr:

  • Solvent: DMF and DMSO are excellent choices as they are highly polar and can effectively dissolve both the pyrimidine and the nucleophile.

  • Temperature: These reactions may require heating to proceed at a reasonable rate, which also aids in solubility.

  • Base: The choice and solubility of the base are critical. If the base is not soluble, it can lead to a heterogeneous reaction mixture with slow kinetics.

Conclusion

Addressing the poor solubility of this compound is a manageable challenge that requires a systematic and informed approach. By carefully selecting solvents, optimizing reaction temperatures, and considering the use of co-solvents and appropriate reagents, researchers can successfully employ this valuable building block in their synthetic endeavors. This guide provides a foundation for troubleshooting, but as with all chemistry, careful observation and a willingness to explore different conditions are key to success.

References

Validation & Comparative

A Comparative Analysis of 4-Chloro-5-ethylpyrimidine and 4-Chloro-5-methylpyrimidine: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are foundational scaffolds for a vast array of therapeutic agents.[1] Their prevalence in biologically active molecules makes them indispensable building blocks for the synthesis of novel drugs. Among these, 4-chloro-5-alkylpyrimidines serve as versatile intermediates, with the chloro substituent at the 4-position acting as a key reactive handle for introducing diverse functionalities via nucleophilic substitution.

This guide provides a detailed comparative analysis of two closely related and commercially significant pyrimidine intermediates: 4-Chloro-5-ethylpyrimidine and 4-Chloro-5-methylpyrimidine. We will delve into their synthesis, physicochemical properties, comparative reactivity, and applications, providing experimental protocols and data to inform your research and development endeavors.

Physicochemical Properties: A Subtle Distinction

At first glance, the physicochemical properties of this compound and 4-Chloro-5-methylpyrimidine are quite similar, with the primary difference being the additional methylene group in the ethyl substituent. This seemingly minor structural change, however, can have subtle but significant implications for their solubility, lipophilicity, and interactions with biological targets in downstream applications.

Property4-Chloro-5-methylpyrimidineThis compound
Molecular Formula C₅H₅ClN₂C₆H₇ClN₂
Molecular Weight 128.56 g/mol [2]142.59 g/mol
CAS Number 51957-32-5[2]54128-01-7
XLogP3 1.5[2]2.0
Melting Point 62-63 °CNot available
Boiling Point Not availableNot available
Topological Polar Surface Area 25.8 Ų[2]25.8 Ų

Data for 4-Chloro-5-methylpyrimidine sourced from PubChem.[2] Data for this compound sourced from commercial supplier information, with XLogP3 being an estimated value.

The higher XLogP3 value for the ethyl analog suggests a slight increase in lipophilicity, which can influence its solubility in organic solvents and its pharmacokinetic properties in drug candidates derived from it.

Synthesis of 4-Chloro-5-alkylpyrimidines

The most common and industrially scalable route to 4-chloro-5-alkylpyrimidines is the chlorination of the corresponding 5-alkyluracils (pyrimidin-2,4(1H,3H)-diones). For 4-chloro-5-methylpyrimidine, the readily available starting material is thymine (5-methyluracil). For this compound, the starting material is 5-ethyluracil. The chlorination is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as triethylamine or N,N-dimethylaniline.

Synthesis cluster_methyl Synthesis of 4-Chloro-5-methylpyrimidine cluster_ethyl Synthesis of this compound Thymine Thymine (5-methyluracil) CMP 4-Chloro-5-methylpyrimidine Thymine->CMP  POCl₃, Base (e.g., Et₃N)   Ethyluracil 5-Ethyluracil CEP This compound Ethyluracil->CEP  POCl₃, Base (e.g., Et₃N)   Reactivity cluster_reactivity Factors Influencing S_NAr Reactivity cluster_methyl 5-Methyl cluster_ethyl 5-Ethyl Reactivity 4-Chloro-5-alkylpyrimidine Electronic Effects Steric Effects Methyl Methyl Group Weaker e⁻-donating Less steric hindrance Reactivity->Methyl Slightly more reactive Ethyl Ethyl Group Stronger e⁻-donating More steric hindrance Reactivity->Ethyl Slightly less reactive Application cluster_intermediates Starting Intermediates cluster_scaffold Key Scaffold Synthesis cluster_targets Therapeutic Targets CMP 4-Chloro-5-methylpyrimidine Scaffold 2,4-Diaminopyrimidine Scaffold CMP->Scaffold Nucleophilic Substitution CEP This compound CEP->Scaffold Kinases Kinase Inhibitors Scaffold->Kinases Drug Candidates

References

A Senior Application Scientist's Guide to the Crystallographic Validation of 4-Chloro-5-ethylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, pyrimidine derivatives stand out as a cornerstone scaffold, integral to the structure of numerous therapeutic agents, including antibiotics and constituents of DNA and RNA.[1] The precise three-dimensional arrangement of atoms within these molecules is not merely an academic detail; it is the critical determinant of their biological activity, dictating how they interact with target proteins and enzymes. Therefore, the unambiguous determination of their molecular structure is paramount. Single-crystal X-ray diffraction (SCXRD) remains the definitive, gold-standard technique for elucidating the absolute structure of small molecules, providing an unparalleled level of detail and certainty.[2][3][4]

This guide provides an in-depth comparison and a field-proven workflow for the structural validation of 4-chloro-5-ethylpyrimidine derivatives using X-ray crystallography. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, ensuring a robust and self-validating methodology from crystal growth to final data deposition.

The Crystallographic Workflow: A Causality-Driven Approach

The journey from a synthesized powder to a validated three-dimensional structure is a multi-step process where each stage is critical for the success of the next. The quality of the final structure is inextricably linked to the quality of the initial crystal.

Pillar 1: The Art and Science of Crystal Growth

The most formidable challenge in small molecule crystallography is often obtaining a diffraction-quality single crystal.[5][6] A suitable crystal must be a single, well-ordered lattice, typically larger than 0.1 mm in all dimensions, and free from significant defects like cracks or twinning.[6] For small organic molecules like this compound derivatives, which possess limited conformational freedom, several crystallization methods are effective.[5]

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent or solvent mixture until saturation, and the solvent is allowed to evaporate slowly over days or weeks. The gradual increase in concentration encourages the ordered growth of a single crystal. The choice of solvent is critical; it must be one in which the compound is moderately soluble.

  • Vapor Diffusion (Hanging and Sitting Drop): This technique is excellent for using very small amounts of material.[7] A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually lowers the solubility of the compound, inducing crystallization.

  • Solvent/Anti-Solvent Diffusion: This involves layering a solution of the compound with a miscible "anti-solvent" in which it is insoluble. Slow diffusion at the interface between the two liquids creates a supersaturated zone where crystals can form.

The choice of method is guided by the physicochemical properties of the derivative. The goal is to approach supersaturation slowly and methodically, allowing molecules the time to arrange themselves into a highly ordered crystalline lattice.

Pillar 2: Precision in Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.[5]

  • Cryo-protection: Data is almost universally collected at low temperatures (around 100 K or -173 °C) by bathing the crystal in a stream of liquid nitrogen.[4] This is not to freeze the crystal, but to minimize the thermal vibration of its atoms. Reduced vibration leads to less diffuse scattering and sharper diffraction spots at higher angles, resulting in a higher-resolution, more precise final structure.

  • X-ray Source Selection: The choice of X-ray wavelength is important. Copper (Cu Kα, λ = 1.54 Å) and Molybdenum (Mo Kα, λ = 0.71 Å) are the most common sources in laboratory diffractometers. For small organic molecules, Mo radiation is often preferred as it produces more diffraction data, though Cu can be advantageous for determining the absolute structure of chiral molecules. High-brilliance sources like synchrotrons or modern MetalJet sources can be invaluable for very small or weakly diffracting crystals.[2][5]

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected from hundreds of different orientations. The positions and intensities of the thousands of diffracted spots on these images contain all the information needed to solve the structure.

Experimental Protocol: A Self-Validating Workflow for Structure Determination

This protocol outlines a robust, step-by-step methodology designed to ensure data integrity and produce a publication-quality crystal structure.

1. Crystal Growth by Slow Evaporation:

  • Dissolve ~5-10 mg of the purified this compound derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a small, clean vial.
  • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
  • Place the vial in a vibration-free location at a constant temperature.
  • Monitor for crystal growth over several days to weeks.

2. Data Collection:

  • Select a well-formed, clear crystal and mount it on a cryo-loop.
  • Flash-cool the crystal to 100 K in the nitrogen stream of the diffractometer.
  • Center the crystal in the X-ray beam.
  • Perform an initial data collection to determine the unit cell parameters and screen for crystal quality.
  • Proceed with a full data collection strategy, ensuring high completeness and redundancy of the measured reflections.

3. Structure Solution and Refinement:

  • Process the raw diffraction images to integrate the spot intensities and apply corrections, yielding a reflection file.
  • Solve the structure using "direct methods," a computational approach that resolves the phase problem for small molecules.[6] This will generate an initial electron density map and a preliminary molecular model.
  • Refine the model iteratively. This process adjusts atomic positions, bond lengths, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.

4. Structure Validation and CIF Generation:

  • After refinement is complete, generate a Crystallographic Information File (CIF). This standard text file format contains all the essential information about the crystal structure and the diffraction experiment.
  • Crucial Validation Step: Submit the CIF to the International Union of Crystallography's (IUCr) checkCIF utility.[8][9] This free online service performs a rigorous validation of the data for syntax errors, numerical self-consistency, and potential missed symmetry.[8][10]
  • Analyze the checkCIF report. Any alerts (classified as A, B, or C level) must be investigated and either resolved by further refinement or explained. This step is a mandatory requirement for publication in most scientific journals and is the cornerstone of a self-validating protocol.[9]

Comparative Guide to Crystallographic Software

The solution, refinement, and analysis of crystal structures are entirely dependent on specialized software. While many packages exist, a few have become industry standards for small molecule crystallography.

Software SuiteKey ProgramsUser InterfaceCore Strengths & Use Cases
SHELX SHELXT, SHELXLCommand-lineConsidered the gold standard for small molecule structure solution (SHELXT) and refinement (SHELXL).[11] Renowned for its power and robustness, especially with challenging structures.
Olex2 (Integrates SHELX)Graphical (GUI)An intuitive and powerful graphical interface that acts as a front-end for the SHELX programs.[11] It simplifies the refinement process with excellent visualization tools, making it ideal for both beginners and experts.
PHENIX phenix.refineGUI & Command-lineA comprehensive suite widely used in both small-molecule and macromolecular crystallography.[12][13] Its refinement engine is powerful, and it offers extensive tools for structure validation and analysis.
Mercury N/AGraphical (GUI)Not for solution or refinement, but an essential tool for the visualization and analysis of crystal structures from CIF files.[11] It excels at analyzing crystal packing, intermolecular interactions, and hydrogen bonding.

Data Presentation: The Final Validated Structure

The culmination of the crystallographic experiment is a set of precise atomic coordinates and a table of crystallographic data. This table provides a snapshot of the experiment's quality and the structure's key geometric parameters.

Table 1: Example Crystallographic Data for a this compound Derivative

ParameterValue
Chemical formulaC₈H₁₀ClN₃
Formula weight199.64
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.512(3) Å
b = 12.345(4) Å
c = 9.221(3) Å
α = 90°
β = 105.34(2)°
γ = 90°
Volume934.1(5) ų
Z (molecules/unit cell)4
Density (calculated)1.420 Mg/m³
Reflections collected8654
Independent reflections2145 [R(int) = 0.028]
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.089
R indices (all data)R₁ = 0.041, wR₂ = 0.095
Goodness-of-fit on F²1.05

The R₁ value (or R-factor) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value around 3-5% for small molecules indicates a good quality refinement.

Visualizing the Workflow and Logic

Diagrams can effectively illustrate the procedural flow and logical dependencies within the crystallographic process.

G cluster_synthesis Chemical Synthesis cluster_cryst Crystallization cluster_data Data Collection cluster_proc Structure Determination cluster_val Validation & Deposition synth Synthesis of Derivative growth Single Crystal Growth synth->growth data_coll X-ray Diffraction Data Collection (100 K) growth->data_coll solve Structure Solution (Direct Methods) data_coll->solve refine Model Refinement solve->refine cif Generate CIF refine->cif checkcif checkCIF Validation refine->checkcif Iterate if needed cif->checkcif final Final Validated Structure checkcif->final

Caption: Workflow from synthesis to validated crystal structure.

G cluster_action Action Required start Refined CIF File checkcif Submit to IUCr checkCIF start->checkcif report Generate Validation Report checkcif->report alerts Review Alerts (A, B, C) report->alerts no_alerts No Major Alerts report->no_alerts explain Explain Alert in Text alerts->explain re_refine Correct Model & Re-refine Structure alerts->re_refine final Final, Validated CIF for Publication no_alerts->final explain->final re_refine->start Re-validate

Caption: Logical flow of the CIF validation process.

References

A Senior Application Scientist's Guide to the Reactivity of Halopyrimidines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] The functionalization of this heterocycle is therefore a critical endeavor in the synthesis of novel bioactive molecules. Halopyrimidines serve as versatile and indispensable building blocks in this pursuit, with their reactivity dictating the strategic design of synthetic routes. This guide provides an in-depth, objective comparison of the reactivity of different halopyrimidines, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic campaigns.

The Dichotomy of Halopyrimidine Reactivity: A Tale of Two Mechanisms

The reactivity of a halopyrimidine is not an intrinsic, immutable property but rather a function of the reaction mechanism at play. Broadly, the synthetic utility of halopyrimidines is dominated by two classes of reactions: Palladium-Catalyzed Cross-Coupling reactions and Nucleophilic Aromatic Substitution (SNAr). The relative reactivity of the carbon-halogen (C-X) bond behaves in a diametrically opposed manner in these two scenarios, a crucial concept for any synthetic chemist to grasp.

Palladium-Catalyzed Cross-Coupling Reactions: The Primacy of Bond Strength

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[5][6] This step involves the breaking of the C-X bond, and consequently, its strength is the paramount factor governing reactivity.

Influence of the Halogen: The reactivity trend follows the inverse of the C-X bond dissociation energy: I > Br > Cl >> F [5]

Iodopyrimidines, possessing the weakest C-I bond, are the most reactive substrates, often enabling reactions to proceed at lower temperatures and with shorter reaction times. Conversely, chloropyrimidines are significantly less reactive and typically necessitate more robust catalytic systems (e.g., specialized bulky, electron-rich phosphine ligands) and higher temperatures to achieve comparable yields.[5] Fluoropyrimidines are generally considered unreactive in palladium-catalyzed cross-coupling reactions.[5]

Influence of Halogen Position: The electronic nature of the pyrimidine ring, being electron-deficient, also plays a critical role. The reactivity of the halogen is significantly influenced by its position on the ring: C4(6) > C2 > C5 [5][7]

The C4 and C6 positions are the most electron-deficient, rendering the C-X bond at these positions most susceptible to oxidative addition. The C2 position is also activated, whereas the C5 position is the least reactive. This inherent reactivity difference allows for selective, sequential functionalization of poly-halogenated pyrimidines. For instance, in 2,4-dichloropyrimidine, the chlorine at the C4 position is preferentially substituted in Suzuki couplings.[7]

The following table summarizes representative data illustrating the reactivity trends in Suzuki-Miyaura couplings. It is important to note that a direct side-by-side comparison of all halogens at each position under identical conditions is not always available in the literature. Trends are therefore inferred from closely related substrates and established principles of cross-coupling chemistry.

HalopyrimidinePositionHalogenCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-Iodopyrimidine2IPhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80 °C, 2h95[5]
2-Bromopyrimidine2BrPhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 100 °C, 12h88[5]
2-Chloropyrimidine2ClPhenylboronic acidPd₂(dba)₃/P(t-Bu)₃, KFTHF, 50 °C, 16h85[8]
4-Chloropyrimidine4ClPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Dioxane/H₂O, 100 °C, 15min (MW)81[9]
5-Bromopyrimidine5BrPhenylboronic acidPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90 °C, 4h92[5]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrimidine with Phenylboronic Acid [8]

This protocol is chosen to highlight the conditions necessary for the coupling of a less reactive chloropyrimidine.

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 2-chloropyrimidine (1.0 equiv.), phenylboronic acid (1.2 equiv.), spray-dried potassium fluoride (KF) (3.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv., 1.5 mol%), and tri-tert-butylphosphine (P(t-Bu)₃) (0.03 equiv., 3 mol%).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 50 °C. Stir for 16 hours.

  • Work-up and Purification: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices: The use of the bulky and electron-rich P(t-Bu)₃ ligand is critical for the successful coupling of the less reactive 2-chloropyrimidine. This ligand facilitates the oxidative addition of the Pd(0) to the strong C-Cl bond and promotes the reductive elimination step. The use of an anhydrous solvent and a fluoride base (KF) is also a common strategy for challenging Suzuki couplings.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R' Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R' Reductive_Elimination->Ar-R Product Ar-X Ar-X Ar-X->Oxidative_Addition RB(OH)2 R'B(OH)2 + Base Base_Complex [R'B(OH)3]- RB(OH)2->Base_Complex Activation Base_Complex->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Nucleophilic Aromatic Substitution (SNAr): The Reign of Electronegativity

In contrast to cross-coupling reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient pyrimidine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11] The stability of this intermediate is the key determinant of the reaction rate.

Influence of the Halogen: The reactivity order is often inverted compared to cross-coupling reactions, as it is governed by the inductive electron-withdrawing ability of the halogen, which stabilizes the negative charge in the Meisenheimer complex. F > Cl ≈ Br > I [12]

The highly electronegative fluorine atom strongly stabilizes the intermediate through its inductive effect, making fluoropyrimidines the most reactive substrates in SNAr reactions. This is a somewhat counter-intuitive result for those accustomed to SN2 reactions where fluoride is a poor leaving group. In SNAr, the C-X bond is broken in the second, faster step, so the leaving group ability of the halide is less important than its ability to stabilize the intermediate.[10]

Influence of Halogen Position: The positional reactivity in SNAr mirrors that of cross-coupling, as it is also governed by the inherent electronic properties of the pyrimidine ring. C4(6) > C2 > C5 [13]

Nucleophilic attack is most favorable at the most electron-deficient C4 and C6 positions, as the resulting negative charge in the Meisenheimer complex can be effectively delocalized onto both ring nitrogen atoms.

The following table provides a qualitative and quantitative comparison of reactivity in SNAr reactions.

HalopyrimidinePositionHalogenNucleophileConditionsRelative RateReference
2-Fluoropyridine*2FSodium EthoxideEthanolHigh[12]
2-Chloropyrimidine2ClPiperidineEthanol, 25°C1[12]
2-Bromopyrimidine2BrPiperidineEthanol, 25°C~0.8[12]
2-Iodopyrimidine2IPiperidineEthanol, 25°C~0.3[12]
4-Chloropyrimidine4ClAmmoniaAqueous, 20°C~3000[12]
2-Chloropyrimidine2ClAmmoniaAqueous, 20°C1[12]

Experimental Protocol: SNAr of 4-Chloro-2-(methylthio)pyrimidine with an Amine

This protocol illustrates a typical SNAr reaction on an activated chloropyrimidine.

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-(methylthio)pyrimidine (1.0 equiv.) and the desired amine (1.1 equiv.) in a suitable solvent such as ethanol or acetonitrile.

  • Base Addition: Add a base, such as triethylamine or potassium carbonate (1.5-2.0 equiv.), to the mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the product by column chromatography or recrystallization.

Causality Behind Experimental Choices: The choice of a polar solvent like ethanol or acetonitrile helps to stabilize the charged Meisenheimer intermediate. The addition of a non-nucleophilic base is crucial to drive the reaction to completion by neutralizing the acid byproduct.

Diagram of the SNAr Mechanism:

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_end Products Halopyrimidine Halopyrimidine (Ar-X) Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Halopyrimidine->Meisenheimer_Complex + Nu- (slow) Nucleophile Nucleophile (Nu-) Product Substituted Pyrimidine (Ar-Nu) Meisenheimer_Complex->Product - X- (fast) Leaving_Group Halide Ion (X-)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Practical Considerations and Strategic Synthesis Design

The contrasting reactivity profiles of halopyrimidines in cross-coupling and SNAr reactions provide a powerful toolkit for the synthetic chemist.

  • For Cross-Coupling: When planning a synthesis that involves a cross-coupling reaction as a key step, it is generally advisable to use a bromo- or iodopyrimidine to ensure mild reaction conditions and high yields. If a chloropyrimidine must be used (e.g., due to commercial availability or cost), be prepared to screen a variety of modern, highly active palladium catalysts and ligands.

  • For SNAr: Fluoropyrimidines are the substrates of choice for SNAr reactions, especially when dealing with less reactive nucleophiles. The high reactivity of the C-F bond can often lead to clean and efficient reactions at room temperature.

  • Selective Functionalization: The differential reactivity of halogens at different positions can be exploited for the sequential synthesis of polysubstituted pyrimidines. For example, in a molecule like 5-bromo-2-chloropyrimidine, a Suzuki coupling can be performed selectively at the more reactive 5-position, followed by an SNAr reaction at the 2-position.[14]

Experimental Workflow for Comparative Reactivity Analysis

workflow cluster_setup Reaction Setup cluster_execution Parallel Execution cluster_analysis Analysis & Comparison A Select Halopyrimidines (e.g., 2-Cl, 2-Br, 4-Cl) C Define Standard Reaction Conditions (Catalyst, Base, Solvent, Temp.) A->C B Select Reaction Type (Suzuki or SNAr) B->C D Run Parallel Reactions C->D E Monitor Progress (TLC, LC-MS) at Time Points D->E F Quench Reactions & Work-up E->F G Isolate & Purify Products (Chromatography) F->G H Determine Yields & Purity (NMR, LC-MS) G->H I Compare Reactivity (Yield vs. Time) H->I

Caption: General workflow for the comparative analysis of halopyrimidine reactivity.

Conclusion

The reactivity of halopyrimidines is a nuanced subject, deeply rooted in the fundamental principles of organic reaction mechanisms. A thorough understanding of the opposing reactivity trends in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution is paramount for the strategic design of efficient and robust synthetic routes. By carefully considering the nature of the halogen, its position on the pyrimidine ring, and the specific reaction conditions, researchers can unlock the full potential of these versatile building blocks in the quest for novel therapeutics and functional materials.

References

A Comparative Guide to the Biological Activity of 4-Chloro-5-ethylpyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including anticancer agents, antimicrobial compounds, and enzyme inhibitors.[1][2] Strategic substitution around the pyrimidine ring can profoundly modulate the pharmacological properties of the resulting derivatives. This guide provides a comparative analysis of the biological activity of 4-Chloro-5-ethylpyrimidine and its analogs, offering insights into their potential therapeutic applications and the structure-activity relationships that govern their function. While direct experimental data for this compound is limited in publicly accessible literature, this guide will leverage data from closely related analogs to infer its biological profile and provide a framework for its evaluation.

The 4-Chloropyrimidine Scaffold: A Locus of Biological Potential

The 4-chloropyrimidine core is a versatile building block in the synthesis of a wide array of heterocyclic compounds. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups and the generation of diverse chemical libraries. The nature of the substituent at the 5-position, such as the ethyl group in our topic compound, can significantly influence the molecule's steric and electronic properties, thereby impacting its interaction with biological targets.

Comparative Biological Evaluation

The biological activity of pyrimidine derivatives is diverse and dependent on the substitution pattern. Key activities associated with this class of compounds include anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Pyrimidine analogs have been extensively investigated as potential anticancer agents.[1][3] Their mechanisms of action often involve the inhibition of key enzymes in nucleotide biosynthesis or the modulation of signaling pathways critical for cancer cell proliferation and survival.

Structure-Activity Relationship Insights:

The substitution at the 5-position of the pyrimidine ring has been shown to be a critical determinant of anticancer activity. For instance, studies on 2,4,5-substituted pyrimidines have identified compounds with potent tubulin polymerization inhibitory activity, leading to cell cycle arrest and apoptosis. One such study highlighted an indole-pyrimidine derivative as a potent inhibitor of tubulin polymerization with an IC50 of 0.79 μM and significant antiproliferative activities against several cancer cell lines with IC50 values ranging from 16 to 62 nM.[4] Another series of 2,4,5-substituted pyrimidines showed potent inhibition against the human hepatocellular carcinoma BEL-7402 cancer cell line, with several compounds exhibiting IC50 values less than 0.10 μM.[5]

Table 1: Comparative Cytotoxicity of 4-Chloropyrimidine Analogs against various Cancer Cell Lines

Compound/AnalogCancer Cell LineIC50 (μM)Reference
4-Aminopyrazolo[3,4-d]pyrimidine derivative (12c)UO-31 (Renal)0.87[7]
4-Aminopyrazolo[3,4-d]pyrimidine derivative (12j)Multiple Cell LinesActive[7]
4-substituted 2-amino pyrido[3,4-d]pyrimidine (13)UO-31 (Renal)Selective Activity[8]
2,4,5-trisubstituted pyrimidine (9s)HCT116 (Colon)Potent Inhibition[9]
4-chloro-2-mercaptobenzenesulfonamide derivative (18)HOP-62 (Lung)GI50 = 0.05[10]
4-aminoquinoline derivative (5)MDA-MB-468 (Breast)GI50 = 8.73[11]

Note: IC50 (half maximal inhibitory concentration) and GI50 (50% growth inhibition) are measures of a compound's potency. Lower values indicate higher potency.

Antimicrobial Activity

Substituted pyrimidines are also known to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[12][13] The mechanism of action can involve the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell wall synthesis.

Structure-Activity Relationship Insights:

The nature and position of substituents on the pyrimidine ring play a crucial role in determining the antimicrobial spectrum and potency. For instance, a study on novel substituted pyrimidines revealed that compounds with m-bromo substitution showed appreciable activity against E. coli.[12] Another study on halogenated pyrrolopyrimidines demonstrated that derivatives with bromo or iodo substitutions at specific positions exhibited potent activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 8 mg/L.[14]

The antimicrobial potential of this compound can be benchmarked against its analogs. The following table summarizes the antimicrobial activity of various substituted pyrimidines.

Table 2: Comparative Antimicrobial Activity of Pyrimidine Analogs

Compound/AnalogMicrobial StrainMIC (μg/mL)Reference
m-Bromo substituted aminopyrimidineE. coliAppreciable Activity[12]
Pyrimidinotriazole derivativeC. albicans, A. nigerSignificant Activity at 50 & 100[13]
Halogenated PyrrolopyrimidineS. aureus8[14]
2,4,5,6-tetrasubstituted pyrimidine (10d)S. aureus< 60 µM[15]
4-chloro-5-iodopyrimidineS. aureus200[16]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Enzyme Inhibitory Activity

Many pyrimidine derivatives exert their biological effects by inhibiting specific enzymes. This inhibitory action is the basis for their use as anticancer, anti-inflammatory, and antiviral drugs. Kinases, in particular, are common targets for pyrimidine-based inhibitors.

Structure-Activity Relationship Insights:

The 4-amino group on the pyrimidine ring is a key pharmacophoric feature in many kinase inhibitors, often forming critical hydrogen bonds within the ATP-binding pocket of the enzyme. The substitution at the 5-position can influence the compound's selectivity and potency. For example, a series of 2,4,5-trisubstituted pyrimidines were identified as potent CDK inhibitors, with one compound showing appreciable selectivity for CDK9.[9] Another study on 4-aminopyrazolo[3,4-d]pyrimidines identified potent inhibitors of Src/MAPK signaling.

The potential of this compound as an enzyme inhibitor can be understood by examining related structures. The table below provides examples of pyrimidine derivatives and their enzyme inhibitory activities.

Table 3: Comparative Enzyme Inhibitory Activity of Pyrimidine Analogs

Compound/AnalogTarget EnzymeIC50/KiReference
Pyrimidine diamine derivativeAcetylcholinesterase (EeAChE)Ki = 0.312 μM[1][3]
4-amino-2,6-dichloropyrimidineGlutathione Reductase (GR)Ki = 0.979 μM[17]
2,4,5-trisubstituted pyrimidine (9s)CDK9Potent Inhibition[9]
4-aminopyrazolo[3,4-d]pyrimidineSrc/MAPKPotent Inhibition[7]
Pyrimidine-based Aurora Kinase Inhibitor (13)Aurora AIC50 = 52.2 nM[18]

Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of an inhibitor's potency.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[19][20]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound and its analogs) in culture medium. The concentration range should be broad enough to determine a dose-response curve (e.g., 0.01 to 100 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[19]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.[19]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[19]

Workflow for In Vitro Cytotoxicity Testing:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570nm G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

Antimicrobial Susceptibility Testing (Agar Disk Diffusion)

This method is used to determine the susceptibility of a microorganism to a particular antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard.[21][22]

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a confluent lawn of bacteria.[21][22]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound (e.g., this compound and its analogs) onto the agar surface. Ensure the disks are placed with sufficient distance between them to avoid overlapping inhibition zones.[21][22]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[23]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

  • Interpretation: The diameter of the inhibition zone is correlated with the susceptibility of the microorganism to the compound. A larger zone of inhibition indicates greater susceptibility.

Workflow for Antimicrobial Susceptibility Testing:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Standardized Inoculum C Inoculate Mueller-Hinton Agar Plate A->C B Prepare Compound-Impregnated Disks D Apply Disks to Agar Surface B->D C->D E Incubate for 18-24h D->E F Measure Zone of Inhibition E->F G Determine Susceptibility F->G

Caption: General workflow for the agar disk diffusion antimicrobial susceptibility test.

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.

Protocol:

  • Reagent Preparation: Prepare stock solutions of the purified enzyme, substrate, and test compounds in a suitable assay buffer.[1]

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate or cuvette, add a fixed concentration of the enzyme to varying concentrations of the test compound. Include a control with no inhibitor. Incubate the mixture for a predetermined time (e.g., 15-30 minutes) at a constant temperature to allow for inhibitor binding.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of the substrate to the enzyme-inhibitor mixture.[1]

  • Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength using a spectrophotometer. The wavelength should correspond to the absorbance maximum of the product or the disappearance of the substrate.[1]

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot. Determine the IC50 value by plotting the percentage of enzyme activity against the inhibitor concentration. Further kinetic studies can be performed to determine the mechanism of inhibition and the inhibition constant (Ki).[1]

Illustrative Signaling Pathway: Kinase Inhibition

G cluster_pathway Kinase Signaling Pathway Kinase Kinase Substrate Substrate Protein Kinase->Substrate ATP->ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response Inhibitor Pyrimidine Inhibitor Inhibitor->Kinase Binds to ATP Pocket

Caption: Simplified diagram of a kinase signaling pathway and its inhibition by a pyrimidine derivative.

Conclusion

While direct experimental data on this compound is sparse, the analysis of its structural analogs strongly suggests its potential as a biologically active molecule with possible applications in anticancer and antimicrobial therapies, as well as in enzyme inhibition. The 4-chloro and 5-ethyl substitutions provide a unique chemical entity that warrants further investigation. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute studies to fully elucidate the biological profile of this compound and to explore its therapeutic potential. Future structure-activity relationship studies, focusing on modifications at the 5-position of the 4-chloropyrimidine scaffold, will be crucial in optimizing the potency and selectivity of this promising class of compounds.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Chloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 4-Chloro-5-ethylpyrimidine is a key building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled throughout the manufacturing process. This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound, offering expert insights into method selection, protocol development, and data interpretation.

The Critical Role of Quantification in Pharmaceutical Development

The quantification of intermediates like this compound is not merely a quality control checkpoint; it is a critical component of process understanding and control. Inaccurate measurements can lead to downstream impurities, reduced yield, and potential safety concerns in the final drug product. Therefore, the selection and validation of an appropriate analytical method are of utmost importance, governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

This guide will explore and compare the following analytical methodologies:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • Ultraviolet-Visible (UV-Vis) Spectrophotometry

Each method will be evaluated based on its principles, applicability, and performance characteristics, supported by detailed experimental protocols.

Head-to-Head Comparison of Analytical Methodologies

The choice of an analytical method is a strategic decision based on a variety of factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, sample throughput, and available instrumentation. The following table provides a comparative overview of the most common techniques for the quantification of this compound.

Performance Metric High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative Nuclear Magnetic Resonance (qNMR) Ultraviolet-Visible (UV-Vis) Spectrophotometry
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.The signal intensity is directly proportional to the number of atomic nuclei.Measurement of light absorbance by the analyte in a solution.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for purity and assay determination.Suitable for volatile and thermally stable compounds.An absolute quantification method, requires no analyte-specific reference standard for purity determination.A simple, rapid, and cost-effective method for routine analysis in bulk form.
Selectivity High, tunable through column and mobile phase selection.Very high, especially when coupled with a mass spectrometer (MS).High, based on unique chemical shifts of nuclei.Low, susceptible to interference from other UV-absorbing compounds.
Sensitivity High (ng to pg range), dependent on the detector.Very high (pg to fg range), especially with specific detectors.Moderate, generally requires mg quantities of sample.Low to moderate (µg to mg range).
Precision (%RSD) Typically ≤ 2.0%Typically ≤ 5.0%Excellent, often < 1%Typically ≤ 2.0%
Accuracy (% Recovery) 98.0% to 102.0%95.0% to 105.0%Highly accurate, considered a primary ratio method.98.0% to 102.0%
Sample Throughput Moderate to highHighLow to moderateHigh
Cost Moderate to highModerate to highHighLow

In-Depth Methodologies and Experimental Protocols

This section provides detailed, step-by-step protocols for each analytical technique, grounded in established scientific principles and best practices.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for purity and assay determination due to its versatility and high resolving power. For this compound, a reversed-phase HPLC method with UV detection is the most common approach.

  • Reversed-Phase C18 Column: The nonpolar nature of the C18 stationary phase is well-suited for retaining and separating the moderately polar this compound from potential polar impurities.

  • Acetonitrile/Water Mobile Phase: This combination offers good salvation for the analyte and allows for gradient elution to resolve compounds with a range of polarities. The addition of a small amount of acid (e.g., formic or phosphoric acid) can improve peak shape by suppressing the ionization of silanol groups on the stationary phase.

  • UV Detection: The pyrimidine ring of the analyte contains a chromophore that absorbs UV light, making UV detection a suitable and robust method for quantification. The detection wavelength should be set at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in diluent inject Inject sample prep_sample->inject prep_mobile Prepare & degas mobile phase equilibrate Equilibrate C18 column prep_mobile->equilibrate equilibrate->inject separate Gradient elution inject->separate detect UV Detection at λmax separate->detect integrate Integrate peak area detect->integrate calibrate Generate calibration curve integrate->calibrate quantify Quantify concentration calibrate->quantify

Caption: HPLC-UV workflow for the quantification of this compound.

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning a standard solution of this compound from 200-400 nm to find the λmax.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a known concentration.

  • Calibration: Prepare a series of calibration standards of known concentrations and inject them to construct a calibration curve of peak area versus concentration.

  • Quantification: Inject the sample solution and determine the concentration of this compound from the calibration curve.

Gas Chromatography (GC-FID/MS)

GC is an excellent technique for the analysis of volatile and thermally stable compounds. This compound, with its relatively low molecular weight, is amenable to GC analysis. Coupling GC with a Flame Ionization Detector (FID) provides robust quantification, while a Mass Spectrometer (MS) offers definitive identification.

  • Capillary Column: A nonpolar or mid-polar capillary column (e.g., DB-5 or DB-17) is suitable for separating the analyte from potential impurities based on boiling point and polarity differences.

  • Split/Splitless Inlet: This allows for the analysis of a wide range of sample concentrations. A split injection is used for concentrated samples to prevent column overload, while a splitless injection is used for trace analysis to maximize sensitivity.

  • Temperature Programming: A temperature gradient is employed to ensure the efficient elution of compounds with different volatilities, leading to sharp peaks and good resolution.

  • FID/MS Detection: FID is a universal detector for organic compounds and provides a linear response over a wide concentration range, making it ideal for quantification. MS provides structural information, which is invaluable for impurity identification and confirmation of the analyte's identity.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_sample Dissolve sample in volatile solvent inject Inject into GC inlet prep_sample->inject vaporize Vaporize sample inject->vaporize separate Separate on capillary column vaporize->separate detect FID or MS Detection separate->detect integrate Integrate peak area detect->integrate calibrate Generate calibration curve integrate->calibrate quantify Quantify concentration calibrate->quantify

Caption: GC-FID/MS workflow for the quantification of this compound.

  • Instrumentation: Gas chromatograph with a split/splitless inlet, a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Detector Temperature:

    • FID: 280 °C.

    • MS Transfer Line: 280 °C.

  • MS Parameters (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Accurately weigh and dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a known concentration.

  • Calibration and Quantification: Follow the same procedure as for HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

  • Internal Standard: A certified internal standard with a known purity is added to the sample at a known concentration. The signals of the analyte and the internal standard are then compared to determine the analyte's concentration. The internal standard should have signals that do not overlap with the analyte's signals.

  • Deuterated Solvent: A deuterated solvent is used to avoid a large solvent signal that would overwhelm the analyte signals.

  • Relaxation Delay: A sufficient relaxation delay (D1) must be used to ensure that all nuclei have fully relaxed before the next pulse. This is crucial for accurate integration and quantification.

  • Signal Selection: Non-overlapping signals of both the analyte and the internal standard are chosen for integration.

qNMR_Logic cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation weigh_sample Accurately weigh sample & internal standard dissolve Dissolve in deuterated solvent weigh_sample->dissolve acquire Acquire 1H NMR spectrum with long relaxation delay dissolve->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate non-overlapping signals process->integrate calculate Calculate concentration using the qNMR equation integrate->calculate

Caption: Logical workflow for quantitative NMR (qNMR) analysis.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • NMR Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the selected non-overlapping signals for both the analyte and the internal standard.

  • Quantification: Calculate the concentration of this compound using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. It is particularly useful for the routine analysis of bulk drug substances where high sample throughput is required.

  • Solvent Selection: A solvent that dissolves the analyte and does not absorb at the analytical wavelength is chosen. Methanol or ethanol are common choices for pyrimidine derivatives.

  • Wavelength of Maximum Absorbance (λmax): Measuring the absorbance at the λmax provides the highest sensitivity and minimizes the impact of minor fluctuations in the wavelength.

  • Beer-Lambert Law: This fundamental law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This linear relationship forms the basis of quantification.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uv UV-Vis Measurement cluster_data Data Analysis prep_stock Prepare stock solutions prep_series Prepare calibration series prep_stock->prep_series measure_abs Measure absorbance of standards & sample prep_series->measure_abs scan_lambda Determine λmax scan_lambda->measure_abs plot_curve Plot calibration curve measure_abs->plot_curve determine_conc Determine sample concentration plot_curve->determine_conc

Caption: Workflow for UV-Vis spectrophotometric quantification.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol or ethanol (spectroscopic grade).

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of this compound of a known concentration.

    • From the stock solution, prepare a series of at least five calibration standards of decreasing concentrations.

  • Calibration Curve:

    • Measure the absorbance of each calibration standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis:

    • Prepare a solution of the sample in the same solvent with a concentration that falls within the range of the calibration standards.

    • Measure the absorbance of the sample solution at the λmax.

  • Quantification: Determine the concentration of this compound in the sample solution from the calibration curve.

Conclusion and Recommendations

The selection of the most appropriate analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • For routine quality control of bulk material , where speed and cost-effectiveness are important, UV-Vis spectrophotometry is a suitable choice, provided that the sample matrix is simple and free of interfering substances.

  • For purity determination and the quantification of impurities , HPLC-UV is the method of choice due to its high resolving power and sensitivity.

  • For the analysis of volatile impurities or as an orthogonal technique to HPLC , GC-FID/MS is a powerful tool.

  • For the certification of reference materials or when an absolute quantification method is required , qNMR is the gold standard due to its high precision and accuracy.

Ultimately, a robust analytical strategy may involve the use of multiple techniques to gain a comprehensive understanding of the quality of this compound. Method validation in accordance with ICH guidelines is essential to ensure the reliability and consistency of the analytical results, thereby safeguarding the quality of the final pharmaceutical product.

A Researcher's Guide to In Vitro Assay Development for Novel Kinase Inhibitors Derived from 4-Chloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists, the pyrimidine scaffold is a well-trodden and fruitful ground for the development of potent kinase inhibitors. Its structural resemblance to the purine core of ATP allows for effective competition at the kinase active site, a principle that has led to several FDA-approved drugs.[1] The starting material, 4-Chloro-5-ethylpyrimidine, represents a versatile backbone for the synthesis of a new generation of targeted therapeutics. This guide provides an in-depth comparison of contemporary in vitro assays, designed to rigorously characterize novel compounds derived from this scaffold, using a hypothetical Aurora Kinase A (Aurora A) inhibitor as our primary example.

This document is structured to mirror a typical preclinical drug discovery cascade, moving from high-throughput biochemical screening to more physiologically relevant cell-based characterization. We will delve into the causality behind experimental choices, ensuring that each step provides a self-validating system for robust and reproducible data.

Part 1: Biochemical Assays — The Frontline of Discovery

The initial goal is to determine if a newly synthesized compound directly interacts with and inhibits the purified target kinase. This is typically assessed by measuring the compound's IC₅₀, the concentration at which it inhibits 50% of the enzyme's activity. For high-throughput screening (HTS) and lead optimization, homogeneous assays—"mix-and-read" formats that don't require separation steps—are preferred for their speed and scalability.[2] We will compare two leading proximity-based assay technologies: HTRF® (Homogeneous Time-Resolved Fluorescence) and AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay).

Comparison of Homogeneous Kinase Assay Platforms
FeatureHTRF® (Time-Resolved FRET)AlphaLISA® (Luminescent Oxygen Channeling)Rationale & Key Considerations
Principle Based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., d2) fluorophore.[3]Relies on the generation of singlet oxygen by a Donor bead, which diffuses to an Acceptor bead, triggering a luminescent signal.[4]HTRF's reliance on FRET imposes a strict distance limitation (~10 nm) between donor and acceptor.[5] AlphaLISA's singlet oxygen diffusion allows for a much larger interaction distance (~200 nm), making it more flexible for large, full-length protein substrates.[5]
Sensitivity High, due to time-resolved detection which minimizes background fluorescence.[2]Very high, due to the amplification cascade inherent in the technology.[4]Both are highly sensitive, but AlphaLISA often provides a wider dynamic range, which can be advantageous for detecting weak inhibitors or working with low enzyme concentrations.
Reagents Donor-labeled antibody (e.g., anti-tag) and Acceptor-labeled antibody (e.g., anti-phospho-substrate).[6]Donor beads (e.g., streptavidin-coated) and Acceptor beads (e.g., conjugated to an anti-phospho-substrate antibody).[7]Both platforms require specific, high-quality antibodies. The choice may depend on the availability of pre-labeled reagents for the target of interest.
Interference Less susceptible to light scatter from compounds. Can be affected by compounds that quench fluorescence.[6]Can be susceptible to compounds that are singlet oxygen quenchers or that absorb light at the excitation/emission wavelengths.[4]It is crucial to perform counter-screens for compound interference for both technologies to avoid false positives or negatives.
Experimental Workflow: Biochemical Kinase Inhibition Assay

The following diagram illustrates a generalized workflow for determining the IC₅₀ of a test compound against a target kinase using a homogeneous assay format.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis prep_cmpd Prepare serial dilution of test compound add_reagents Dispense compound, enzyme, and substrate into microplate prep_cmpd->add_reagents prep_enz Prepare enzyme and substrate solution prep_enz->add_reagents prep_atp Prepare ATP solution init_rxn Initiate reaction by adding ATP prep_atp->init_rxn add_reagents->init_rxn incubate_rxn Incubate at room temp (e.g., 60 min) init_rxn->incubate_rxn stop_rxn Stop reaction and add detection reagents incubate_rxn->stop_rxn incubate_detect Incubate for signal development (e.g., 60 min) stop_rxn->incubate_detect read_plate Read plate on compatible microplate reader incubate_detect->read_plate analyze_data Calculate % inhibition and determine IC₅₀ read_plate->analyze_data

Caption: Workflow for a biochemical kinase inhibition assay.

Detailed Protocol: HTRF® Kinase Assay for an Aurora A Inhibitor

This protocol is adapted for a 384-well plate format.[6][8]

  • Compound Preparation : Prepare a serial dilution of the this compound-derived test compounds in 100% DMSO. Then, dilute further in the kinase assay buffer to a 4X final concentration.

  • Assay Plate Preparation : Add 5 µL of the 4X compound solution to the appropriate wells of a 384-well low-volume white plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme and Substrate Addition : Prepare a 2X solution of recombinant Aurora A kinase and its biotinylated peptide substrate in kinase assay buffer. Add 10 µL of this solution to each well.

  • Initiation of Kinase Reaction : Prepare a 4X solution of ATP at the Kₘ concentration in the kinase assay buffer. Add 5 µL to each well to start the reaction. The final reaction volume is 20 µL.

  • Incubation : Seal the plate and incubate at room temperature for 60 minutes.

  • Detection : Prepare the HTRF detection reagent mix containing Europium cryptate-labeled anti-tag antibody (e.g., anti-GST if using a GST-tagged kinase) and d2-labeled anti-phospho-substrate antibody in detection buffer containing EDTA (to stop the kinase reaction). Add 20 µL of this mix to each well.

  • Final Incubation and Reading : Seal the plate, incubate at room temperature for 60 minutes to allow for antibody binding, and then read the plate on an HTRF-compatible microplate reader. Measure the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[6]

Data Presentation: Hypothetical IC₅₀ Values

The results from the biochemical assays should be tabulated for clear comparison.

Compound IDScaffoldHTRF® IC₅₀ (nM)AlphaLISA® IC₅₀ (nM)
Cmpd-001This compound45.238.9
Cmpd-002This compound120.7105.4
Staurosporine(Positive Control)16.715.2

Part 2: Cell-Based Assays — Assessing Activity in a Biological Context

While biochemical assays are crucial for determining direct enzyme inhibition, they do not account for factors like cell permeability, off-target effects, or engagement with the target in its native cellular environment.[1] Therefore, the next critical step is to evaluate promising compounds in cell-based assays.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The first question to answer in a cellular context is whether the compound affects cell proliferation or viability. The MTT assay is a classic colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells.[9]

This protocol is based on established methods.[10][11][12]

  • Cell Seeding : Seed a cancer cell line known to be sensitive to Aurora A inhibition (e.g., HCT116) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 48-72 hours.

  • MTT Addition : Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[9] Add 10 µL of this solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement : Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC₅₀ value (the concentration that causes a 50% reduction in cell viability).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

If a compound reduces cell viability, it is important to understand the mechanism of cell death. Apoptosis, or programmed cell death, is a common outcome of effective kinase inhibitor treatment. The Annexin V assay is a widely used method to detect early-stage apoptosis.

The diagram below illustrates a simplified pathway where inhibition of Aurora A by our hypothetical compound leads to cell cycle arrest and ultimately apoptosis.

G cluster_pathway Simplified Aurora A Signaling Pathway AuroraA Aurora A Substrate Downstream Substrate (p-Substrate) AuroraA->Substrate Phosphorylation Compound This compound Derivative Compound->AuroraA Inhibition G2M G2/M Phase Progression Substrate->G2M Apoptosis Apoptosis G2M->Apoptosis Inhibition of Apoptosis

Caption: Inhibition of Aurora A leads to apoptosis.

This protocol is a standard procedure for assessing apoptosis.[13][14][15]

  • Cell Treatment : Seed and treat cells with the test compounds at their EC₅₀ and 10X EC₅₀ concentrations for 24-48 hours, as described for the MTT assay. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Cell Harvesting : Collect both floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to preserve membrane integrity.

  • Washing : Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Staining : Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis : After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

    • Healthy cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.[13]

Data Presentation: Comparative Cellular Activity
Compound IDCell Viability EC₅₀ (µM)% Early Apoptotic Cells (at 1X EC₅₀)% Late Apoptotic/Necrotic Cells (at 1X EC₅₀)
Cmpd-0010.5235.4%12.1%
Cmpd-0022.815.2%5.6%
Staurosporine0.0855.8%25.3%

Conclusion: A Multi-faceted Approach to Confident Characterization

The development of novel kinase inhibitors from scaffolds like this compound requires a systematic and multi-parametric evaluation. This guide has outlined a logical progression from high-throughput biochemical screening to detailed cellular mechanism-of-action studies. By comparing and contrasting robust assay platforms like HTRF® and AlphaLISA®, researchers can confidently determine the direct inhibitory potential of their compounds. Following up with essential cell-based assays such as MTT and Annexin V staining provides critical insights into a compound's cellular efficacy and its ability to induce the desired apoptotic phenotype.

Ultimately, the choice of assay depends on the specific research question, the stage of the drug discovery process, and available resources. By understanding the principles and causality behind each experimental choice, researchers can build a comprehensive data package that validates their findings and paves the way for the next phase of preclinical development.

References

A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine scaffolds is a cornerstone of innovation.[1] This guide provides an objective comparison of prominent new pyrimidine synthesis methods against traditional procedures, supported by experimental data to inform methodology selection.[1][2]

The pyrimidine nucleus is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids, vitamins, and a multitude of pharmaceuticals.[3][4] Consequently, the development of efficient, sustainable, and versatile synthetic routes to access these crucial scaffolds remains a significant focus in medicinal and organic chemistry.[5][6] This guide delves into a head-to-head comparison of classical and contemporary methodologies for pyrimidine synthesis, evaluating them on key performance indicators such as reaction efficiency, conditions, and overall yield.

Classical vs. Modern Approaches: A Paradigm Shift in Efficiency

The synthesis of pyrimidines has evolved from traditional condensation reactions to more sophisticated and efficient modern techniques.[1] This evolution is driven by the principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of environmentally benign reagents and conditions.[2][5] Here, we compare the venerable Biginelli reaction, a cornerstone of classical pyrimidine synthesis, with modern microwave-assisted and transition-metal-catalyzed multicomponent reactions.

The Biginelli Reaction: A Time-Honored Workhorse

First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[7][8][9] While robust and widely utilized, the classical Biginelli reaction often requires long reaction times and harsh acidic conditions, which can lead to lower yields and limited substrate scope.[10]

Microwave-Assisted Synthesis: A Leap in Reaction Speed and Efficiency

The application of microwave irradiation has revolutionized pyrimidine synthesis, offering significant advantages over conventional heating methods.[3] Microwave-assisted protocols are characterized by dramatically reduced reaction times, often from hours to minutes, and frequently lead to higher product yields.[4][11] This is attributed to the efficient and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products.[3] A comparative study on the synthesis of 4,6-diarylpyrimidines revealed that while conventional heating resulted in higher yields over longer periods, microwave-assisted synthesis achieved comparable and good yields in substantially shorter times.[3]

Transition-Metal Catalysis: Expanding the Synthetic Toolbox

Transition-metal catalysis has emerged as a powerful tool for the synthesis of pyrimidines, offering novel pathways and access to a wider range of functionalized derivatives.[12] These methods often proceed under milder conditions and with greater selectivity than traditional approaches.[12] For instance, an iridium-catalyzed multicomponent synthesis allows for the regioselective construction of highly substituted pyrimidines from amidines and alcohols, showcasing the potential for sustainable synthesis from biomass-derived feedstocks.[13] Similarly, iron-catalyzed methods have been developed for the modular synthesis of pyrimidines from ketones, aldehydes, or esters and amidines.[14]

Head-to-Head Comparison of Synthetic Efficiencies

The following table provides a quantitative comparison of different synthetic methodologies for pyrimidine derivatives, based on published experimental data.

MethodKey ReagentsCatalystSolventReaction TimeTemperatureYield (%)
Biginelli Reaction (Conventional) Benzaldehyde, Ethyl Acetoacetate, UreaBenzyltriethylammonium ChlorideSolvent-free30-45 minutes100°C>85%[1]
Biginelli Reaction (Conventional Heating) Aldehyde, β-ketoester, UreaEthanolReflux48 hoursRefluxVariable[15]
Microwave-Assisted Synthesis Aldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutes300W88-95%[1]
Microwave-Assisted Synthesis (Biginelli-type) Benzaldehyde, Acetophenone, Guanidine-HClCaCl2Solvent-freeShorter timesMicrowaveAcceptable to good[3]
Iridium-Catalyzed Multicomponent Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150°CUp to 93%[1][13]
Iron-Catalyzed Synthesis Ketones/Aldehydes/Esters, AmidinesIn situ prepared Iron(II)-complexNot SpecifiedNot SpecifiedNot SpecifiedBroad functional group tolerance[14]
Metal-Catalyzed One-Pot Process β-dicarbonyl compounds, CyanogenNi(acac)2 or Cu(acac)2DichloroethaneNot SpecifiedAmbientGood yields[16]

Visualizing the Synthetic Pathways

To better understand the procedural flow, the following diagrams illustrate a classical and a modern approach to pyrimidine synthesis.

Biginelli_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde Condensation One-Pot Acid-Catalyzed Cyclocondensation Aldehyde->Condensation Ketoester β-Ketoester Ketoester->Condensation Urea Urea Urea->Condensation DHPM Dihydropyrimidinone Condensation->DHPM

Classical Biginelli Reaction Workflow.

Microwave_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde MW_Irradiation Microwave Irradiation (Solvent-free) Aldehyde->MW_Irradiation Ketoester β-Ketoester Ketoester->MW_Irradiation Urea Urea/Thiourea Urea->MW_Irradiation Catalyst Catalyst Catalyst->MW_Irradiation Pyrimidine Pyrimidine Derivative MW_Irradiation->Pyrimidine

Modern Microwave-Assisted Synthesis Workflow.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures.

Protocol 1: Classical Biginelli Reaction for Dihydropyrimidinone Synthesis[16]
  • A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and a catalytic amount of acid (e.g., HCl) in ethanol (10 mL) is prepared in a round-bottom flask.

  • The mixture is refluxed for 48 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol.

  • The crude product is recrystallized from ethanol to yield the pure dihydropyrimidinone.

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidines[3]
  • In a microwave reactor vial, guanidine hydrochloride (1.2 mmol) and calcium chloride (1.2 mmol) are mixed.

  • The corresponding benzaldehyde (1.0 mmol) and acetophenone (1.2 mmol) are added to the vial.

  • The reaction mixture is subjected to microwave irradiation at a controlled temperature for a specified time (typically a few minutes).

  • After completion, the reaction mixture is cooled, and the solid product is isolated.

  • Purification is achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices

The choice of synthetic methodology is dictated by the desired outcome, including target molecule complexity, desired yield, and process sustainability.

  • Catalyst Selection: In the Biginelli reaction, acid catalysts protonate the aldehyde, increasing its electrophilicity and facilitating the initial condensation with urea.[9] In modern methods, catalysts like CaCl2 in microwave synthesis may act as a Lewis acid and also absorb microwave energy, contributing to the reaction's efficiency.[3] Transition metal catalysts, such as iridium or iron complexes, operate through distinct mechanistic pathways, often involving catalytic cycles of oxidative addition, insertion, and reductive elimination, which allows for the formation of C-C and C-N bonds under milder conditions.[12][13][14]

  • Reaction Conditions: The move from conventional reflux to microwave irradiation is a deliberate choice to enhance reaction kinetics.[3] The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, leading to faster reactions and often cleaner product profiles.[11] Solvent-free conditions, frequently employed in microwave-assisted and some modern catalytic syntheses, align with the principles of green chemistry by reducing waste and simplifying workup procedures.[1][17]

Conclusion

The synthesis of pyrimidine derivatives has seen significant advancements, with modern techniques offering substantial improvements in efficiency, reaction times, and sustainability compared to classical methods.[6] While the Biginelli reaction remains a valuable tool, microwave-assisted synthesis and transition-metal catalysis provide powerful alternatives for the rapid and diverse construction of this important heterocyclic scaffold.[1][12] The choice of the optimal synthetic route will depend on the specific target molecule, available resources, and the desired balance between yield, reaction time, and environmental impact.

References

Benchmarking the Performance of 4-Chloro-5-ethylpyrimidine-based Kinase Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the pyrimidine scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors. Among these, derivatives of 4-chloro-5-ethylpyrimidine represent a promising chemical class with the potential to address unmet needs in oncology, particularly in the context of acquired resistance to existing therapies. This guide provides a comprehensive framework for the preclinical benchmarking of novel this compound-based inhibitors, with a primary focus on Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of cell cycle progression and a high-value target in cancer research.[1][2][3]

The renewed interest in CDK2 stems from its critical role in driving the proliferation of certain cancer types and its recently identified function in mediating resistance to approved CDK4/6 inhibitors.[1][4] As such, the rigorous evaluation of novel CDK2 inhibitors is paramount. This document offers an in-depth, experience-driven approach to this evaluation, detailing not just the "what" but the "why" behind each experimental choice. We will delve into the essential biochemical and cell-based assays, provide detailed, reproducible protocols, and present a clear, data-driven comparison against established benchmarks.

The Rationale for Targeting CDK2

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[1] Cyclin-dependent kinases, in partnership with their cyclin counterparts, orchestrate the transitions between different phases of the cell cycle.[5] Specifically, the CDK2/cyclin E and CDK2/cyclin A complexes are instrumental for the G1/S phase transition and the initiation of DNA synthesis.[6] In many tumors, the CDK2 signaling pathway is hyperactivated, leading to uncontrolled cell proliferation.[5]

Furthermore, the clinical success of CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib in treating HR-positive breast cancer has been tempered by the emergence of resistance, often driven by the upregulation of CDK2 activity.[1][4] This positions selective CDK2 inhibitors as a critical next-generation therapeutic strategy, both as monotherapies and in combination with existing treatments.

Benchmarking Strategy: A Multi-tiered Approach

A thorough assessment of a novel inhibitor's performance requires a multi-pronged approach, moving from initial biochemical potency to cellular activity and target engagement. This guide will focus on a hypothetical this compound-based inhibitor, hereafter referred to as CEP-1 , to illustrate the benchmarking process.

Tier 1: Biochemical Potency and Selectivity

The foundational step in characterizing any new inhibitor is to determine its intrinsic potency against the purified target enzyme.

Key Experiment: In Vitro Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose, as it measures the amount of ADP produced during the kinase reaction.[7]

Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the IC50 value of CEP-1 against CDK2/Cyclin A.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Substrate peptide (e.g., a derivative of Histone H1)

  • ATP

  • CEP-1 and benchmark inhibitors (e.g., Roscovitine, Dinaciclib, SNS-032)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of CEP-1 and benchmark inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of 2x kinase reaction buffer containing the substrate peptide.

  • Inhibitor Addition: Add 0.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

  • Enzyme Addition: Initiate the reaction by adding 2.0 µL of 2.5x CDK2/Cyclin A enzyme solution. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP. Incubate at room temperature for 30 minutes.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency

InhibitorTargetIC50 (nM)
CEP-1 (Hypothetical) CDK2/Cyclin A [Insert Hypothetical Data, e.g., 15]
RoscovitineCDK2/Cyclin A700[8]
DinaciclibCDK2/Cyclin A1[8]
SNS-032CDK2/Cyclin A48[8][9]
PalbociclibCDK2/Cyclin E>10,000
RibociclibCDK2/Cyclin E>10,000
AbemaciclibCDK2/Cyclin E439

Note: IC50 values can vary depending on assay conditions (e.g., ATP concentration, substrate).

Causality Behind Experimental Choices:

  • Why ADP-Glo™? This assay is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods.[7] Its endpoint is a stable luminescent signal, allowing for batch processing of plates.

  • Why benchmark against established inhibitors? Comparing CEP-1 to well-characterized compounds like Roscovitine, Dinaciclib, and SNS-032 provides a clear context for its potency. Including CDK4/6 inhibitors helps to assess its selectivity.

Tier 2: Cellular Target Engagement

While biochemical assays are crucial, they do not always reflect a compound's activity in a complex cellular environment. Therefore, it is essential to verify that the inhibitor can enter the cell and bind to its intended target.

Key Experiment: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a powerful tool for quantifying compound binding to a specific protein target within living cells.[10] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.

Experimental Protocol: NanoBRET™ Target Engagement Assay

Objective: To confirm that CEP-1 engages with CDK2 in live cells and to determine its intracellular affinity.

Materials:

  • HEK293 cells

  • Plasmid encoding CDK2-NanoLuc® fusion protein

  • Transfection reagent

  • NanoBRET™ Kinase Tracer

  • CEP-1 and benchmark inhibitors

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well cell culture plates

  • BRET-capable plate reader

Procedure:

  • Cell Transfection: Seed HEK293 cells in a 96-well plate. Transfect the cells with the CDK2-NanoLuc® plasmid according to the manufacturer's protocol and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of CEP-1 and benchmark inhibitors in Opti-MEM®.

  • Tracer Addition: Prepare the NanoBRET™ tracer solution in Opti-MEM®.

  • Assay Plate Setup: Add the diluted compounds and the tracer solution to the transfected cells. Include wells with tracer only (for maximum BRET signal) and cells only (for background).

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Luminescence and Fluorescence Reading: Add the NanoLuc® substrate and immediately read the plate on a BRET-capable reader, measuring both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and target engagement. Plot the BRET ratio against the compound concentration to determine the intracellular IC50.

Data Presentation: Comparative Cellular Target Engagement

InhibitorCellular TargetIntracellular IC50 (nM)
CEP-1 (Hypothetical) CDK2 [Insert Hypothetical Data, e.g., 50]
RoscovitineCDK2[Data not readily available]
DinaciclibCDK2[Data not readily available]
SNS-032CDK2[Data not readily available]

Causality Behind Experimental Choices:

  • Why NanoBRET™? This assay provides a direct measure of target binding in a physiologically relevant context, accounting for cell permeability and potential efflux.[10] It is a more direct measure of target engagement than downstream functional assays.

  • Why HEK293 cells? These cells are easily transfected and commonly used for initial cellular assays.

Tier 3: Cellular Functional Assays

Ultimately, the success of an inhibitor is determined by its ability to elicit a desired biological response. For a CDK2 inhibitor, this typically involves inhibiting cell proliferation and inducing cell cycle arrest.

Key Experiment: Cell Proliferation Assay (EC50 Determination)

This assay measures the effect of the inhibitor on the growth and viability of cancer cells.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of CEP-1 in a relevant cancer cell line (e.g., a cyclin E-amplified ovarian cancer cell line).

Materials:

  • Cancer cell line with known CDK2 dependency

  • Cell culture medium and supplements

  • CEP-1 and benchmark inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, 96-well cell culture plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of CEP-1 and benchmark inhibitors for 72 hours.

  • Cell Viability Measurement: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent cell viability relative to the DMSO control. Plot the viability against the logarithm of the inhibitor concentration to determine the EC50.

Data Presentation: Comparative Anti-proliferative Activity

InhibitorCell LineEC50 (nM)
CEP-1 (Hypothetical) [e.g., OVCAR-3] [Insert Hypothetical Data, e.g., 150]
RoscovitineVarious~15,000
DinaciclibVarious~10-100
SNS-032Various~50-200

Key Experiment: Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the inhibitor on cell cycle progression.

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

Objective: To determine if CEP-1 induces cell cycle arrest at the G1/S boundary.

Materials:

  • Cancer cell line

  • CEP-1 and benchmark inhibitors

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with CEP-1 or a benchmark inhibitor at a concentration near the EC50 for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

  • Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G1 phase is indicative of CDK2 inhibition.

Visualizing the Biological Context and Experimental Workflow

Understanding the underlying biological pathways and the experimental process is crucial for interpreting the benchmarking data.

CDK2 Signaling Pathway

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK activate PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT activate CyclinD_CDK46 Cyclin D-CDK4/6 PI3K_AKT->CyclinD_CDK46 activate pRb pRb CyclinD_CDK46->pRb phosphorylates (inactivates) E2F E2F pRb->E2F releases CyclinE_Expression Cyclin E Expression E2F->CyclinE_Expression activates transcription CyclinE_CDK2 Cyclin E-CDK2 CyclinE_Expression->CyclinE_CDK2 forms complex CyclinE_CDK2->pRb hyper-phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates CEP-1 CEP-1 (Hypothetical Inhibitor) CEP-1->CyclinE_CDK2 inhibits

Experimental Workflow for Inhibitor Benchmarking

Inhibitor_Benchmarking_Workflow Start Novel this compound Inhibitor (CEP-1) Biochemical_Assay Tier 1: Biochemical Potency (ADP-Glo™ Assay) Start->Biochemical_Assay IC50 Determination Cellular_Target_Engagement Tier 2: Cellular Target Engagement (NanoBRET™ Assay) Biochemical_Assay->Cellular_Target_Engagement Validate in-cell activity Data_Analysis Comparative Data Analysis & Interpretation Biochemical_Assay->Data_Analysis Cellular_Function Tier 3: Cellular Function (Proliferation & Cell Cycle) Cellular_Target_Engagement->Cellular_Function Assess functional effect Cellular_Target_Engagement->Data_Analysis Cellular_Function->Data_Analysis Conclusion Go/No-Go Decision for Further Development Data_Analysis->Conclusion

Conclusion: A Path to Confident Lead Optimization

The comprehensive evaluation of a novel this compound-based kinase inhibitor requires a systematic and multi-faceted approach. By progressing through the tiers of biochemical potency, cellular target engagement, and functional cellular assays, researchers can build a robust data package to inform go/no-go decisions for lead optimization and further preclinical development. This guide provides a field-tested framework for these critical studies, emphasizing the importance of not only rigorous experimental execution but also a deep understanding of the underlying biological rationale. The insights gained from this benchmarking process are invaluable for advancing the next generation of targeted cancer therapies.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 4-Chloro-5-ethylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of 4-Chloro-5-ethylpyrimidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific and regulatory rationale behind each recommendation. By understanding these principles, laboratory personnel can ensure safety, maintain regulatory compliance, and build a culture of chemical stewardship.

Note: Specific Safety Data Sheet (SDS) for this compound (CAS 54128-01-7) is not widely available. The guidance herein is synthesized from the safety profiles of structurally similar halogenated pyrimidines and established federal guidelines for halogenated organic waste disposal.

Immediate Safety Profile & Hazard Assessment

This compound, as a halogenated heterocyclic compound, must be handled as a hazardous substance. Based on data from analogous compounds, it is predicted to be harmful if swallowed, and cause skin, eye, and respiratory irritation.[1][2] Thermal decomposition will likely generate highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl).[3][4][5][6]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[5]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable when handling this compound during routine use or disposal preparation. The following table summarizes the required PPE.

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin irritation and absorption.[3][6]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes and airborne particles.[7]
Skin & Body Protection Standard laboratory coat.Prevents contamination of personal clothing.[3][8]
Respiratory Protection Use only in a certified chemical fume hood.Prevents inhalation of dust or vapors, which may cause respiratory irritation.[4][8]

Chemical Waste Profile & Classification

Proper disposal begins with correct waste classification. As a halogenated organic compound, this compound falls under specific regulatory frameworks.

Parameter Classification Justification & Regulatory Context
Waste Type Hazardous Chemical WasteContains a carbon-halogen bond, classifying it as a halogenated organic compound.[9][10]
US EPA RCRA Code Likely F001 or F002 (if a spent solvent)If used as a solvent for degreasing or other applications, it would fall under the "F-listed" wastes from non-specific sources.[11][12][13] Generators must consult local, state, and federal regulations for precise classification.[3][4]
Disposal Hazard Environmental HazardNot readily biodegradable; requires controlled destruction to prevent release into the environment.[3][4]
Combustion Hazard Produces Toxic ByproductsIncineration produces hydrogen chloride (HCl) and other hazardous gases requiring specialized treatment.[3][4][5]

On-Site Waste Management: A Step-by-Step Protocol

4.1. Waste Segregation

The cardinal rule of chemical waste disposal is segregation. Halogenated and non-halogenated waste streams must always be kept separate.[8][14]

  • Step 1: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."

  • Step 2: Collect all waste containing this compound—including pure compound, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper)—in this container.

  • Step 3: Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).

Causality: The disposal methods for halogenated and non-halogenated wastes are different and priced accordingly. Halogenated waste incinerators require specialized "scrubbers" to neutralize the acidic gases (like HCl) produced during combustion.[15] Mixing waste streams leads to the entire volume being treated by the more complex and expensive method.[14]

4.2. Containerization and Labeling

  • Step 1: Select the Right Container. Use a sturdy, chemically compatible container with a tightly sealing screw cap. High-density polyethylene (HDPE) is a suitable choice.[16] Ensure the container is free of leaks or damage.[17]

  • Step 2: Label Immediately. Before adding any waste, affix a "Hazardous Waste" label.[8][18]

  • Step 3: Maintain an Accurate Log. Clearly list "this compound" and all other chemical constituents and their approximate percentages on the label as they are added.[17] Do not use abbreviations.

  • Step 4: Do Not Overfill. Fill containers to no more than 90% capacity to allow for vapor expansion.[16] Keep the container closed at all times except when adding waste.[8][18]

4.3. Temporary Storage in the Laboratory

  • Step 1: Store the sealed waste container in a designated, well-ventilated area, such as a satellite accumulation area within the lab.[17]

  • Step 2: Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.[17][18]

  • Step 3: Store away from incompatible materials, particularly strong oxidizing agents and acids.[3][4][5]

  • Step 4: Arrange for regular pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor. Do not let waste accumulate.

Disposal Decision Workflow

The following diagram outlines the critical decision points for handling materials contaminated with this compound.

G Disposal Decision Workflow for this compound cluster_0 Disposal Decision Workflow for this compound cluster_1 Disposal Decision Workflow for this compound cluster_2 Disposal Decision Workflow for this compound cluster_3 Disposal Decision Workflow for this compound cluster_4 Disposal Decision Workflow for this compound start Waste Generated (this compound) is_spill Accidental Spill? waste_form Determine Waste Form start->waste_form is_spill->waste_form No spill_proc Follow Emergency Spill Procedures is_spill->spill_proc Yes liquid_waste Liquid Waste (e.g., reaction mixture, solutions) waste_form->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated gloves, silica gel, empty container) waste_form->solid_waste Solid collect_liquid Collect in sealed, 'Halogenated Organic Liquid Waste' container. liquid_waste->collect_liquid collect_solid Collect in sealed, 'Halogenated Organic Solid Waste' container. solid_waste->collect_solid storage Store in designated Satellite Accumulation Area with secondary containment. collect_liquid->storage collect_solid->storage spill_cleanup Absorb with inert material. Collect residue. spill_proc->spill_cleanup Contain Spill spill_cleanup->collect_solid Dispose of as Solid Waste end Arrange pickup by certified hazardous waste vendor. storage->end

Caption: Disposal Decision Workflow for this compound.

Emergency Procedures for Spills

Accidental releases must be managed promptly and safely.

  • Step 1: Evacuate & Secure. Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated (fume hood). Remove all sources of ignition.[3]

  • Step 2: Don PPE. Wear the full PPE as described in Section 2.

  • Step 3: Contain & Absorb. For liquid spills, cover with a non-combustible absorbent material like sand, vermiculite, or commercial sorbent pads. For solid spills, carefully sweep up the material, avoiding dust generation.[3][19]

  • Step 4: Collect Waste. Place the absorbed material and any contaminated cleaning supplies into your designated "Halogenated Organic Solid Waste" container.

  • Step 5: Decontaminate. Clean the spill area thoroughly with soap and water.

  • Step 6: Report. Report the incident to your EHS department or supervisor, per institutional policy.

Final Disposal Pathway

The ultimate disposal of this compound is not a task for laboratory personnel. This compound must be transferred to a licensed and approved hazardous waste disposal facility.

  • Method: The universally accepted and environmentally responsible method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers.[14][15] This process ensures the complete destruction of the molecule while capturing and neutralizing the resulting HCl gas.

  • Procedure: Your institution's EHS department will coordinate with a licensed waste management vendor to transport and dispose of the waste in compliance with all Department of Transportation (DOT) and EPA regulations.[4] Never attempt to dispose of this chemical via the sewer system or as regular trash.[3][18]

References

A Researcher's Guide to Handling 4-Chloro-5-ethylpyrimidine: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel compound synthesis and drug development requires not only scientific ingenuity but also an unwavering commitment to safety. 4-Chloro-5-ethylpyrimidine, a halogenated pyrimidine, represents a class of compounds pivotal in medicinal chemistry. However, its handling necessitates a thorough understanding of its potential hazards and the rigorous application of safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Hazard Assessment: Understanding the Risks

The primary hazards associated with this class of chemicals include:

  • Acute Toxicity: Harmful if swallowed.[1][3]

  • Skin Corrosion/Irritation: Causes skin irritation and, in some cases, severe skin burns.[1][2][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1][2][4]

These hazards underscore that exposure through inhalation, skin contact, or ingestion can lead to significant health consequences.[5] Therefore, the use of appropriate PPE is not merely a recommendation but a critical necessity.

Hazard StatementGHS ClassificationPrimary Route of ExposureSource(s)
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Ingestion[1][3]
H314/H315: Causes severe skin burns and eye damage / Causes skin irritationSkin Corrosion/Irritation (Category 1B/2)Skin Contact[1][2]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)Eye Contact[2][4]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)Inhalation[1][2]

The Core of Protection: Your PPE Arsenal

Engineering controls, such as fume hoods and ventilated enclosures, are the first line of defense. However, PPE provides the essential barrier between you and the chemical, protecting you from residual risks and accidental exposures. The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedure being performed.

Hand Protection: The First Barrier

Direct skin contact is a primary route of exposure.[1][2] Therefore, selecting the correct gloves is critical.

  • Material: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable minimum for handling small quantities and incidental contact. For prolonged handling or immersion, consider more robust materials like butyl rubber.

  • Technique: Always double-glove. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Inspect gloves for any signs of degradation or punctures before use.[6]

Eye and Face Protection: Shielding from Splashes and Vapors

This compound and its analogues are classified as severe eye irritants.[2][4]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.

  • Recommended Practice: For any procedure involving liquids, such as preparing solutions or running reactions, tight-fitting chemical splash goggles are required.[4]

  • Enhanced Protection: When there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[7]

Protective Clothing: Guarding Against Contamination

Your personal clothing offers no protection against chemical hazards.

  • Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.

  • Apron/Coveralls: For procedures involving larger quantities or a high risk of splashing, a chemically resistant apron or disposable coveralls should be worn over the lab coat.[8]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.

Respiratory Protection: Preventing Inhalation

Inhalation of dust or aerosols can cause respiratory tract irritation.[1][2] The need for respiratory protection is determined by the specific task and the effectiveness of your engineering controls.

  • Weighing Powders: When weighing the solid form of this compound, especially outside of a ventilated balance enclosure, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particles.[6]

  • High-Concentration Scenarios: In situations with poor ventilation or during the cleanup of a large spill, a higher level of protection, such as a full-face respirator with organic vapor/particulate combination cartridges, may be necessary.[7]

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off your PPE is as important as the equipment itself. Incorrect removal can lead to self-contamination.

Protocol 1: Step-by-Step PPE Donning Sequence
  • Footwear and Clothing: Ensure you are wearing appropriate lab attire, including closed-toe shoes and long pants.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Coveralls: Put on your lab coat, ensuring it is fully buttoned. If required, don coveralls.

  • Respiratory Protection: If your risk assessment requires a respirator, perform a seal check to ensure it fits snugly against your face.

  • Eye and Face Protection: Put on your chemical splash goggles. If required, add a face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.

Protocol 2: Step-by-Step PPE Doffing Sequence (The Contamination Control Workflow)

This sequence is designed to move from most contaminated to least contaminated, minimizing the risk of exposure.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out, trapping the first glove inside the second.

  • Face Shield/Goggles: Remove the face shield or goggles from the back of your head, avoiding contact with the front surface.

  • Lab Coat/Coveralls: Unbutton your lab coat and remove it by folding it in on itself, keeping the contaminated outer surface away from your body.

  • Respiratory Protection: Remove your respirator from the back.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[2][9]

Operational and Disposal Plans

Safe handling extends beyond personal protection to include the entire lifecycle of the chemical in your laboratory.

Handling and Use
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Quantities: Use the smallest quantity of the chemical necessary for your experiment.

  • Contamination: Designate a specific area for handling this compound to prevent cross-contamination of your workspace.

Spill Management

In the event of a spill, your immediate actions are critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess and Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection, double gloves, eye protection, and a chemically resistant apron.[10]

  • Contain and Absorb: For solid spills, carefully sweep up the material. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Disposal Plan
  • Chemical Waste: Unused this compound and reaction waste must be disposed of in a properly labeled hazardous waste container.

  • Contaminated PPE: All disposable PPE, including gloves, coveralls, and absorbent pads used for cleanup, must be considered hazardous waste and disposed of accordingly.[2][10] Do not place contaminated items in the regular trash. Contaminated clothing should be washed before reuse.[1]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action Start Start: Plan to handle This compound Task What is the task? (e.g., Weighing, Solution Prep, Reaction) Start->Task Quantity What is the quantity? (Small <1g, Large >1g) Task->Quantity Ventilation Is adequate ventilation available? (Fume Hood, Vented Enclosure) Quantity->Ventilation Hand Hand Protection: - Double Nitrile Gloves Ventilation->Hand Always Required Stop Stop and Re-evaluate Controls Ventilation->Stop No Eye Eye/Face Protection: - Safety Goggles (min) - Face Shield (if splash risk) Hand->Eye Body Body Protection: - Lab Coat - Chemically Resistant Apron (if splash risk) Eye->Body Resp Respiratory Protection: - N95 (for powders) - Full-face respirator (large spills) Body->Resp Based on Task/Ventilation Proceed Proceed with Experiment Resp->Proceed caption PPE Selection Workflow for this compound.

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-ethylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-ethylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.